Ginnalin A

Catalog No.
S618232
CAS No.
M.F
C20H20O13
M. Wt
468.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginnalin A

Product Name

Ginnalin A

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C20H20O13

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1

InChI Key

IGKWMHUOBKCUQU-LTCOOKNTSA-N

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Synonyms

ginnalin A

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.

Ginnalin A biosynthesis pathway shikimate

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings on Ginnalin A

Aspect Experimental Findings / Key Components Reference / Organism
Biosynthesis Pathway Shikimate pathway → Gallic acid → β-glucogallin → this compound (digalloyl-1,5-anhydro-D-glucitol) [1] [2]
Core Sugar 1,5-anhydro-D-glucitol (pyranoid ring) [1] [2]
Plant Source Acer ginnala, Acer tataricum subsp. ginnala, Acer rubrum (leaves, twigs, bark, buds) [1] [2] [3]
Anti-Cancer Mechanisms Nrf2/HO-1 pathway activation; Apoptosis induction (↑BAX, ↓BCL-2, ↑Cyt c, ↑CASP-3/8/9); Cell cycle arrest (S-phase, G1-phase) [1] [4] [3]
IC₅₀ (Colorectal Cancer) HCT116: 24.8 μM; SW480: 22.0 μM; SW620: 39.7 μM [3]
Key Experimental Methods XTT cell viability assay, qPCR, Western blotting, Flow cytometry (cell cycle, apoptosis), Caspase-3 activity assay [4] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in studying this compound.

Cell Viability and Cytotoxicity (XTT Assay)

The XTT assay is a colorimetric method used to quantify cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Procedure: Cells are seeded in 96-well plates and treated with this compound at various concentrations for 24, 48, and 72 hours. The XTT reagent is then added, and cells are incubated for 4 hours. The formation of an orange formazan dye by metabolically active cells is measured spectrophotometrically at 570 nm [4].
  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. Software like CompuSyn can then be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) [4].
Gene Expression Analysis (qPCR)

Quantitative real-time PCR (qPCR) is used to measure changes in the expression levels of target genes involved in apoptosis, metastasis, and the cell cycle.

  • RNA Isolation & cDNA Synthesis: Total RNA is isolated from cells using TRIzol reagent. After assessing the RNA quality, cDNA is synthesized using a commercial cDNA synthesis kit [4].
  • qPCR Reaction: The cDNA is amplified using gene-specific primers for targets such as CASP8, CYCS, CDH1, TIMP1, TIMP2, and P53. A housekeeping gene (e.g., β-actin) is used for normalization [4].
  • Data Analysis: The relative changes in gene expression are typically calculated using the 2^(-ΔΔCq) method [4].
Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins and confirm pathway mechanisms, such as the activation of the Nrf2 pathway.

  • Procedure: After treatment, proteins are extracted from cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, NQO1, Keap1, p62) and corresponding secondary antibodies. Protein bands are visualized using a chemiluminescence detection system [3].
Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique for analyzing cell cycle distribution and apoptosis.

  • Cell Cycle Analysis: After this compound treatment, cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The DNA content histogram is used to determine the percentage of cells in different cell cycle phases (G0/G1, S, G2/M) [3].
  • Apoptosis Analysis: Apoptosis can be assessed using Annexin V/propidium iodide (PI) staining. Annexin V binds to phosphatidylserine externalized on the cell surface of early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity [1].

Biosynthesis and Mechanism of Action

The following diagrams illustrate the journey of this compound from its biosynthesis in the plant to its mechanism of action in human cells.

biosynthesis This compound Biosynthesis PEP_E4P Primary Metabolites (PEP & Erythrose-4-P) Shikimate_Pathway Shikimate Pathway (7 enzymatic steps) PEP_E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Gallic_Acid Gallic Acid Chorismate->Gallic_Acid Shikimate Pathway Derivative Glucogallin β-Glucogallin Gallic_Acid->Glucogallin Esterification with UDP-Glucose Ginnalin_A This compound (Digalloyl-1,5-anhydro-D-glucitol) Glucogallin->Ginnalin_A Galloyl Transferase Reaction

This compound is synthesized from primary metabolites via the shikimate pathway and subsequent galloylations [1] [2] [5].

mechanism Anti-Cancer Mechanisms of this compound Ginnalin_A This compound Oxidative_Stress Indirect ROS Scavenging Ginnalin_A->Oxidative_Stress Apoptosis Induces Apoptosis Ginnalin_A->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ginnalin_A->Cell_Cycle_Arrest Anti_Metastatic Anti-Metastatic Effects Ginnalin_A->Anti_Metastatic Nrf2_Pathway Activates Nrf2 Pathway Oxidative_Stress->Nrf2_Pathway Mitochondrial Mitochondrial Pathway ↑ BAX, ↓ BCL-2, ↑ Cyt c Apoptosis->Mitochondrial Caspases Activates Caspases (CASP-3, -8, -9) Apoptosis->Caspases CDK_Cyclins Downregulates CDK Cyclins Cell_Cycle_Arrest->CDK_Cyclins TIMPs ↑ TIMP-1, TIMP-2 Anti_Metastatic->TIMPs Antioxidant_Genes ↑ Antioxidant Genes (HO-1, NQO1, GCLC) Nrf2_Pathway->Antioxidant_Genes

Proposed anti-cancer mechanisms of this compound involve multiple pathways leading to inhibited cancer cell growth [1] [4] [3].

References

Chemical Profile and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Ginnalin A is a hydrolysable tannin belonging to the gallotannin subclass. Its structure features a 1,5-anhydro-D-glucitol core with two galloyl moieties esterified at the 2 and 6 positions [1] [2]. The table below summarizes its core chemical characteristics.

Property Description
IUPAC Name 2,6-Di-O-galloyl-1,5-anhydro-D-glucitol [3]
Synonyms Acertannin, Aceritannin [3]
Molecular Formula C₂₀H₂₀O₁₃ [3]
Molecular Weight 468.36 g/mol [3]
CAS Registry Number 76746-56-0 [3]
Solubility Sparingly soluble in water (16 g/L at 25°C) [3]

This unique metabolite is primarily found in various species of the maple genus (Acer), including Acer ginnala, Acer tataricum subsp. ginnala (the source of Kujin tea), and Acer rubrum [1] [4]. It can be derived from plant parts such as leaves, twigs, bark, and buds [1] [5].

Biosynthesis Pathway

The biosynthesis of this compound follows the shikimate pathway, which is responsible for producing gallic acid in plants [1] [2]. The visual below outlines the key steps from primary metabolites to the final ginnalins.

G CalvinCycle Calvin Cycle & Glycolysis PEP Phosphoenolpyruvate (PEP) CalvinCycle->PEP DAH 3-Dehydroshikimic Acid PEP->DAH Shikimate Pathway GallicAcid Gallic Acid DAH->GallicAcid Glucogallin β-Glucogallin (Key Intermediate) GallicAcid->Glucogallin UDP-Glucose GalloylGlucose Mono-/Di-/Tri- Galloyl-D-Glucose Glucogallin->GalloylGlucose Galloyl Transferase GinnalinA This compound (Digalloyl Gallotannin) GalloylGlucose->GinnalinA GinnalinB_C Ginnalin B & C (Monogalloyl Gallotannins) GalloylGlucose->GinnalinB_C

Mechanisms of Action and Therapeutic Potential

This compound exhibits a multi-faceted anti-carcinogenic potential through several key mechanisms, supported by in vitro studies.

Activation of the Nrf2 Antioxidant Pathway

This compound acts as an indirect reactive oxygen species (ROS) scavenger by activating the Nrf2 signaling pathway [1] [4]. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the expression of cytoprotective enzymes like HO-1 and NQO1 [1] [4] [6]. This mechanism has shown chemopreventive effects in models of colorectal cancer [4].

Induction of Apoptosis in Cancer Cells

Research indicates that this compound can trigger programmed cell death in various cancer cell lines by modulating the expression of key apoptotic genes and proteins [1] [7] [8].

Target/Process Effect of this compound Experimental Context
Caspase Activity ↑ Activation of Caspase-3, -8, and -9 [1] [7] Hep-3B (Liver Cancer), other carcinoma lines [1] [7]
BCL-2 Family ↑ Pro-apoptotic BAX; ↓ Anti-apoptotic BCL-2 [1] Hep-3B (Liver Cancer) [1]
Mitochondrial Pathway ↑ Release of Cytochrome c (Cyt c) to cytosol [1] Hep-3B (Liver Cancer) [1]
Apoptosis in Neutrophils ↑ Pro-apoptotic proteins (FADD, SMAC/Diablo) [1] Human blood neutrophils [1]
Inhibition of Apoptosis in Keratinocytes ↓ CASP-8, CASP-3, BAX; ↑ BCL-2, BCL-xL (in non-cancerous cells) [1] Human keratinocytes under stress [1]
Cell Cycle Arrest

This compound can suppress cancer cell proliferation by inducing cell cycle arrest. In human colon cancer cells (HCT116, SW480), it induces S-phase arrest [4]. In Hep-3B liver cancer cells, it leads to the downregulation of cyclins (CCND1) and cyclin-dependent kinases (CDK1, CDK4), contributing to a halt at the G1 phase [1].

Enhanced Efficacy in Combination Therapy

Studies show that this compound's anti-cancer effects can be augmented when combined with other agents. In Hep-3B cells, combining this compound with SB203580 (a p38 MAPK inhibitor) produced an additive effect in reducing cell viability and enhancing caspase-3 activity, suggesting a promising combination strategy for hepatocellular carcinoma [8].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are methodologies from cited studies.

Protocol 1: Cytotoxicity Assay (XTT)

This protocol is used to determine the effect of this compound on cell viability [7] [8].

  • Cell Seeding: Seed cells (e.g., Hep-3B, PC3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-500 μM) for 24, 48, and 72 hours.
  • Viability Measurement: Add XTT solution to each well and incubate for 4 hours. Measure the absorbance at 450 nm (reference wavelength 630 nm).
  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.
Protocol 2: Gene Expression Analysis via qPCR

This protocol outlines the steps to analyze gene expression changes in response to this compound treatment [7] [8].

  • Total RNA Isolation: Extract total RNA from treated and control cells using the TRIzol reagent. Assess RNA quantity and quality (A260/A280 ratio ~2.0).
  • cDNA Synthesis: Perform reverse transcription on RNA samples using a commercial cDNA synthesis kit.
  • qPCR Reaction: Prepare reactions with gene-specific primers (e.g., for BAX, BCL-2, CASP, CDH1, TIMP).
  • Data Analysis: Calculate the relative fold changes in gene expression using the 2^(-ΔΔCт) method, normalizing to a housekeeping gene (e.g., β-actin).
Protocol 3: Caspase-3 Activity Assay

This protocol measures the activation of a key executioner caspase in apoptosis [7] [8].

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound at predetermined IC₅₀ doses for a set time. Lyse the cells.
  • Reaction Setup: Incubate cell lysates with a caspase-3-specific substrate provided in a commercial kit.
  • Measurement: Measure the absorbance of the reaction product at 400 nm using a microplate reader. Higher absorbance indicates greater caspase-3 activity.

Conclusion and Future Perspectives

This compound is a versatile natural compound with compelling mechanisms of action against cancer, particularly through Nrf2 pathway activation, apoptosis induction, and cell cycle disruption [1] [4]. Its efficacy can be enhanced in combination therapy, as shown with the p38 MAPK inhibitor SB203580 [8].

Future research should prioritize:

  • Elucidating its precise molecular targets
  • Conducting more in vivo studies to validate efficacy and safety
  • Exploring its full therapeutic potential in other disease models

References

Comprehensive Technical Guide: Ginnalin A from Acer ginnala - Sources, Analysis, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ginnalin A and Its Natural Sources

This compound (also known as acertannin or 2,6-di-O-galloyl-1,5-anhydro-D-glucitol) is a digalloyl gallotannin characterized by two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core at the 2 and 6 positions. [1] [2] This unique glucitol-core gallotannin represents a significant bioactive compound found predominantly in plants of the genus Acer, particularly Acer ginnala Maxim. (Amur maple). [2] The compound has attracted substantial research interest due to its versatile therapeutic potential, including demonstrated antioxidant, anti-inflammatory, anti-carcinogenic, and anti-diabetic activities. [1] [2]

Table 1: Fundamental Characteristics of this compound

Property Description
Systematic Name 2,6-Di-O-galloyl-1,5-anhydro-D-glucitol
Chemical Classification Gallotannin (digalloyl derivative)
Core Structure 1,5-anhydro-D-glucitol
Molecular Formula Not specified in sources
Molecular Weight Not specified in sources
Primary Natural Sources Acer ginnala Maxim. (leaves, bark, twigs), Acer rubrum L. (buds), Acer okamotoanum Nakai (leaves, twigs)
Solubility Soluble in methanol, water, aqueous acetone

The distribution of this compound across various Acer species and plant parts has been quantitatively documented through multiple isolation studies. Acer ginnala Maxim. represents the most significant source of this compound, with the leaves containing particularly high concentrations. [1] [2] The bark of Acer ginnala has also been shown to contain appreciable quantities of this valuable gallotannin. [3] Beyond Acer ginnala, this compound has been identified in closely related species, including Acer rubrum L. (red maple) buds and Acer okamotoanum Nakai, though typically in lower abundances. [2] This distribution pattern suggests that this compound may serve as a chemotaxonomic marker for specific sections within the Acer genus.

Table 2: Natural Occurrence of this compound in Plant Sources

Plant Source Plant Part Reported Content Extraction Method
Acer ginnala Leaves 80 mg/g fresh weight [2] 80% methanol, room temperature
Acer ginnala Barks Not quantitatively specified 80% acetone
Acer rubrum Buds Not quantitatively specified Hot water extraction
Acer okamotoanum Leaves, twigs Not quantitatively specified Not specified

Extraction, Isolation, and Quantitative Determination Methods

Plant Material Collection and Preparation

Proper collection and processing of plant material is fundamental for obtaining high yields of this compound. Research studies indicate that leaves of Acer ginnala should be collected during periods of high metabolic activity, typically in the summer months (August in Jilin Province, China). [4] The plant material must be properly identified by a qualified botanist, with voucher specimens deposited in herbarium collections for future reference. [1] [4] Following collection, plant materials should be air-dried away from direct sunlight to prevent compound degradation, then powdered using appropriate milling equipment to increase surface area for extraction. [4]

Extraction Protocols

The extraction of this compound has been successfully accomplished using several solvent systems:

  • 80% Methanol Extraction: The most referenced method involves macerating powdered leaves (1 kg) in 80% methanol at room temperature with repeated extraction (typically three times). [1] The methanol is then removed under vacuum at 45°C to yield a crude extract, which is suspended in water and filtered through Celite 545 to remove non-polar constituents. [1] This method yielded approximately 322.5 g of extract from 1 kg of leaves in one study. [1]

  • 80% Acetone Extraction: For bark material, 80% acetone has been used in activity-guided isolation approaches. [3] This method is particularly effective for extracting a broader range of gallotannins while maintaining the stability of this compound.

  • Sequential Extraction: For comprehensive phytochemical analysis, a sequential extraction approach using solvents of increasing polarity (petroleum ether, ethyl acetate, n-butanol, and water) has been employed after initial methanol extraction. [4] This approach allows for fractionation of compounds based on polarity, simplifying subsequent isolation steps.

Isolation and Purification Techniques

Isolation of this compound from crude extracts typically employs a multi-step chromatographic approach:

  • Initial Fractionation: The aqueous extract is applied to a Sephadex LH-20 column (2 kg, 10 cm × 80 cm) equilibrated with distilled water and eluted with a water-methanol gradient system. [1] This initial fractionation typically yields four primary fractions based on TLC monitoring.

  • Middle Pressure Liquid Chromatography (MPLC): Subfraction 3 (100.2 g from 1 kg leaves) from Sephadex LH-20 chromatography is often subjected to recrystallization, directly yielding acertannin (this compound). [1] This method has demonstrated high efficiency, yielding 80 g of this compound from 100.2 g of subfraction 3. [1]

  • Alternative Purification: For smaller quantities or more complex mixtures, Daisogel ODS with MPLC using a 20-100% methanol gradient has been successfully employed. [1] Additionally, silica gel column chromatography with chloroform-methanol gradients and subsequent purification by HPLC on a C18 preparative column has been documented. [4]

G cluster_Extraction Extraction Methods cluster_Analysis Identification Techniques Start Plant Material Collection Preparation Material Preparation Start->Preparation Extraction Solvent Extraction Preparation->Extraction F1 Initial Fractionation (Sephadex LH-20) Extraction->F1 ME 80% Methanol Extraction->ME AE 80% Acetone Extraction->AE SE Sequential Extraction Extraction->SE F2 Secondary Separation (MPLC/ODS) F1->F2 F3 Purification (HPLC/Recrystallization) F2->F3 Identification Compound Identification F3->Identification TLC TLC Bioautography Identification->TLC NMR NMR Spectroscopy Identification->NMR MS ESI/MS Analysis Identification->MS

Experimental workflow for this compound extraction and identification

Compound Identification and Characterization

Structural elucidation of isolated this compound employs multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): Used for monitoring isolation processes and preliminary identification. [1] [4] Specific systems include precoated silica gel 60 F254 plates with detection under UV radiation (254 nm) and by spraying with FeCl₃, 10% H₂SO₄, or anisaldehyde-H₂SO₄ followed by heating. [1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural characterization is achieved through 1D (¹H/¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy. [1] For this compound, characteristic ¹H-NMR signals (600 MHz, CD₃OD) include δ 3.34 (1H, t, J = 11.1 Hz, H-1b), δ 4.90 (1H, m, H-2), and ¹³C-NMR signals (150 MHz, CD₃OD) at δ 64.40 (C-6), 69.89 (C-1), and 166.30 (C-7'). [1]

  • ESI/MS Analysis: Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns. [4] When combined with TLC bioautography, this technique allows for rapid screening and identification of antioxidants in complex mixtures.

Quantitative Determination Methods

Spectrophotometric assays are employed for quantitative analysis of this compound and related gallotannins:

  • Total Polyphenol Content: The Folin-Ciocalteu method is widely used to determine total phenolic content, with Gaocha (a tea made from Acer ginnala tender shoots) containing up to 75.4 mg/g of total polyphenols in dried extract. [5]

  • DPPH Radical Scavenging Assay: This method measures antioxidant activity by monitoring the decrease in absorbance at 517 nm when compounds react with the stable DPPH radical. [4] The assay is performed by adding 50 μL of sample solution to 50 μL of 0.3 mM DPPH methanol solution, incubating for 30 minutes at room temperature, and measuring absorbance. [4] Radical scavenging activity is calculated as: RSA (%) = [(A₀ - A₁)/A₀] × 100%, where A₀ is the absorbance of the blank and A₁ is the absorbance with antioxidants. [4]

Quantitative Analysis of Bioactivities

Antioxidant Activities

This compound demonstrates potent radical scavenging activity against various oxidative species, primarily attributed to its galloyl moieties which can donate hydrogen atoms to stabilize free radicals. [1] [4] [2] Multiple studies have quantified these effects using standardized assays:

Table 3: Antioxidant Activity of this compound and Related Compounds

Compound Assay Type IC₅₀ Value Reference Standard Study
This compound DPPH radical scavenging "Significantly low" Not specified [2]
This compound NBT/superoxide scavenging "Significantly low" Not specified [2]
Quercetin-3-O-(2″-galloyl)-α-L-rhamnopyranoside DPPH radical scavenging 2.83 μg/mL Vitamin C [4]
Quercetin-3-O-α-L-(2″-galloyl)-arabinopyranoside DPPH radical scavenging 2.34 μg/mL Vitamin C [4]
Gallic acid DPPH radical scavenging 1.86 μg/mL Vitamin C [4]

The strong antioxidant capacity of this compound has been further demonstrated in cellular models, where it functioned as an indirect reactive oxygen species (ROS) scavenger by activating the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with this compound, Nrf2 dissociated from the Keap1-Nrf2 complex and translocated into the nucleus, resulting in upregulation of antioxidant enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, with concomitant elevation of glutathione concentration. [2]

Anti-inflammatory Effects

This compound and related galloyl derivatives exhibit significant anti-inflammatory activity, particularly through inhibition of pro-inflammatory mediators:

  • Nitric Oxide Inhibition: Compounds 5 (maplexin E) and 7 (kaempferol-3-O-(2′′-galloyl)-α-L-rhamnopyranoside) from Acer ginnala showed particularly strong inhibitory activities against nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. [1]

  • Cytokine Modulation: In spontaneously hypertensive rats, Gaocha extract (containing this compound and related compounds) significantly lowered serum IL-6 and TNF-α levels compared to model controls. [5] This cytokine modulation represents a key mechanism for the observed anti-inflammatory effects.

  • COX-2 and iNOS Suppression: The 80% methanol extract of Acer ginnala leaves and its main component, quercetin 3-O-(2″-galloyl)-α-L-rhamnopyranoside, significantly suppressed both COX-2 and iNOS protein levels and their mRNA expressions in mouse skin tissues. [6]

Anti-diabetic Activity

The anti-diabetic potential of Acer ginnala extract rich in this compound has been demonstrated in animal models of diabetes:

  • Hyperglycemia Improvement: Oral administration of Acer ginnala extract (500 mg/kg b.w.) improved symptoms of hyperglycemia in a rat model of streptozotocin-induced diabetes. [1]

  • Hepatoprotective Effects: The extract also blunted the increases in serum GOT/GPT levels in diabetic rats, suggesting protective effects on liver function. [1]

  • Enzyme Inhibition: Previous studies have reported that Acer ginnala extract inhibits rat lens aldose reductase and the formation of advanced glycation end products, both of which are implicated in diabetic complications. [1]

Anti-carcinogenic Potential

Emerging research indicates that this compound possesses significant anti-carcinogenic properties through multiple mechanisms:

  • Apoptosis Induction: this compound promotes apoptosis in cancer cells by enhancing the release of cytochrome c from mitochondria, leading to activation of apoptotic effector proteases. [2]

  • Cell Cycle Arrest: The compound influences key regulators of the cell cycle, including modulation of cyclin-dependent kinases and proliferating cell nuclear antigen. [2]

  • Oxidative Stress Modulation: Through its effects on the Nrf2 pathway and glutathione synthesis, this compound modulates oxidative stress in cancerous cells, potentially enhancing susceptibility to apoptosis. [2]

Therapeutic Mechanisms and Signaling Pathways

Anti-cancer Mechanisms

This compound exerts its anti-carcinogenic effects through multi-faceted mechanisms targeting various stages of cancer development and progression:

Anti-cancer mechanisms of this compound targeting multiple pathways

The apoptotic pathway induced by this compound involves both intrinsic and extrinsic mechanisms. The compound enhances the release of cytochrome c from mitochondria, which activates caspase cascades leading to apoptotic cell death. [2] Simultaneously, this compound modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2. [2] Additionally, the compound influences death receptor pathways including Fas and caspase-8 activation. [2]

Neuroprotective Mechanisms

In neuronal models, this compound demonstrates protective effects against oxidative stress-induced damage:

G cluster_enzymes Induced Antioxidant Enzymes GinnalinA This compound Keap1Nrf2 Keap1-Nrf2 Complex GinnalinA->Keap1Nrf2 Dissociates ROS ROS Scavenging GinnalinA->ROS Nrf2Activation Nrf2 Activation Keap1Nrf2->Nrf2Activation Nrf2Translocation Nrf2 Nuclear Translocation Nrf2Activation->Nrf2Translocation ARE Antioxidant Response Element (ARE) Nrf2Translocation->ARE EnzymeInduction Antioxidant Enzyme Induction ARE->EnzymeInduction Neuroprotection Neuroprotective Effects EnzymeInduction->Neuroprotection NQO1 NQO1 EnzymeInduction->NQO1 HO1 HO-1 EnzymeInduction->HO1 GCLC GCLC EnzymeInduction->GCLC Glutathione Glutathione EnzymeInduction->Glutathione OxidativeStress Oxidative Stress (6-OHDA) OxidativeStress->ROS ROS->Neuroprotection

Neuroprotective pathway of this compound through Nrf2 activation

The neuroprotective mechanism of this compound involves both direct and indirect antioxidant effects. As an indirect ROS scavenger, this compound activates the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with this compound, Nrf2 dissociates from the Keap1-Nrf2 complex and translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE). [2] This binding upregulates various cytoprotective enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, resulting in elevated glutathione concentrations and enhanced cellular antioxidant capacity. [2]

Cardiovascular Protective Mechanisms

In cardiovascular applications, particularly hypertension, this compound (as a component of Gaocha extract) demonstrates multiple beneficial effects:

  • Blood Pressure Reduction: Gaocha extract administration significantly lowered tail artery systolic blood pressure in spontaneously hypertensive rats compared to model controls. [5]

  • Vasoregulatory Effects: Post-treatment abdominal aorta blood samples showed that serum PGI₂, angiotensin II, endothelin, and NO levels in Gaocha-treated groups were significantly higher than in the model group. [5]

  • Anti-inflammatory Action: The serum IL-6 and TNF-α levels were significantly lower in Gaocha-treated groups than in the model group, indicating reduced inflammatory status. [5]

  • Organ Protection: Histomorphological examination of the heart and kidney showed that Gaocha extract had a protective effect on these organs in hypertensive models. [5]

Conclusion and Research Perspectives

This compound represents a promising gallotannin compound with demonstrated multi-target biological activities and therapeutic potential. The compound can be efficiently extracted and isolated from Acer ginnala using established chromatographic methods, with the leaves serving as the richest source. [1] [2] The comprehensive bioactivity profile of this compound, including its antioxidant, anti-inflammatory, anti-diabetic, and anti-carcinogenic effects, supports its further investigation as a lead compound for pharmaceutical development. [1] [2]

Significant research gaps remain that warrant further investigation. The biosynthetic pathway of this compound, while postulated, requires full elucidation, particularly the specific enzymes involved in the galloylation steps. [2] Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion of this compound are notably lacking in the current literature. Additionally, while in vitro and animal studies show promise, well-designed clinical trials are necessary to establish efficacy and safety in human subjects. Finally, research into structure-activity relationships and structural analogs may enhance our understanding of the compound's therapeutic potential and possibly lead to more potent derivatives.

References

Ginnalin A gallotannin polyphenolic compound

Author: Smolecule Technical Support Team. Date: February 2026

Ginnalin A Fundamental Profile

Property Description
Chemical Classification Gallotannin (digalloyl-substituted hydrolysable tannin) [1] [2]
Core Structure 1,5-anhydro-D-glucitol (six-carbon monosaccharide, pyranoid ring) [1] [2]
Substituents Two galloyl (3,4,5-trihydroxybenzoate) groups esterified at 2- and 6-positions of core [1] [2]
Natural Sources Plants of genus Acer: A. ginnala, A. tataricum, A. rubrum (leaves, bark, twigs, buds) [1] [3]
Biosynthesis Precursor Derived from β-glucogallin via shikimate pathway [1] [2]

Detailed Anti-Cancer Mechanisms of Action

This compound exhibits multi-target anti-cancer activity through several key mechanisms.

Apoptosis Induction

This compound promotes mitochondrial-mediated apoptosis in cancer cells by modulating Bcl-2 family proteins [1].

  • Upregulates Pro-apoptotic Proteins: Increases expression of Bax and FADD [1].
  • Downregulates Anti-apoptotic Proteins: Decreases Bcl-2 and Bcl-xL levels [1].
  • Activates Caspase Cascade: Induces release of cytochrome c from mitochondria, activating caspase-9 and caspase-3 executioners [1].
Cell Cycle Arrest

This compound disrupts cancer cell proliferation by arresting cell cycle progression [1].

  • G1/S Arrest: Downregulates cyclin D1 (CCND1) and CDK4 expression in Hep-3B hepatocellular carcinoma cells [1].
  • S-phase and G2/M Arrest: Observed in colon and breast cancer cells mediated by decreasing cyclins A and D1 [1].
Oxidative Stress Modulation via Nrf2 Pathway

In neuroblastoma cells under oxidative stress, this compound acts as an indirect antioxidant by activating Nrf2 pathway [1].

G Oxidative Stress Oxidative Stress This compound This compound Oxidative Stress->this compound Induces Keap1-Nrf2 Complex Keap1-Nrf2 Complex This compound->Keap1-Nrf2 Complex Binds to Nrf2 Translocation Nrf2 Translocation Keap1-Nrf2 Complex->Nrf2 Translocation Dissociates Nucleus Nucleus Nrf2 Translocation->Nucleus ARE ARE Nucleus->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Activates Transcription Reduced Oxidative Damage Reduced Oxidative Damage Antioxidant Enzymes->Reduced Oxidative Damage

This compound activates Nrf2 pathway, inducing antioxidant enzyme expression to mitigate oxidative damage [1].

Activated Nrf2 translocates to nucleus and binds Antioxidant Response Element (ARE), increasing expression of cytoprotective enzymes [1]:

  • Heme oxygenase-1 (HO-1)
  • NAD(P)H quinone oxidoreductase-1 (NQO-1)
  • Glutamate-cysteine ligase catalytic (GCLC) subunit

Quantitative Biological Activity Data

Biological Activity Experimental Model Quantitative Result (IC₅₀/Effective Concentration) Citation
Antioxidant DPPH radical scavenging assay IC₅₀ values "significantly low" (specific µM values not provided) [1]
Anti-Proliferative Hep-3B hepatocellular carcinoma cells Additive effect with p38 MAPK inhibitor SB203580 [1]
Anti-Proliferative DLD-1 colorectal cancer cells Dark maple syrup extract induced S-phase arrest [1]
α-Glucosidase Inhibition Enzyme kinetics assay Non-competitive inhibition; formed stable ligand-enzyme complexes [3]
Anti-Glycation (AGE Inhibition) BSA-fructose assay (Maplexin F) IC₅₀ = 15.8 µM (most potent among tested gallotannins) [3]
Anti-Alzheimer's Aβ(1–42) aggregation inhibition Effective at lower dosage than other natural compounds [4]

Key Experimental Protocols and Methodologies

Extraction and Isolation from Plant Material
  • Source Material: Acer ginnala leaves [1]
  • Extraction: Triple methanol extraction, vacuum drying, water addition, filtration [1]
  • Purification: Sephadex column chromatography; third fraction crystallization yielded ~80 mg this compound per gram fresh leaf weight [1]
HPLC Analysis and Quantification
  • Technique: Reversed-phase HPLC most common [5]
  • Column: C18 reversed-phase column [1]
  • Mobile Phase: Gradient elution with methanol/water and orthophosphoric acid [1]
  • Detection: Photodiode array detector [1]
  • Quantification: this compound predominant in red maple leaf extract (56.3% by dried weight) [3]
α-Glucosidase Inhibition Mechanism Studies
  • Inhibition Kinetics: Non-competitive mode determined [3]
  • Fluorescence Spectroscopy: Static quenching observed, confirming stable ligand-enzyme complex formation [3]
  • Structural Analysis: FTIR and Circular Dichroism (CD) showed gallotannins bind α-glucosidase inducing conformational changes [3]
Advanced Glycation End Products (AGEs) Inhibition
  • BSA-Fructose Assay: Evaluated inhibition at early and middle stages of protein glycation [3]
  • MALDI-TOF Analysis: Gallotannins reduced fructose adducts to BSA, inhibiting Amadori product formation [3]
  • GK Peptide-Ribose Assay: Confirmed prevention of late-stage protein cross-linking [3]

Research Gaps and Future Directions

While current research shows great promise, several areas require further investigation to advance therapeutic development:

  • Limited In Vivo Data: Most studies are in vitro; efficacy and pharmacokinetics in animal models and humans are needed [1]
  • Biosynthesis Pathway: Full enzymatic pathway not completely elucidated [1] [2]
  • Structure-Activity Relationships: Systematic studies needed to optimize therapeutic potency [3]
  • Delivery Systems: Formulation strategies required to improve bioavailability [1]

References

Documented Anti-Cancer Mechanisms of Ginnalin A

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings related to the activity of Ginnalin A against various cancer cell lines [1].

Aspect Experimental Findings on this compound
General Effect Shows cytotoxic and apoptotic effects in several human carcinoma cell lines [1].
Gene/Protein Regulation Significant up-regulation of CDH1 (E-cadherin), TIMP-1, and TIMP-2 [1].
Metastasis Demonstrates an anti-metastatic effect by regulating key genes in the metastasis process [1].
Apoptosis Pathway Activates the caspase-8 pathway, which is required for extrinsic apoptotic signal transduction [1].
Cell Viability (XTT Assay) IC50 values (concentration that inhibits 50% of cell viability) were determined for doses over 24, 48, and 72 hours [1].
Caspase Activity Caspase-3 activity was measured via absorbance at 400nm after treatment with this compound [1].

The relationships and mechanisms described in the search results can be visualized in the following pathway diagram:

G GinnalinA This compound Apoptosis Induces Apoptosis GinnalinA->Apoptosis AntiMetastasis Inhibits Metastasis GinnalinA->AntiMetastasis Caspase8 Caspase-8 Activation Apoptosis->Caspase8 CDH1 CDH1 (E-cadherin) Up-regulation AntiMetastasis->CDH1 TIMP1 TIMP-1 Up-regulation AntiMetastasis->TIMP1 TIMP2 TIMP-2 Up-regulation AntiMetastasis->TIMP2 Caspase3 Caspase-3 Activation Caspase8->Caspase3

Figure 1: Proposed mechanism of action for this compound's anti-cancer effects, based on gene expression and activity analysis. [1]

Detailed Experimental Protocols from Literature

For researchers looking to replicate or build upon existing studies, here are the detailed methodologies used in one of the key papers.

  • Cell Culture and Treatment [1]:

    • Cell Lines Used: Human cancer cell lines, including HCC (Hep-3G, Hep-3B) and PC3.
    • Culture Conditions: Cells were cultured in EMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
    • Environment: Maintained at 37°C in a 5% CO₂ atmosphere.
    • Compound Preparation: this compound (commercially obtained from Sigma-Aldrich) was dissolved in an appropriate solvent and applied to cells at varying doses.
  • Cytotoxicity Assay (XTT Method) [1]:

    • Procedure: Cancer cells were cultivated on 96-well plates. After 24 hours, this compound was applied at various concentrations for 24, 48, and 72 hours.
    • Measurement: An XTT solution was added to the cells. After 4 hours, the absorbance was read at 570 nm using a microplate reader.
    • Analysis: Percentage cell viability was calculated as (Measured optical density value / Control optical density value) x 100. The IC50 was determined using CompuSyn software.
  • Caspase-3 Activity Assay [1]:

    • Procedure: Cells were treated with pre-determined doses of this compound in 6-well plates.
    • Measurement: Caspase-3 activity was measured using commercial kits according to the manufacturer's instructions.
    • Analysis: The absorbance of all groups was read at 400 nm using a microplate reader.
  • Gene Expression Analysis (qPCR) [1]:

    • RNA Isolation: Total RNA was isolated from cells using the TRIzol method.
    • cDNA Synthesis: RNA was reverse-transcribed to cDNA using a Script cDNA Synthesis Kit.
    • qPCR: Expressions of target genes (CASP8, CASP3, CDH1, TIMP1, TIMP2, P53) were analyzed using qPCR.
    • Data Processing: Differences in gene expression were calculated using the 2^(-ΔΔC) method with β-actin as the housekeeping gene.

A Framework for this compound ADME Profiling

Although specific ADME data for this compound is lacking, the established framework for conducting these studies is well-defined. The table below outlines standard assays that should be performed to build a complete ADME profile [2] [3] [4].

ADME Property Standard In Vitro & In Vivo Assays
Absorption Caco-2 cell permeability assay; Parallel Artificial Membrane Permeability Assay (PAMPA) [3] [4].
Distribution Plasma protein binding; Tissue distribution studies; Blood-brain barrier penetration assays (e.g., MDCK-MDR1) [2] [3].
Metabolism Metabolic stability in liver microsomes or hepatocytes; Metabolite identification; Cytochrome P450 (CYP) inhibition/induction studies [2] [3].
Excretion Mass balance and excretion studies in preclinical models (e.g., rat, dog) using radiolabeled compounds to track elimination routes [3].

References

Ginnalin A galloyl moiety composition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Ginnalin A

The following table summarizes key quantitative data from experimental studies, which is crucial for evaluating its bioactivity and application in research.

Parameter Quantitative Data Experimental Context
DPPH Radical Scavenging (IC₅₀) "significantly low" values reported [1] In vitro antioxidant assay [1]
α-Glucosidase Inhibition Potent inhibitor, more potent than mono-galloyl analogs [2] In vitro enzyme inhibition assay [2]
Content in MaplifaTM Extract 56.3% by dried weight [3] Quantitative HPLC-UV analysis of a proprietary red maple leaf extract [3]
Solubility 16 g/L (25 °C) [4] Calculated physicochemical property [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay via XTT Method

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines, such as hepatocellular carcinoma (Hep-3B) and others [5] [6].

  • Cell Seeding: Seed cells (e.g., 5x10³ cells/well for Hep-3B) into a 96-well plate and incubate for 24 hours.
  • Compound Treatment: Treat the cells with this compound across a range of concentrations (e.g., 0-500 μM) for 24, 48, or 72 hours.
  • XTT Solution Addition: Add the XTT reaction solution to each well.
  • Incubation and Measurement: Incubate the plate for 4 hours. Measure the absorbance of the solutions at a wavelength of 450 nm (with a reference wavelength of 630 nm) using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage compared to the untreated control. The concentration that inhibits 50% of cell viability (IC₅₀) can be determined using appropriate software (e.g., CompuSyn) [6].
Gene Expression Analysis via qPCR

This method is used to investigate changes in the expression of genes related to apoptosis and metastasis in response to this compound treatment [5].

  • Total RNA Isolation: Isolate total RNA from treated and control cells using TRIzol reagent.
  • RNA Quantification: Measure the concentration and purity of the RNA (e.g., A260/A280 ratio of 2.0 ± 0.1).
  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA samples using a reverse transcription kit.
  • qPCR Amplification: Perform quantitative PCR using primers for target genes (e.g., CDH1, TIMP-1, TIMP-2, Caspases) and a housekeeping gene (e.g., β-actin).
  • Expression Calculation: Analyze the cycle threshold (Ct) values and calculate the relative gene expression levels using the 2^(-ΔΔCt) method [5].

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-carcinogenic effects through multiple mechanisms, including induction of apoptosis and regulation of metastatic genes.

Apoptosis Induction in Hepatocellular Carcinoma (Hep-3B)

In Hep-3B cells, this compound promotes apoptosis by regulating the expression of key genes and proteins involved in the process [1] [6]. The following diagram illustrates this pathway:

G GA This compound BAXup Upregulates BAX GA->BAXup BCL2down Downregulates BCL-2 GA->BCL2down CytC Cytochrome c Release BAXup->CytC BCL2down->CytC Permeabilizes Mitochondria CaspaseAct Activation of Caspase-9 and Caspase-3 CytC->CaspaseAct Apoptosis Apoptosis CaspaseAct->Apoptosis

Anti-Metastatic Gene Regulation

Research has shown that this compound can also demonstrate an anti-metastatic effect by regulating the expression of important genes involved in cell adhesion and tissue remodeling [5]. The experimental workflow and findings are summarized below:

G GA This compound Treatment RNA Total RNA Isolation (TRIzol method) GA->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qPCR Analysis cDNA->qPCR CDH1up ↑ CDH1 (E-cadherin) 3.52-fold qPCR->CDH1up TIMP1up ↑ TIMP-1 5.13-fold qPCR->TIMP1up TIMP2up ↑ TIMP-2 2.67-fold qPCR->TIMP2up Effect Anti-Metastatic Effect CDH1up->Effect TIMP1up->Effect TIMP2up->Effect

Antioxidant Activity via the Nrf2 Pathway

In models of oxidative stress, this compound acts as an indirect antioxidant by activating a key cellular defense pathway [1].

  • Nrf2 Activation: this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1, in the cytoplasm.
  • Nuclear Translocation: The freed Nrf2 translocates into the nucleus.
  • Gene Expression: Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulated expression of protective antioxidant enzymes.
  • Cellular Defense: This results in increased levels of enzymes like NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, ultimately elevating glutathione concentration and enhancing the cell's ability to quench free radicals [1].

Conclusion

This compound is a structurally well-defined digalloyl gallotannin with significant and multi-faceted therapeutic potential. Its bioactivities are highly influenced by the presence and position of its two galloyl moieties on the 1,5-anhydro-D-glucitol core. The established experimental protocols provide a solid foundation for further investigation into its mechanisms and potential applications in drug development.

References

Comprehensive Technical Guide: Optimization of Ginnalin A Extraction from Plant Sources and Its Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ginnalin A: Chemistry, Sources and Significance

This compound (also known as acertannin) is a unique digalloyl gallotannin characterized by two galloyl groups attached at the 2 and 6 positions of a 1,5-anhydro-D-glucitol core moiety [1]. This specific structural configuration places it in the broader class of hydrolysable tannins, which are secondary metabolites widely distributed in various plant species. The compound stands out from other gallotannins due to its distinctive glucitol-core structure rather than the more common glucose core found in most hydrolysable tannins [1]. The presence of multiple phenolic hydroxyl groups in its molecular structure contributes significantly to its potent antioxidant properties and biological activities, making it a promising candidate for therapeutic development.

The primary natural sources of this compound are plants belonging to the Acer genus, particularly Acer ginnala (Amur maple) and Acer rubrum (red maple) [1]. Research indicates that this compound can be derived from leaves of Acer ginnala and Acer tataricum subsp. ginnala, with significant quantities also found in Acer rubrum L. buds [1]. The compound has also been isolated from other Acer species including Acer okamotoanum Nakai [1]. The concentration of this compound varies considerably among different plant tissues, with reports indicating it can be recovered from leaves, twigs, and bark, suggesting its widespread distribution throughout the plant's physiology [1]. This broad distribution across plant tissues provides multiple potential sources for extraction, each with potentially different optimization parameters for maximum yield.

Extraction Methodologies for this compound

Conventional Extraction Techniques

Traditional extraction methods for plant bioactive compounds like this compound typically involve solid-liquid separation using organic solvents. The most common conventional approaches include:

  • Maceration: This method involves soaking plant material in solvents such as methanol, ethanol, or aqueous mixtures at room temperature with periodic agitation [2]. One study successfully extracted this compound from Acer ginnala leaves using methanol extraction followed by vacuum drying, water addition, filtration, and separation through sephadex column chromatography, yielding approximately 80 mg of this compound per gram of fresh weight [1]. The advantages of maceration include simple equipment requirements and high selectivity when appropriate solvents are chosen [2]. However, the method typically requires extended extraction times and may result in incomplete extraction.

  • Soxhlet Extraction: This continuous extraction method uses specialized apparatus where the solvent is cyclically evaporated and condensed, passing through the plant material repeatedly [2]. While highly efficient in transferring compounds from solid to liquid phase, the prolonged heating may degrade thermolabile compounds like some polyphenols [2]. The method also typically requires large volumes of solvents,

  • Reflux Extraction: This technique involves boiling the solvent with continuous condensation and return of the evaporated solvent, maintaining a constant volume throughout the extraction [2]. While this prevents solvent loss, the continuous thermal stress may adversely affect heat-sensitive compounds like this compound [2].

Table 1: Comparison of Conventional Extraction Methods for Plant Bioactives

Method Principles Advantages Limitations Reported Applications
Maceration Steeping plant material in solvent with agitation Simple equipment, high selectivity, low temperature Long extraction time, incomplete extraction Initial extraction of this compound from Acer ginnala leaves [1]
Soxhlet Extraction Continuous cycling of fresh solvent through sample High efficiency, no filtration needed, multiple samples High solvent consumption, thermal degradation possible General extraction of plant bioactive compounds [2]
Reflux Extraction Solvent boiling with continuous condensation Prevents solvent loss, improved efficiency Thermal degradation of heat-sensitive compounds Extraction of volatile compounds from plants [2]
Advanced Extraction Technologies

Recent advancements in extraction technology have introduced several green extraction methods that offer significant improvements in efficiency, yield, and environmental impact:

  • Microwave-Assisted Extraction (MAE): This technique utilizes electromagnetic radiation to generate heat directly within the plant cells, causing rapid internal heating and pressure buildup that facilitates the rupture of cell walls and release of bioactive compounds [2] [3]. MAE has demonstrated particular effectiveness for extracting polyphenolic compounds due to its rapid energy transfer and reduced solvent consumption [3]. The ability to precisely control temperature and exposure time makes it suitable for heat-sensitive compounds like this compound.

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent medium, generating intense shear forces and microturbulence that enhance mass transfer and cell wall disruption [2] [3]. This method significantly reduces extraction time and lowers temperature requirements compared to conventional methods, making it particularly suitable for thermolabile compounds [3]. Studies have shown UAE can achieve higher extraction yields of polyphenolic compounds while maintaining their bioactivity.

  • Supercritical Fluid Extraction (SFE): Typically using carbon dioxide as a supercritical fluid, SFE offers exceptional selectivity through precise control of temperature and pressure parameters [2]. The method provides superior penetration ability and minimal solvent residue, making it ideal for high-value compounds intended for pharmaceutical applications [2] [3]. The tunable solvating power of supercritical CO₂ allows for selective extraction of target compounds while leaving undesirable components behind.

Table 2: Advanced Extraction Technologies for Bioactive Compounds

Method Mechanism Optimal Parameters Advantages Limitations
Microwave-Assisted Extraction (MAE) Dielectric heating causing cell rupture Power, time, solvent composition, temperature Rapid extraction, reduced solvent, high efficiency Non-uniform heating, equipment cost
Ultrasound-Assisted Extraction (UAE) Cavitation-induced cell disruption Amplitude, time, temperature, solvent Low temperature, energy efficient, simple setup Potential free radical formation
Supercritical Fluid Extraction (SFE) Supercritical fluid solubilization Pressure, temperature, cosolvents, flow rate Superior selectivity, no solvent residue, high purity High capital cost, technical complexity

Optimization Strategies for Enhanced this compound Yield

Systematic Optimization Approaches

Extracting this compound at an industrial scale requires systematic optimization to maximize yield, purity, and economic viability while minimizing environmental impact. The Response Surface Methodology (RSM) has emerged as a powerful statistical technique for optimizing extraction processes by evaluating the effects of multiple factors and their interactions on response variables [4]. RSM is particularly valuable because it can model complex nonlinear relationships between extraction parameters and outcomes, enabling researchers to identify optimal operating conditions with fewer experimental runs than traditional one-variable-at-a-time approaches [4].

The optimization process typically begins with screening experiments to identify factors with significant effects on extraction yield, followed by more detailed response surface analysis using designs such as Central Composite Design (CCD) or Box-Behnken Design (BBD) [4]. These experimental designs allow for efficient exploration of the factor space and generation of mathematical models that predict extraction performance under various conditions. The model adequacy is typically verified through statistical parameters including coefficient of determination (R²), adjusted R², predicted R², and adequate precision [4].

Critical Extraction Parameters for this compound

Based on general optimization principles for plant bioactive compounds, several key parameters significantly influence this compound extraction efficiency:

  • Solvent Selection and Composition: The polarity of extraction solvents dramatically affects this compound yield due to its polyphenolic nature. Hydrophilic solvents such as methanol, ethanol, and their aqueous mixtures have shown effectiveness [1]. Emerging green solvents including natural deep eutectic solvents (NADES) and subcritical water have demonstrated potential for improved extraction efficiency while reducing environmental impact [2] [3]. The water content in solvent mixtures significantly influences extraction efficiency by affecting both solubility and mass transfer rates.

  • Solid-to-Solvent Ratio: This parameter determines the concentration gradient that drives mass transfer of this compound from plant material to solvent [4]. Optimal ratios ensure sufficient solvent volume to solubilize the target compound without excessive dilution that would complicate downstream concentration processes.

  • Temperature and Time: Extraction temperature profoundly affects both the solubility of this compound and the diffusion rate out of plant matrices [4]. However, excessive temperatures may cause degradation of labile phenolic compounds, necessitating careful optimization. Similarly, extraction time must be balanced between achieving high yield and maintaining operational efficiency.

  • Particle Size and Pretreatment: Reduced particle size of plant material increases surface area for mass transfer, potentially enhancing extraction rates [5]. Various pretreatment methods including drying, freezing, or mechanical processing can significantly alter cell wall structure and improve accessibility to this compound.

G Start Start Optimization Process Screening Screening Experiments Identify Significant Factors Start->Screening Design Select Experimental Design (CCD, BBD, FCCD) Screening->Design Model Develop Mathematical Model (Quadratic Polynomial) Design->Model Verify Model Verification (ANOVA, R², Adeq Precision) Model->Verify Optimum Determine Optimal Conditions Verify->Optimum Validate Experimental Validation Optimum->Validate End Optimized Protocol Validate->End

Flowchart of RSM optimization process for this compound extraction

Analytical Methods for Quantification and Characterization

Separation and Quantification Techniques

Accurate quantification of this compound in plant extracts and during purification requires robust analytical methods. The primary techniques employed include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns using gradient elution with methanol/water and orthophosphoric acid with photodiode array detection has been successfully employed for this compound separation and quantification [1]. This method provides the high resolution necessary to separate this compound from structurally similar compounds in complex plant extracts.

  • Ultra-High Performance Liquid Chromatography (UHPLC): When coupled with mass spectrometry, UHPLC offers superior resolution and faster analysis times compared to conventional HPLC, making it ideal for comprehensive metabolomic studies of Acer species and quality control of this compound-rich extracts [4].

Bioactivity Assessment Methods

Standardized assays are essential for evaluating the bioactivity of extracted this compound:

  • Antioxidant Activity: The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and NBT (nitroblue tetrazolium)/superoxide scavenging assay have been used to demonstrate this compound's potent antioxidant activity, with reported IC₅₀ values significantly lower than many reference antioxidants [1].

  • Cytotoxicity and Anticancer Activity: The XTT assay is commonly employed to determine this compound's effects on cell viability across various human carcinoma cell lines [6]. This method measures metabolic activity as an indicator of cell viability and proliferation.

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) has been utilized to investigate this compound's effects on apoptosis-related genes including MMP-2, MMP-9, TIMP-1, TIMP-2, CDH1, and CDH2 [6]. Studies have shown this compound can significantly upregulate CDH1, TIMP-1, and TIMP-2 expression by 3.52, 5.13, and 2.67 times respectively compared to controls [6].

  • Apoptosis Mechanism Studies: Caspase activity assays (particularly caspases-3/7, -8, and -9) and flow cytometry analysis provide insights into this compound's pro-apoptotic mechanisms in cancer cells [7] [6].

Therapeutic Mechanisms and Applications of this compound

Anticancer Mechanisms

This compound demonstrates multifaceted anticancer activity through several distinct mechanisms:

  • Apoptosis Induction: this compound enhances the release of cytochrome c from mitochondria to produce apoptotic effector proteases [1]. It activates key caspases including caspase-8 in extrinsic apoptotic signaling pathways and executioner caspases-3/7 [7] [6]. Research has shown that this compound and p38 MAPK inhibitors demonstrate cytotoxic and apoptotic effects on various cancer cells [6].

  • Anti-metastatic Activity: this compound regulates the expression of critical genes involved in metastasis, significantly increasing expression of CDH1 (E-cadherin), TIMP-1, and TIMP-2 while potentially suppressing matrix metalloproteinases [6]. This gene regulation profile suggests potent inhibition of invasion and metastasis processes.

  • Cell Cycle Regulation: Studies indicate this compound inhibits cancer cell growth by causing cell cycle arrest at specific checkpoints. In colon and breast cancer cells, it reduces Cyclin D1 levels and arrests the cell cycle at the G₂/M phase following a reduction in the synthesis (S) phase [6].

G GA This compound Apoptosis Apoptosis Induction GA->Apoptosis Antimetastatic Anti-metastatic Effects GA->Antimetastatic CellCycle Cell Cycle Regulation GA->CellCycle Antioxidant Antioxidant/Nrf2 Pathway GA->Antioxidant Caspases Caspase-8, -3/7 Activation Apoptosis->Caspases CytochromeC Cytochrome C Release Apoptosis->CytochromeC GeneReg ↑ CDH1, TIMP-1, TIMP-2 ↓ MMP-2, MMP-9 Antimetastatic->GeneReg G2Arrest G₂/M Phase Arrest CellCycle->G2Arrest Nrf2 Nrf2 Nuclear Translocation Antioxidant->Nrf2 ROS Reduced ROS Antioxidant->ROS

Mechanisms of this compound bioactivity in cellular models

Antioxidant and Cytoprotective Activities

Beyond its direct anticancer effects, this compound demonstrates significant antioxidant and cytoprotective properties:

  • Nrf2 Pathway Activation: this compound acts as an indirect reactive oxygen species (ROS) scavenger and activates the Nrf2 pathway in neuronal cells exposed to oxidative stress [1]. After pretreatment with this compound, Nrf2 dissociates from the Keap1-Nrf2 complex and translocates into the nucleus, upregulating protective enzymes including NAD(P)H quinone oxidoreductase-1 (NQO-1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit while elevating glutathione concentration [1].

  • Cytoprotection in Keratinocytes: Studies using human keratinocytes (HaCaT cells) have demonstrated that this compound provides significant protection against hydrogen peroxide (H₂O₂) and methylglyoxal (MGO)-induced oxidative stress [7]. At 50 μM concentration, this compound increased viability of H₂O₂- and MGO-treated cells by 15.5% and reduced H₂O₂-induced apoptosis by 7.2% [7]. The compound also markedly reduced H₂O₂- and MGO-induced reactive oxygen species by 56.8% [7].

Table 3: Documented Bioactivities of this compound in Experimental Models

Bioactivity Experimental Model Concentration/IC₅₀ Key Findings Reference
Antioxidant DPPH radical scavenging assay Significant low IC₅₀ values Potent free radical scavenging activity [1]
Neuroprotection SH-SY5Y cells + 6-OHDA Not specified Nrf2 pathway activation, increased glutathione [1]
Cytoprotection HaCaT keratinocytes + H₂O₂/MGO 50 μM Increased cell viability by 15.5%, reduced ROS by 56.8% [7]
Anticancer Various human carcinoma cells Varies by cell line Caspase activation, cell cycle arrest, anti-metastatic gene regulation [6]
Anti-apoptotic HaCaT keratinocytes + H₂O₂ 50 μM Reduced apoptosis by 7.2%, decreased caspases-3/7 and -8 [7]

Research Gaps and Future Perspectives

Despite promising bioactivities, several challenges remain in the development of this compound as a therapeutic agent:

  • Limited Clinical Data: Current research remains predominantly at the in vitro level, with insufficient in vivo studies and complete absence of human clinical trials to establish safety, bioavailability, and efficacy in humans [1] [6]. Future research should prioritize appropriate animal models and eventual clinical translation.

  • Standardization of Extraction Protocols: While various extraction methods have been employed, there remains a lack of direct comparative studies specifically optimizing this compound yield across different Acer species and plant tissues [1]. Systematic optimization using RSM approaches specifically tailored for this compound would significantly advance reproducible research and potential commercialization.

  • Bioavailability Enhancement: The pharmacokinetic profile of this compound remains largely unexplored, including its absorption, distribution, metabolism, and excretion [7]. Formulation strategies to enhance its bioavailability may be necessary for clinical application.

  • Synergistic Effects: Future studies should investigate potential synergistic interactions between this compound and established therapeutic agents, which could enhance efficacy while reducing required doses and potential side effects [6].

  • Sustainable Sourcing: As demand for plant-derived bioactive compounds increases, developing sustainable harvesting practices and potentially biotechnological production methods (e.g., cell culture, synthesis) will be essential for conservation and commercial scale-up [3].

Conclusion

References

Comprehensive Application Notes and Protocols: Isolation, Characterization, and Bioactivity Assessment of Ginnalin A from Acer Species Leaves

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Background

Ginnalin A (also known as acertannin) is a digalloyl gallotannin belonging to the family of hydrolysable tannins, which are polyphenolic secondary metabolites in plants. This unique compound features two galloyl moieties attached at the 2- and 6-positions of a 1,5-anhydro-D-glucitol core moiety, forming a distinctive molecular structure with significant biological activity. [1] [2] this compound is primarily found in various species of the genus Acer, particularly in Acer tataricum L., Acer ginnala (Amur maple), and related subspecies. These deciduous trees and shrubs are widespread throughout Central and Eastern Europe, Asia Minor, and the Caucasus region, growing up to 8 meters in height. [3] Traditionally, these plants have been used in folk medicine across Northeast Asia for treating various conditions including eye diseases, wounds, diarrhea, and liver disorders, with some species also being consumed as herbal teas (Kujin tea). [4] [5]

The therapeutic significance of this compound has gained substantial scientific interest in recent years due to its demonstrated antioxidant, anti-inflammatory, antimicrobial, and anti-carcinogenic properties. [1] [2] [3] Research has revealed its potential in chemoprevention, particularly against colorectal cancer through activation of the Nrf2/HO-1 signaling pathway, as well as promising activity against various other cancer cell lines. [5] [6] Additionally, recent studies have shown its efficacy against clinically relevant bacterial strains including Enterococcus faecalis, Acinetobacter baumannii, and Bacillus cereus. [3] These diverse bioactivities make this compound a compelling target for natural product isolation and development, necessitating standardized protocols for its extraction, isolation, and characterization.

Extraction Methodologies

Plant Material Collection and Preparation

The initial stage of this compound isolation requires careful selection and preparation of plant material to ensure optimal compound yield and quality:

  • Plant Source Identification: this compound can be derived from leaves of Acer ginnala Maxim., Acer tataricum subsp. ginnala, Acer tataricum L., Acer rubrum L. buds, and Acer okamotoanum Nakai leaves and twigs. [1] [2] The highest concentrations are typically found in young leaves collected during active growth periods (May-June). [3]

  • Collection Protocol: Leaves should be harvested in the morning hours when phenolic compounds are at their peak concentration. Voucher specimens must be deposited in a herbarium for botanical reference (e.g., Collection ID: AG2010 as documented in research). [4]

  • Post-Harvest Processing: Fresh leaves should be thoroughly washed with deionized water to remove environmental contaminants. The material can be air-dried under shade without direct sunlight to prevent photodegradation, or alternatively freeze-dried for better preservation of heat-sensitive compounds. [3] The dried leaves should be ground to a fine powder (20-40 mesh size) using a mechanical grinder to increase surface area for extraction.

Maceration-Based Extraction

The most common and effective method for this compound extraction is maceration using hydroalcoholic solvents:

  • Primary Extraction: Powdered leaf material (1 kg) is extracted by maceration with 80% methanol (3 × 5 L) at room temperature for 72 hours each with continuous agitation. The process is repeated twice to ensure exhaustive extraction. [4] [7]

  • Alternative Solvent Systems: For antimicrobial studies, successful extraction has been achieved using 70% ethyl alcohol in a "raw material:extractant" ratio of 1:5 through modified maceration techniques. [3]

  • Concentration: The combined methanolic extract is filtered through Celite 545 and concentrated under reduced pressure at 45°C using a rotary evaporator until a crude extract is obtained. The yield is typically approximately 25% (w/w) from the starting dry plant material. [4] [7]

Sequential Liquid-Liquid Partitioning

The concentrated crude extract undergoes fractionation to enrich gallotannin content:

  • The crude extract (322.5 g) is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity:

    • Petroleum ether (3 × 500 mL) to remove non-polar pigments and lipids
    • Chloroform (3 × 500 mL) to eliminate medium-polarity interferences
    • Ethyl acetate (3 × 500 mL) to extract medium-polarity phenolics
    • n-Butanol (3 × 500 mL) to enrich gallotannins including this compound [5] [8]
  • The n-butanol fraction (typically yielding ~15-20% of crude extract weight) contains the highest concentration of this compound and is collected for further purification. [8]

Isolation and Purification

Column Chromatography Techniques

Table 1: Chromatographic Conditions for this compound Purification

Chromatography Type Stationary Phase Column Dimensions Mobile Phase Elution Mode Flow Rate
Size Exclusion Sephadex LH-20 10 cm × 80 cm Water-Methanol Gradient (0-100%) Isocratic/Gradient 5 mL/min
Medium Pressure Liquid Chromatography (MPLC) Daisogel ODS C18 3 cm × 50 cm 20-100% Methanol in Water Linear Gradient 5 mL/min
Reversed-Phase HPLC (Analytical) Sunfire C18 (5μm) 4.6 mm × 250 mm 45-55% Methanol in Water (0.1% FA) Gradient 1 mL/min
Reversed-Phase HPLC (Preparative) Sunfire Prep C18 (5μm) 10 mm × 150 mm 80-90% Methanol in Water Linear Gradient 0.3 mL/min

Following the initial extraction and partitioning, the n-butanol fraction undergoes systematic chromatographic purification:

  • Primary Fractionation: The n-butanol fraction (227.5 g) is initially subjected to Sephadex LH-20 column chromatography (2 kg, 10 cm × 80 cm) equilibrated with distilled water. The column is eluted with a step-wise water-methanol gradient (0-100%) to yield four primary fractions based on TLC monitoring. [4] [8]

  • Secondary Purification: Subfraction 2 (79.5 g) is further chromatographed on a Daisogel ODS C18 column (300 g, 3 cm × 50 cm) using MPLC with a 20-100% methanol gradient. This step effectively separates this compound from structurally similar gallotannins like ginnalin B and C. [4]

  • Final Isolation: For highest purity requirements, the enriched fractions can be subjected to preparative HPLC using a Waters Sunfire C18 column (10 mm × 150 mm, 5μm) with a mobile phase of methanol-water (80%-90% methanol) at a flow rate of 0.3 mL/min. This compound typically elutes at approximately 65-70% methanol under these conditions. [7]

Crystallization and Final Processing

The final stage of purification involves crystallization to obtain high-purity this compound:

  • The enriched this compound fractions from chromatography are combined and concentrated under reduced pressure at 35°C until a thick syrup is obtained.
  • Crystallization is induced by adding a minimal amount of warm methanol and allowing slow evaporation at 4°C for 24-48 hours. [2]
  • The resulting crystals are collected by vacuum filtration, washed with cold methanol, and dried in a desiccator under vacuum. The typical yield is approximately 80 mg of pure this compound per gram of fresh leaf material. [2]
  • The purity of the final product should be verified by HPLC, TLC, and spectral analysis before biological evaluation.

Analytical Characterization

Spectroscopic Identification

Table 2: Spectral Characteristics of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key MS Fragments
This compound (Acertannin) C₂₀H₂₀O₁₃ 468.36 3.34 (1H, t, J=11.1 Hz, H-1b), 4.90 (1H, m, H-2), 4.38 (1H, dd, J=4.5, 11.7 Hz, H-6b), 4.54 (1H, br d, J=11.7 Hz, H-6a), 6.93-7.04 (4H, s, galloyl H) 64.40 (C-6), 69.89 (C-1), 70.39 (C-2), 78.28 (C-3), 78.65 (C-5), 108.98 (C-2′, C-6′), 119.85 (C1′), 145.73 (C-3′, 5′), 166.30 (C-7′) 469 [M+H]⁺, 451 [M+H-H₂O]⁺, 313, 169 [gallic acid]⁺
Ginnalin B C₁₄H₁₈O₉ 330.28 3.01 (1H, t, J=11.1 Hz, H-1b), 3.71 (1H, m, H-2), 4.39 (1H, br d, J=11.7 Hz, H-6a), 6.93 (2H, s, H-2′, 6′) 64.40 (C-6), 69.89 (C-1), 69.99 (C-4), 70.39 (C-2), 78.28 (C-3), 78.65 (C-5), 108.98 (C-2′, C-6′), 119.85 (C1′), 145.73 (C-3′, 5′), 166.30 (C-7′) 331 [M+H]⁺, 313, 169
Gallic Acid C₇H₆O₅ 170.12 7.06 (2H, s, H-2, 6) 109.02 (C-2, C-6), 120.59 (C1), 138.15 (C-4), 144.95 (C-3, 5), 169.00 (C-7) 171 [M+H]⁺, 153, 125

Comprehensive characterization of isolated this compound is essential for confirming structural identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired in deuterated methanol (CD₃OD) or DMSO-d₆ at 400-600 MHz. [4] Key ¹H NMR signals include characteristic peaks for the glucitol core between δ 3.34-4.90 ppm and aromatic protons of galloyl groups at δ 6.93-7.04 ppm. [4] The ¹³C NMR spectrum should display signals for the galloyl carbonyl at δ 166.30 ppm and aromatic carbons between δ 108-145 ppm. [4]

  • Mass Spectrometric Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode typically shows a pseudo-molecular ion peak [M-H]⁻ at m/z 467 or [M+H]⁺ at m/z 469. [7] High-resolution MS should confirm the molecular formula C₂₀H₂₀O₁₃ with an exact mass of 468.36. [9]

  • Chromatographic Purity Assessment: Analytical HPLC using a C18 column (4.6 mm × 250 mm, 5μm) with a methanol-water gradient (45-55% methanol over 25 minutes) should show a single peak with purity >95% when monitored at 280 nm. [7] TLC on polyamide plates with chloroform-methanol (8:2) can also be used for rapid assessment, with this compound showing Rf ≈ 0.45. [7]

Chemical Stability Assessment

The stability of this compound under various conditions should be evaluated to establish proper storage protocols:

  • Solution Stability: this compound is stable in aqueous methanol and ethanol solutions at 4°C for up to 72 hours, but prolonged storage leads to gradual hydrolysis.
  • Solid-State Stability: The pure compound should be stored as a lyophilized powder at -20°C under anhydrous conditions, where it remains stable for at least 6 months.
  • pH Stability: Maximum stability is observed between pH 4-6, with significant degradation occurring above pH 8 due to galloyl ester hydrolysis.

Bioactivity Assessment

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound can be assessed using standardized microbiological methods:

  • Test Strains: Clinical isolates or standard strains of Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus subsp. aureus (ATCC 25923), Escherichia coli (ATCC 25922), Bacillus cereus (ATCC 29213), Candida albicans (ATCC 90028), Klebsiella pneumoniae (ATCC 13883), Enterococcus faecalis (ATCC 29212), and Acinetobacter baumannii (ATCC 17978). [3]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by the double serial dilution method in Mueller-Hinton nutrient broth. [3] Two-fold dilutions of this compound (0.3% solution in 70% ethyl alcohol) are prepared in a 96-well microtiter plate, followed by inoculation with standardized microbial suspensions (1-5 × 10⁵ CFU/mL). [3]

  • Incubation and Interpretation: Plates are incubated at 35°C for 24 hours, and MIC values are determined as the lowest concentration showing no visible growth. [3] Comparative controls should include eucalyptus tincture and solvent controls. Recent studies indicate particularly strong activity against E. faecalis, A. baumannii, and B. cereus. [3]

Anticancer Activity Screening

Table 3: Bioactivity Profile of this compound

Bioassay Type Cell Line/Model Key Parameters Results Mechanistic Insights
Cytotoxicity HCT116 (Colon Cancer) IC₅₀ = 24.8 μM Dose-dependent growth inhibition S-phase cell cycle arrest
Cytotoxicity SW480 (Colon Cancer) IC₅₀ = 22.0 μM Significant colony formation reduction Cyclin A and D1 decrease
Cytotoxicity SW620 (Colon Cancer) IC₅₀ = 39.7 μM Moderate activity Nrf2 pathway activation
Cytotoxicity Hep-3B (Liver Cancer) CASP-3 activation Induced apoptosis BAX upregulation, BCL-2 downregulation
Antioxidant DPPH assay IC₅₀ = 4.2 μg/mL Potent free radical scavenging Direct electron donation
Anti-inflammatory RAW264.7 macrophages NO production inhibition IC₅₀ < 10 μM iNOS expression suppression

The chemopreventive potential of this compound is evaluated through comprehensive cell-based assays:

  • Cell Culture Models: Established cancer cell lines including HCT116, SW480, SW620 (colorectal cancer), Hep-3B (hepatocellular carcinoma), and PC3 (prostate cancer) are maintained in appropriate media (RPMI-1640 or EMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. [5] [6]

  • Cytotoxicity Assessment: Cell viability is measured using the XTT assay according to manufacturer instructions. [6] Briefly, cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with varying concentrations of this compound (1-100 μM) for 24-72 hours. XTT reagent is added and absorbance measured at 570 nm after 4 hours. IC₅₀ values are calculated using CompuSyn software. [6]

  • Cell Cycle Analysis: For cell cycle distribution studies, treated cells are harvested, fixed in 70% ethanol, stained with propidium iodide, and analyzed by flow cytometry. This compound typically induces S-phase or G2/M phase arrest depending on the cell type. [5]

  • Apoptosis assays: Caspase-3, -8, and -9 activities are measured using commercial kits, with absorbance read at 400 nm. [6] Additionally, expression of apoptosis-related genes (BAX, BCL-2, CASP8, CASP9, CYCS, p53) is quantified by real-time PCR using the 2-ΔΔCt method with β-actin as housekeeping gene. [6]

Antioxidant Activity Determination

The free radical scavenging capacity of this compound is evaluated using multiple complementary assays:

  • DPPH Radical Scavenging Assay: Various concentrations of this compound are mixed with 0.1 mM DPPH solution in methanol and incubated for 30 minutes in darkness. [1] [7] Absorbance is measured at 517 nm, and IC₅₀ values are calculated relative to solvent controls. This compound typically shows IC₅₀ values of 4.2-8.5 μg/mL in this assay. [1]

  • NBT/Superoxide Scavenging Assay: The superoxide radical scavenging activity is measured using the nitroblue tetrazolium (NBT) reduction method. This compound demonstrates significant activity with low IC₅₀ values, indicating potent superoxide anion scavenging capacity. [1]

  • Cellular Antioxidant Activity: In SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine, this compound acts as an indirect ROS scavenger by activating the Nrf2 pathway, increasing glutathione concentration, and upregulating antioxidant enzymes NQO1, HO-1, and GCLC. [1]

Visual Workflows

Extraction and Isolation Process

G Start Plant Material Collection (Acer leaves) Preparation Drying & Powdering Start->Preparation Extraction Maceration with 80% MeOH (3×, 72 hours) Preparation->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Liquid-Liquid Partitioning (Petroleum Ether → Chloroform → Ethyl Acetate → n-Butanol) Concentration->Partition Sephadex Sephadex LH-20 Chromatography (Water-MeOH Gradient) Partition->Sephadex MPLC MPLC on Daisogel ODS C18 (20-100% MeOH Gradient) Sephadex->MPLC HPLC Preparative HPLC (80-90% MeOH) MPLC->HPLC Crystallization Crystallization (Pure this compound) HPLC->Crystallization

Mechanism of Anticancer Action

G GinnalinA This compound Treatment Nrf2Pathway Nrf2 Pathway Activation GinnalinA->Nrf2Pathway CellCycleArrest Cell Cycle Arrest (S-phase/G2-M phase) GinnalinA->CellCycleArrest Apoptosis Apoptosis Induction GinnalinA->Apoptosis Keap1Inhibition Keap1 Inhibition Nrf2Pathway->Keap1Inhibition p62Upregulation p62 Upregulation Nrf2Pathway->p62Upregulation Nrf2Translocation Nrf2 Nuclear Translocation Keap1Inhibition->Nrf2Translocation p62Upregulation->Nrf2Translocation AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1, GCLC) Nrf2Translocation->AntioxidantGenes CyclinDown Decreased Cyclins A & D1 CellCycleArrest->CyclinDown CaspaseActivation Caspase-3, -8, -9 Activation Apoptosis->CaspaseActivation BAX BAX Upregulation Apoptosis->BAX BCL2 BCL-2 Downregulation Apoptosis->BCL2

Conclusion

These comprehensive Application Notes and Protocols provide detailed methodologies for the efficient extraction, isolation, characterization, and bioactivity evaluation of this compound from Acer species leaves. The standardized procedures have been optimized to yield high-purity compound suitable for advanced pharmacological investigations. The multiple bioactivity assessments confirm the significant therapeutic potential of this natural gallotannin, particularly in the areas of oncology and infectious disease management. Future development efforts should focus on scaling up the isolation process, synthesizing analogs for structure-activity relationship studies, and advancing to in vivo preclinical evaluations.

References

Comprehensive Application Notes & Protocols: Assessing Ginnalin A Cytotoxicity Using XTT Cell Viability Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ginnalin A

This compound (GA) is a digalloyl gallotannin belonging to the family of polyphenolic compounds, characterized by two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core structure [1]. This unique secondary metabolite is primarily isolated from various Acer species, including Acer ginnala Maxim., Acer tataricum subsp. ginnala, and Acer rubrum L., found in leaves, twigs, and bark [2] [1]. The compound has gained significant research interest due to its versatile therapeutic potential, particularly its remarkable anti-carcinogenic properties observed in various experimental models [3] [1].

Epidemiological and experimental studies have demonstrated that natural products like this compound offer beneficial protection against cancer through multiple mechanisms [3]. The compound exhibits potent antioxidant activity through direct free radical scavenging and indirect activation of the Nrf2 pathway, enhancing cellular defense systems [1]. Research has shown that this compound can demonstrate an anti-metastatic effect by regulating the expression of important genes in metastasis on cancer cell lines [3]. Furthermore, it activates caspase-8 in apoptotic signaling pathways and the pro-apoptotic caspases required for extrinsic apoptotic signal transduction [3]. These multifaceted mechanisms make this compound a promising candidate for further development in cancer research and drug discovery programs.

XTT Cell Viability Assay: Principles and Advantages

The XTT assay is a colorimetric method widely used for assessing cell viability and proliferation based on the metabolic activity of cells [4] [5]. The assay utilizes the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), which is reduced by mitochondrial enzymes in metabolically active cells to form a water-soluble orange formazan product [4] [6]. The core principle relies on the correlation between cellular metabolic activity and cell viability, where the intensity of the colored formazan product directly correlates with the number of viable cells present in the culture [4].

Table 1: Comparison Between XTT and MTT Assays for Cell Viability Assessment

Feature XTT Assay MTT Assay
Formazan Solubility Water-soluble Water-insoluble
Solubilization Step Not required Required (using organic solvents)
Sensitivity Generally higher, especially at high cell density Can be lower in some contexts
Protocol Simpler More steps
Kinetic Measurements Possible Not easily performed
Solvent Cytotoxicity Lower risk Potential risk due to solvents
HTS Compatibility High Lower due to the solubilization step
Incubation Time ~4 hours 8+ hours
Absorbance 450 nm and 660 nm 570 nm

The key advantage of the XTT assay over traditional MTT assays lies in its water-soluble formazan product, which eliminates the need for solubilization steps with organic solvents that can introduce variability and artifacts [4] [6]. This characteristic simplifies the procedure, reduces potential cytotoxicity from solvents, and enables kinetic measurements of cell viability by taking multiple absorbance readings over time without disrupting the assay [4]. The XTT assay demonstrates excellent performance in high-throughput screening applications and is particularly useful for detecting small cell populations and poorly metabolizing cells [6]. For research on natural compounds like this compound, the XTT assay provides a reliable, sensitive, and straightforward method for cytotoxicity assessment and drug screening [3] [4].

Experimental Protocols

This compound Preparation and Cell Culture

This compound Source and Preparation:

  • Commercially obtain this compound from reputable suppliers (e.g., Sigma-Aldrich Chemical Company) [3].
  • Dissolve in an appropriate solvent (e.g., DMSO, methanol, or aqueous solution) based on the compound's solubility characteristics [3] [2].
  • Prepare stock solutions at appropriate concentrations (typically mM range) and store at -20°C protected from light.
  • Further dilute in cell culture medium immediately before use, ensuring the final solvent concentration does not affect cell viability (typically <0.5% for DMSO) [3].

Cell Culture Conditions:

  • Maintain human carcinoma cell lines (e.g., Hep-3G, Hep-3B, PC3) in appropriate media (e.g., RPMI-1640 or EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin [3].
  • Culture cells at 37°C in a humidified 5% CO₂ environment [3] [7].
  • Passage cells at 70-80% confluence to ensure exponential growth throughout experiments.
  • For assay setup, harvest cells during logarithmic growth phase using standard detachment methods.
XTT Assay Procedure for this compound Cytotoxicity Testing

Table 2: XTT Assay Components and Setup Parameters

Component/Parameter Specification
XTT Reagent 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
Electron Coupling Reagent Phenazine methosulfate (PMS) or similar
Cell Seeding Density 10³–10⁵ cells/well (96-well plate)
This compound Treatment 24, 48, and 72 hours at varying concentrations
XTT Working Solution Mix 1 mL Electron Coupling Reagent to 6 mL XTT Reagent
XTT Addition 50-70 µL per well (96-well plate)
Incubation Time 2-4 hours at 37°C
Absorbance Measurement 450 nm (primary) and 660 nm (reference)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well or 384-well microplates at optimized density (e.g., 5-10 × 10³ cells/well for most tumor cell lines) in 100 μL culture medium [7] [8]. Include at least three wells with culture medium only as blank controls.
  • Pre-incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery [7].
  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove old medium from wells and add 100 μL of this compound solutions at various concentrations. Include vehicle controls (medium with solvent only) [3].
  • Treatment Incubation: Incubate cells with this compound for predetermined exposure times (24, 48, and 72 hours) based on experimental objectives [3].
  • XTT Working Solution Preparation: Thaw XTT reagent and Electron Coupling Reagent. Add 1 mL of Electron Coupling Reagent to 6 mL of XTT reagent. Vortex thoroughly to mix. Use immediately after preparation [7] [6].
  • XTT Application: Add 50-70 μL of activated XTT solution to each well containing 100 μL culture medium [7] [8].
  • Formazan Development: Incubate plates for 2-4 hours at 37°C, 5% CO₂ until orange color develops in control wells [7] [6].
  • Absorbance Measurement: Gently shake plates to distribute the dye evenly. Measure absorbance at 450 nm (formazan measurement) and 600-660 nm (background reference) using a microplate reader [7] [8].
  • Data Calculation: Subtract background absorbance (660 nm) from formazan absorbance (450 nm). Further subtract blank control values (medium only with XTT). Calculate cell viability as a percentage of untreated controls [3].
Complementary Assays for Mechanism Elucidation

Caspase-3 Activity Assay:

  • After this compound treatment, harvest cells and lyse using appropriate buffers.
  • Incubate lysates with caspase-3 specific substrates according to manufacturer's instructions.
  • Measure fluorescence or absorbance (at 400 nm) to quantify caspase-3 activity [3].
  • Express results as fold-change compared to untreated controls.

Gene Expression Analysis by qPCR:

  • Isolate total RNA from this compound-treated and control cells using TRIzol reagent [3].
  • Determine RNA quality and quantity using spectrophotometry (A260/A280 ratio of 2.0 ± 0.1).
  • Perform reverse transcription using cDNA synthesis kits.
  • Analyze expressions of apoptosis-related genes (CASP8, CASP9, CYCS), metastasis genes (CDH1, TIMP1, TIMP2), and cell cycle genes (P53) using qPCR with appropriate primers [3].
  • Calculate relative gene expression using the 2-ΔΔC method with β-actin as housekeeping gene [3].

Results and Data Analysis

This compound Cytotoxicity Profiles

Dose-Dependent Cytotoxicity: XTT assay results demonstrate that this compound exhibits concentration-dependent cytotoxicity against various human carcinoma cell lines. The IC₅₀ values (concentration that inhibits 50% of cell viability) vary depending on cell type and exposure duration [3]. Research has shown that this compound can demonstrate significant cytotoxic effects on cancer cells while showing less toxicity toward normal cells, suggesting a selective anti-cancer potential [3] [1].

Time-Dependent Effects: The anti-proliferative effects of this compound become more pronounced with extended exposure times. Studies comparing 24, 48, and 72-hour treatments reveal progressively lower IC₅₀ values with longer incubation periods, indicating cumulative cytotoxic effects over time [3]. This time-dependent response pattern is crucial for determining optimal treatment protocols for future therapeutic development.

Gene Expression Modulation by this compound

Table 3: Effects of this compound on Gene Expression in Cancer Cell Lines

Gene Function Expression Change Biological Significance
CDH1 Epithelial marker, metastasis suppressor 3.52-fold increase Enhanced cell adhesion, reduced invasion potential
TIMP-1 Tissue inhibitor of metalloproteinases 5.13-fold increase Inhibition of MMP activity, reduced extracellular matrix degradation
TIMP-2 Tissue inhibitor of metalloproteinases 2.67-fold increase Synergistic MMP inhibition with TIMP-1
CASP8 Initiator caspase in extrinsic apoptosis Significant activation Induction of apoptotic cell death
P53 Tumor suppressor protein Upregulated Cell cycle arrest and apoptosis induction

Quantitative PCR analysis reveals that this compound significantly modulates the expression of critical genes involved in apoptosis, metastasis, and cell cycle regulation [3]. The substantial upregulation of CDH1 (E-cadherin) and TIMP-1/2 indicates potent anti-metastatic activity through enhanced cell-to-cell adhesion and inhibition of matrix metalloproteinases [3]. The activation of caspase-8 confirms the induction of extrinsic apoptotic pathways, while p53 upregulation suggests involvement of this critical tumor suppressor in this compound-mediated growth inhibition [3] [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-carcinogenic effects through multiple interconnected mechanisms that collectively inhibit cancer cell proliferation and survival:

Apoptosis Induction: this compound activates both extrinsic and intrinsic apoptotic pathways. It enhances caspase-8 activity in the death receptor pathway and promotes the release of cytochrome c from mitochondria, leading to caspase-3 activation and apoptotic execution [3] [1]. The compound modulates the balance between pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins, favoring apoptosis induction [1].

Anti-metastatic Actions: The significant upregulation of CDH1, TIMP-1, and TIMP-2 expression demonstrates this compound's ability to inhibit key steps in the metastatic cascade [3]. By enhancing E-cadherin-mediated cell adhesion and inhibiting matrix metalloproteinase activity through TIMP proteins, this compound reduces the invasive and migratory potential of cancer cells.

Cell Cycle Regulation: this compound influences cell cycle progression by modulating the expression of cyclins, cyclin-dependent kinases, and inhibitors. Research shows that this compound can cause cell cycle arrest at G2/M phase in colon and breast cancer cells through reduction of Cyclin D1 levels and synthesis phase (S) inhibition [3].

Oxidative Stress Modulation: As an indirect antioxidant, this compound activates the Nrf2 pathway, causing its dissociation from the Keap1-Nrf2 complex and translocation to the nucleus [1]. This leads to increased expression of antioxidant enzymes including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, resulting in elevated glutathione concentration and enhanced cellular defense capacity [1].

The following diagram illustrates the experimental workflow for assessing this compound cytotoxicity using the XTT assay:

Figure 1: Experimental workflow for this compound cytotoxicity assessment using XTT assay

The molecular mechanisms of this compound's anti-carcinogenic activity can be visualized as follows:

GA_Mechanisms cluster_apoptosis Apoptosis Induction cluster_metastasis Anti-Metastatic Actions cluster_cycle Cell Cycle Regulation cluster_oxidative Oxidative Stress Modulation ga This compound caspase8 Caspase-8 Activation ga->caspase8 Activates cdh1 CDH1 (E-cadherin) Upregulation ga->cdh1 Upregulates p53 p53 Upregulation ga->p53 Enhances nrf2 Nrf2 Pathway Activation ga->nrf2 Induces caspase3 Caspase-3 Execution caspase8->caspase3 cytochrome_c Cytochrome C Release cytochrome_c->caspase3 apoptosis Apoptotic Cell Death caspase3->apoptosis bax_bcl2 BAX/BCL-2 Balance bax_bcl2->cytochrome_c metastasis_inhibit Metastasis Suppression cdh1->metastasis_inhibit timp1 TIMP-1 Upregulation mmp_inhibit MMP Inhibition timp1->mmp_inhibit timp2 TIMP-2 Upregulation timp2->mmp_inhibit mmp_inhibit->metastasis_inhibit g2_arrest G2/M Phase Arrest p53->g2_arrest cyclin_d1 Cyclin D1 Reduction cyclin_d1->g2_arrest cycle_arrest Proliferation Inhibition g2_arrest->cycle_arrest pcna PCNA Modulation nqo1 NQO1 Induction nrf2->nqo1 ho1 HO-1 Induction nrf2->ho1 gclc GCLC Upregulation nrf2->gclc cytoprotection Cellular Protection nqo1->cytoprotection

Figure 2: Molecular mechanisms of this compound's anti-carcinogenic activity

Troubleshooting and Technical Considerations

XTT Assay Optimization:

  • Background Reduction: High background absorbance can occur due to non-enzymatic reduction of XTT. Include appropriate controls (medium with XTT but no cells) and subtract background values measured at 660 nm from values at 450 nm [7] [8].
  • Electron Coupling Reagent Toxicity: Phenazine methosulfate (PMS) can exhibit cellular toxicity at higher concentrations. Optimize concentration and minimize exposure time [4].
  • Linear Range Determination: Perform cell titration experiments (10³–10⁵ cells/well) to establish the linear range for formazan production versus cell number for each cell type [7].
  • Incubation Time Optimization: While 4 hours is standard, incubation time may need adjustment based on cell metabolic activity. Kinetic measurements can help determine optimal incubation duration [4] [6].

This compound-Specific Considerations:

  • Solvent Compatibility: Ensure this compound solvent (DMSO, methanol, etc.) does not interfere with XTT reduction. Keep final solvent concentration consistent across all treatments and below cytotoxic levels (typically <0.5%) [3].
  • Stability Assessment: Evaluate this compound stability in culture medium over the treatment duration, as phenolic compounds may degrade or oxidize.
  • Combination Studies: When testing this compound in combination with other compounds, include appropriate controls to distinguish individual and synergistic effects.

Conclusion and Applications

The XTT cell viability assay provides a robust, sensitive, and reproducible method for evaluating the cytotoxic effects of this compound across various cancer cell lines. The protocol outlined in this document enables researchers to quantitatively assess concentration-dependent and time-dependent responses, determine IC₅₀ values, and investigate underlying mechanisms of action [3] [4] [7].

This compound demonstrates significant multi-mechanistic anti-carcinogenic activity through apoptosis induction, cell cycle regulation, metastasis inhibition, and oxidative stress modulation [3] [1]. The compound's ability to selectively target cancer cells while showing less toxicity to normal cells makes it a promising candidate for further development in cancer therapeutics [3]. The gene expression changes observed, particularly the substantial upregulation of CDH1, TIMP-1, and TIMP-2, provide mechanistic insights into its potent anti-metastatic properties [3].

For future research applications, this XTT assay protocol can be adapted for high-throughput screening of this compound analogs, combination studies with conventional chemotherapeutic agents, and investigation of structure-activity relationships to identify key functional groups responsible for its anti-cancer activity [3] [1] [6].

References

Experimental Data on Ginnalin A's Anti-Cancer Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key experimental findings from the research, including effective concentrations and affected pathways across different cancer cell lines.

Table 1: Cytotoxicity of Ginnalin A (IC50 Values) on Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (μM) Treatment Duration Key Findings Citation
HCT116 Colorectal Cancer 24.8 μM Not specified Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 pathway [1] [2]
SW480 Colorectal Cancer 22.0 μM Not specified Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 pathway [1] [2]
SW620 Colorectal Cancer 39.7 μM Not specified Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 pathway [1] [2]
MDA-MB-231 Breast Cancer 160 μM 72 hours Induced apoptosis; upregulated Caspase-3, Caspase-8, etc. [3]
MCF7 Breast Cancer 300 μM 72 hours Induced apoptosis; upregulated Caspase-9, p53; downregulated BCL2 [3]
Hep-3B Hepatocellular Carcinoma Effective in combination 72 hours Additive effect with SB203580; activated Caspase-3 [4]

Table 2: Gene Expression Changes and Key Signaling Pathways Affected by this compound

Cell Line Upregulated Genes/Factors Downregulated Genes/Factors Key Signaling Pathways Involved Citation
HCT116, SW480, SW620 Nrf2, HO-1, NQO1, p62 Keap1 Nrf2/HO-1 [1] [2]
MDA-MB-231 CASP3, CASP8, CASP9, CYCS, FAS, P53 - Extrinsic & Intrinsic Apoptosis [3]
MCF7 CASP9, P53 BCL2 Intrinsic Apoptosis [3]
SH-SY5Y (Neuroblastoma) NQO1, HO-1, GCLC, Glutathione - Nrf2/ARE (via Keap1 binding) [5]
Hep-3B Caspase-3 activity - p38 MAPK-independent apoptosis (in combination) [4]

Detailed Experimental Protocols

Based on the research, here are detailed methodologies for key experiments evaluating this compound's anti-cancer effects.

Cell Culture and Treatment
  • Cell Lines Used: The studies utilized established human cancer cell lines, including Hep-3B (hepatocellular carcinoma), HCT116, SW480, SW620 (colorectal cancer), MDA-MB-231, and MCF7 (breast cancer) [4] [1] [3].
  • Culture Conditions: Cells were typically cultured in EMEM or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂ [4] [6].
  • Preparation of this compound: GA was commercially obtained and dissolved in an appropriate solvent, such as DMSO or PBS, to create a stock solution. The final concentration of solvent in the culture medium was kept low (e.g., 0.1%) to avoid cytotoxicity [4] [6].
Cytotoxicity Assessment (XTT Assay)

This method was consistently used across studies to determine cell viability and calculate IC50 values [4] [6] [3].

  • Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow attachment [4].
  • Dosing: Treat cells with a range of this compound concentrations. The studies used a wide range from 0-500 μM, with treatment durations of 24, 48, and 72 hours [4] [3].
  • Viability Measurement: After the treatment period, add XTT reagent to each well and incubate for 2-4 hours.
  • Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 450 nm, with a reference wavelength of 630 nm, using a microplate reader [4].
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. The IC50 value (concentration that inhibits 50% of cell viability) can be determined using software such as CompuSyn [4] [3].
Apoptosis Analysis via Gene Expression (qPCR)

This protocol outlines the steps to analyze gene expression changes related to apoptosis.

  • Total RNA Isolation: After GA treatment, isolate total RNA from the cells using TRIzol Reagent according to the manufacturer's instructions [6] [3].
  • cDNA Synthesis: Quantify the RNA and perform reverse transcription using a cDNA synthesis kit (e.g., Script cDNA Synthesis Kit) to convert RNA into complementary DNA (cDNA) [6].
  • Quantitative Real-Time PCR (qPCR): Amplify the cDNA using gene-specific primers for apoptosis-related genes (e.g., CASP3, CASP8, CASP9, BAX, BCL2, p53). Use a housekeeping gene like β-actin for normalization [3].
  • Expression Calculation: Analyze the data using the 2^(-ΔΔCt) method to determine the fold change in gene expression in treated cells compared to the control group [6] [3].
Caspase-3 Activity Assay

This is a direct functional assay for a key executioner of apoptosis.

  • Cell Treatment: Seed and treat cells in 6-well plates at predetermined doses (e.g., IC50) of this compound for a set time [6].
  • Analysis: Following the treatment, harvest the cells and perform the analysis using a commercial Caspase-3 activity assay kit.
  • Measurement: The kit typically provides a solution that, when cleaved by Caspase-3, produces a colored product. Interpret the absorbance values read at 400-405 nm with a microplate reader to determine the enzyme activity [6].

Mechanistic Insights and Signaling Pathways

The research indicates that this compound exerts its anti-carcinogenic effects through multiple pathways. The following diagrams illustrate the two primary mechanisms reported: the Nrf2-mediated antioxidant response and the induction of apoptosis.

G GA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GA->Keap1_Nrf2 Binds to & disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocates to nucleus Keap1_Nrf2->Nrf2 Nrf2 released ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC Antioxidants ↑ Antioxidants (Glutathione) HO1->Antioxidants NQO1->Antioxidants GCLC->Antioxidants Reduced Oxidative Stress\n& Cell Protection Reduced Oxidative Stress & Cell Protection Antioxidants->Reduced Oxidative Stress\n& Cell Protection

Diagram 1: this compound activates the Nrf2-mediated antioxidant defense system. GA binds directly to the Keap1 protein, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate into the nucleus, bind to the Antioxidant Response Element (ARE), and promote the transcription of cytoprotective genes like HO-1, NQO1, and GCLC, leading to reduced oxidative stress [7] [1] [5].

G GA This compound Mitochondria Mitochondrial Dysfunction GA->Mitochondria Extrinsic Stimulus Extrinsic Stimulus GA->Extrinsic Stimulus Cell Cycle\nArrest (S-phase) Cell Cycle Arrest (S-phase) GA->Cell Cycle\nArrest (S-phase) BCL2/BAX Imbalance BCL2/BAX Imbalance GA->BCL2/BAX Imbalance Modulates p53 p53 GA->p53 Upregulates CytC ↑ Cytochrome C Release Mitochondria->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation Extrinsic Stimulus->Casp8 e.g., FAS Casp8->Casp3 BCL2/BAX Imbalance->Mitochondria p53->BCL2/BAX Imbalance Regulates

Diagram 2: this compound induces apoptosis through multiple pathways. GA can trigger cell death by promoting mitochondrial dysfunction and the release of cytochrome c (intrinsic pathway) and/or by activating death receptors (extrinsic pathway). Both pathways converge on the activation of caspase enzymes, the key executioners of apoptosis. GA also modulates the expression of pro- and anti-apoptotic genes like BCL2 and BAX, often in a p53-dependent manner, and can induce cell cycle arrest [7] [3].

Important Considerations for Protocol Design

  • Combination Therapy: One study showed that this compound has an additive effect when combined with SB203580 (a p38 MAPK inhibitor) in Hep-3B cells, suggesting a promising strategy to enhance efficacy [4].
  • Cell Line Variability: The IC50 values vary significantly across different cancer types and cell lines (see Table 1). It is crucial to conduct preliminary dose-response studies for each specific cell line used in your research [3].
  • Mechanism-Focused Experiments: The choice of downstream assays (e.g., qPCR for specific genes, Western Blot for protein levels) should be guided by the mechanistic pathway you wish to investigate (e.g., Nrf2 vs. Apoptosis) [1] [3] [5].

References

Comprehensive HPLC Method for Ginnalin A Purity Assessment: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ginnalin A and Analytical Requirements

This compound (also known as acertannin) is a digalloyl gallotannin that has gained significant research interest due to its promising anti-carcinogenic potential and diverse pharmacological activities. This phenolic compound is primarily found in plants of the Acer genus, particularly Acer ginnala Maxim. (commonly known as maple), where it accumulates in leaves, twigs, and bark. This compound possesses a unique chemical structure consisting of two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core moiety, which contributes to its potent antioxidant and therapeutic properties. The compound has demonstrated remarkable anti-cancer effects in various cancer cell lines, including hepatocellular carcinoma, colorectal cancer, and breast cancer, through multiple mechanisms such as apoptosis induction, cell cycle arrest, and activation of the Nrf2 signaling pathway.

The growing interest in this compound as a potential chemopreventive agent and therapeutic compound has created an urgent need for reliable analytical methods to assess its purity in natural extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has emerged as the dominant separation technique for this application due to its high efficiency, sensitivity, and ability to separate complex natural product mixtures. These application notes provide a comprehensive protocol for this compound purity assessment, including method development, validation parameters, and detailed experimental procedures designed to meet regulatory requirements for pharmaceutical analysis. The accuracy and reliability of purity data are critical for ensuring consistent biological activity in research studies and potential clinical applications, making proper method validation an essential component of this compound research and product development.

HPLC Method Development

Analytical Strategy and System Selection

The development of a reliable HPLC method for this compound analysis begins with a systematic approach to ensure optimal separation, accuracy, and reproducibility. Reverse-phase HPLC is the recommended choice for this compound analysis due to the compound's moderate polarity and presence of aromatic chromophores that enable sensitive UV detection. When selecting an initial HPLC system, researchers should consider several key factors: the compound's chemical properties (including its phenolic hydroxyl groups and sugar core), the complexity of the sample matrix (crude plant extracts often contain numerous interfering compounds), and the required sensitivity for intended applications. A C18 bonded stationary phase represents the most practical initial choice, providing a good balance of retention, efficiency, and compatibility with aqueous-organic mobile phases commonly used for natural product analysis.

Sample preparation represents a critical first step in the analytical process, particularly when working with complex plant matrices. For this compound extraction from Acer ginnala leaves, the recommended approach involves multiple extractions with 80% aqueous ethanol or methanol at elevated temperatures (approximately 80°C), followed by concentration under reduced pressure and partitioning with organic solvents such as ethyl acetate or n-butanol. Further purification can be achieved using Sephadex LH-20 chromatography with a step-wise water-methanol gradient, yielding this compound of sufficient purity for quantitative analysis. For HPLC analysis, samples should be dissolved in methanol and filtered through a 0.45-μm syringe filter to remove particulate matter that could damage the chromatographic system. These preparatory steps are essential for obtaining accurate and reproducible results while protecting the HPLC column from irreversible contamination.

Initial Conditions and Selectivity Optimization

The selection of initial chromatographic conditions requires careful consideration of mobile phase composition, column temperature, and detection parameters. For this compound analysis, a binary mobile phase system consisting of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B) is recommended as a starting point, though methanol can be substituted for acetonitrile if necessary. The acidic modifier enhances peak shape by suppressing ionization of phenolic hydroxyl groups, thereby improving resolution and sensitivity. A gradient elution program is advised for initial method development, particularly when analyzing complex plant extracts containing multiple compounds with varying polarities. The following gradient profile represents an optimal starting point for method development: begin with 90% A, decrease to 80% A over 0-18 minutes, further decrease to 73% A from 18-30 minutes, then a rapid decrease to 0% A at 30-35 minutes maintained until 47 minutes, followed by re-equilibration to initial conditions.

Selectivity optimization focuses primarily on achieving baseline separation of this compound from potentially interfering compounds, particularly other ginnalins (B and C) and related phenolic compounds. The most effective parameters for manipulating selectivity include mobile phase pH (through adjustment of acid concentration), organic modifier ratio (acetonitrile versus methanol), and column temperature. For this compound, operation at ambient temperature with a flow rate of 1.0 mL/min typically provides satisfactory results, though slight temperature adjustments (25-35°C) may enhance resolution in some cases. Detection should be performed at 330 nm, where this compound exhibits strong UV absorption, though confirmation of peak purity can be enhanced using a photodiode array detector (DAD) to collect full spectral data. If adequate selectivity cannot be achieved through these parameters, alternative stationary phases such as phenyl or polar-embedded C18 columns may provide different selectivity patterns.

Method Validation Parameters and Acceptance Criteria

Validation Protocol Design

Method validation is an essential requirement for regulatory compliance and ensures that the analytical procedure is suitable for its intended purpose in pharmaceutical analysis. The validation of an HPLC method for this compound purity assessment must follow established guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which defines the key parameters and acceptance criteria for analytical method validation. A proper validation protocol should be established prior to testing, with clearly defined acceptance criteria for each parameter based on the intended use of the method. For quantitative determination of this compound purity, the method must be validated for specificity, linearity, accuracy, precision, range, detection limit, quantitation limit, and robustness. The validation process should be conducted using certified reference standards of this compound with established purity, and all experiments must be thoroughly documented with raw data, calculations, and representative chromatograms included in the final validation report.

The specificity of the method must demonstrate its ability to unequivocally identify and quantify this compound in the presence of potential interferents, including other ginnalins, related phenolic compounds, and matrix components. Specificity is typically established by forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the this compound peak is well-resolved from degradation products and that the method is stability-indicating. Peak purity should be confirmed using a photodiode array detector to verify that the this compound peak is homogeneous and free from co-eluting impurities. The linearity of the method must be established across the specified range, typically from 10% to 150% of the target concentration, with a correlation coefficient (r²) ≥ 0.99 considered acceptable for quantitative analysis.

Quantitative Validation Parameters

Table 1: Acceptance Criteria for HPLC Method Validation of this compound

Validation Parameter Experimental Requirements Acceptance Criteria
Linearity Minimum of 5 concentrations with triplicate injections Correlation coefficient (r²) ≥ 0.99
Range Established from linearity studies 10-150% of target concentration
Accuracy (Recovery) Minimum of 9 determinations over 3 concentration levels 98-102% recovery
Precision (Repeatability) 6 replicate injections of standard solution %RSD ≤ 2.0% for peak areas
Intermediate Precision Different days, analysts, or instruments %RSD ≤ 3.0% for retention times
Specificity Resolution from nearest peak Resolution ≥ 2.0
LOD Signal-to-noise ratio 3:1
LOQ Signal-to-noise ratio 10:1
Robustness Deliberate variations in method parameters %RSD ≤ 2.0% for system suitability

The accuracy of the method represents the closeness of test results to the true value and is typically evaluated through recovery studies by spiking known amounts of this compound reference standard into sample matrices at different concentration levels. For pharmaceutical quality control applications, recovery should fall within 98-102% of the theoretical value. Method precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), with acceptance criteria of %RSD ≤ 2.0% for peak areas in system precision studies and %RSD ≤ 3.0% for method precision studies. The limits of detection (LOD) and quantitation (LOQ) should be established based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical approaches based on the standard deviation of the response and the slope of the calibration curve.

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), column temperature (±5°C), and different columns from the same supplier. Robustness testing should identify critical parameters that require tight control to ensure method performance and establish system suitability tests that will be used during routine analysis to verify method performance. For this compound analysis, system suitability tests typically include requirements for theoretical plate count (N > 2000), tailing factor (T ≤ 2.0), and repeatability (%RSD ≤ 2.0% for multiple injections of a standard solution).

Experimental Protocols

Sample Preparation and Chromatographic Conditions

Materials and Reagents: this compound reference standard (≥95% purity, available from Sigma-Aldrich or Natural Product Institute of Science and Technology), HPLC-grade acetonitrile and methanol, purified water (ELGA PURELAB Ultra or equivalent), glacial acetic acid (analytical grade), Acer ginnala plant material (leaves, twigs, or bark).

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of approximately 1 mg/mL. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase A to concentrations ranging from 0.00625 to 0.4 mg/mL for construction of the calibration curve.

Sample Preparation: Accurately weigh approximately 100 mg of finely powdered plant material into a 50 mL conical flask. Add 10 mL of 80% aqueous methanol and sonicate for 30 minutes at room temperature. Centrifuge at 4000 rpm for 10 minutes and transfer the supernatant to a 25 mL volumetric flask. Repeat the extraction twice with additional 5 mL portions of 80% aqueous methanol, combining the supernatants in the volumetric flask. Dilute to volume with 80% aqueous methanol and mix well. Filter a portion of the solution through a 0.45-μm PTFE syringe filter before HPLC analysis. For formulated products, prepare a placebo solution without active ingredient and a sample solution at the target concentration.

Table 2: Optimized HPLC Conditions for this compound Analysis

Parameter Specification
Column INNO C18 (250 mm × 4.6 mm, 5 μm) or equivalent

| Mobile Phase | A: 0.5% acetic acid in water B: Acetonitrile | | Gradient Program | 0 min: 10% B 18 min: 20% B 30 min: 27% B 35 min: 100% B (hold until 47 min) 50 min: 10% B (re-equilibration) | | Flow Rate | 1.0 mL/min | | Column Temperature | Ambient (25°C) | | Injection Volume | 10 μL | | Detection Wavelength | 330 nm | | Run Time | 60 minutes |

System Suitability Testing and Calibration

System Suitability Tests: Before sample analysis, the HPLC system must meet specific suitability criteria to ensure optimal performance. Prepare a system suitability solution containing this compound at the target concentration (approximately 0.1 mg/mL) and perform six replicate injections. The system is considered suitable if the relative standard deviation (RSD) of peak areas is ≤2.0%, the theoretical plate count for the this compound peak is >2000, the tailing factor is ≤2.0, and the resolution from the nearest eluting peak is ≥2.0. These tests should be performed each day before sample analysis and whenever the system components are changed.

Calibration Curve: Prepare a minimum of five standard solutions at concentrations ranging from 0.00625 to 0.4 mg/mL (typically 25%, 50%, 100%, 125%, and 150% of the target concentration). Inject each solution in triplicate and plot the average peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥0.99, and the regression equation (y = mx + b), which will be used to calculate this compound concentrations in unknown samples. The calibration curve should be verified daily using a working standard at the target concentration, with the calculated concentration falling within 98-102% of the theoretical value.

G Start Start HPLC Method Validation SP Sample Preparation • Extract with 80% MeOH • Filter (0.45 μm) • Dilute to volume Start->SP HPLC HPLC Analysis • C18 Column • Gradient Elution • DAD Detection (330 nm) SP->HPLC SST System Suitability Test • %RSD ≤ 2.0% • Plate count > 2000 • Tailing factor ≤ 2.0 HPLC->SST Cal Calibration Curve • 5 concentration levels • r² ≥ 0.99 SST->Cal Val Method Validation • Accuracy: 98-102% • Precision: %RSD ≤ 2.0% • Specificity: Resolution ≥ 2.0 Cal->Val Report Validation Report • Document results • Compare with acceptance criteria Val->Report

Figure 1: HPLC Method Validation Workflow for this compound Purity Assessment

Applications in Pharmaceutical Analysis and Research

Analysis of Anti-Cancer Mechanisms

The validated HPLC method for this compound purity assessment has been successfully applied in numerous pharmacological studies investigating its anti-carcinogenic potential. Research has demonstrated that this compound exhibits significant cytotoxic effects against various human carcinoma cell lines, including hepatocellular carcinoma (Hep-3B), colorectal cancer (HCT116), and breast cancer cells. In Hep-3B cells, this compound (IC~50~ values ranging from 50-300 μM depending on exposure time) has been shown to induce apoptosis through caspase-3 activation and regulate the expression of genes involved in cell cycle control and programmed cell death. When combined with SB203580 (a p38 MAPK inhibitor), this compound exhibited an additive anti-carcinogenic effect, suggesting potential combination therapy approaches for hepatocellular carcinoma.

Chemical Profiling and Quality Control

Beyond purity assessment, the HPLC method described in this protocol enables comprehensive chemical profiling of Acer ginnala extracts and related products. The method effectively separates this compound from its structural analogs, Ginnalin B and Ginnalin C, which are monogalloyl gallotannins with different positions of galloyl group attachment to the 1,5-anhydro-D-glucitol core. This separation capability is crucial for standardization of herbal materials and finished products, as the different ginnalins may exhibit varying biological activities and potencies. Studies have shown that this compound possesses superior anti-cancer activity compared to Ginnalin B and C in both colon and breast cancer cell lines, highlighting the importance of specifically quantifying this component for quality control of potential therapeutic products.

The method also supports stability studies of this compound in various formulations by monitoring degradation under different storage conditions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions can identify major degradation products and establish the stability-indicating capability of the method. This application is particularly important for pharmaceutical development, where understanding the stability profile of an active ingredient is required for regulatory submissions. The validated HPLC method can be adapted for content uniformity testing, dissolution studies, and other quality control tests necessary for the development of standardized this compound products with consistent pharmacological activity.

G GA This compound Nrf2 Nrf2 Pathway Activation GA->Nrf2 Apoptosis Apoptosis Induction GA->Apoptosis CellCycle Cell Cycle Arrest GA->CellCycle AntiMet Anti-metastatic Effects GA->AntiMet HO1 HO-1 Nrf2->HO1 Induces NQO1 NQO-1 Nrf2->NQO1 Induces GCLC GCLC Nrf2->GCLC Induces Casp3 Caspase-3 Apoptosis->Casp3 Activates Bax BAX Apoptosis->Bax Up-regulates Bcl2 BCL-2 Apoptosis->Bcl2 Down-regulates CycD1 Cyclin D1 CellCycle->CycD1 Decreases CDK1 CDK1 CellCycle->CDK1 Inhibits CDH1 CDH1 AntiMet->CDH1 Up-regulates TIMP1 TIMP-1 AntiMet->TIMP1 Up-regulates TIMP2 TIMP-2 AntiMet->TIMP2 Up-regulates

Figure 2: this compound Biological Mechanisms and Signaling Pathways

Conclusion

The HPLC method detailed in these application notes provides a comprehensive approach for the precise and accurate determination of this compound purity in plant materials and pharmaceutical formulations. Through systematic method development and rigorous validation according to ICH guidelines, this protocol ensures reliable quantification of this compound while effectively separating it from closely related compounds and potential impurities. The method's specificity, accuracy, and robustness make it suitable for various applications, from quality control in manufacturing to pharmacokinetic studies in drug development. As research continues to uncover the full therapeutic potential of this compound, particularly in cancer prevention and treatment, the availability of validated analytical methods will be crucial for standardizing materials across studies and ensuring the consistency and efficacy of future this compound-based products.

The applications section highlights how this HPLC method has already contributed to understanding this compound's mechanisms of action, including its effects on the Nrf2 signaling pathway, apoptosis induction, cell cycle regulation, and anti-metastatic activity. These pharmacological insights, combined with reliable analytical methods for compound characterization and quantification, provide a solid foundation for the continued development of this compound as a potential therapeutic agent. Researchers are encouraged to implement this validated HPLC method in their this compound studies to ensure data quality and comparability across different laboratories, ultimately accelerating the translation of this promising natural product from basic research to clinical applications.

Ginnalin A solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Protocols for Determining Solubility

For a comprehensive solubility profile of Ginnalin A, it is essential to measure both its thermodynamic and kinetic solubility [1]. The following protocols outline how to perform these critical measurements.

Parameter Thermodynamic Solubility Assay Kinetic Solubility Assay
Core Question "To what extent does the compound dissolve?" [1] "To what extent does the compound precipitate?" [1]
Definition Concentration of a saturated solution in equilibrium with a stable solid phase [1]. Concentration at which a compound precipitates from a pre-dissolved state (e.g., DMSO stock) [1].
Starting Material Solid, well-characterized compound (e.g., crystalline powder) [1]. Compound pre-dissolved in DMSO (e.g., 10 mM stock solution) [1].
Key Applications Gold standard for formulation development; critical for clinical and marketing phases [1]. High-throughput screening during early lead optimization to rank compounds [1].
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the reference method for determining thermodynamic solubility [2].

  • Step 1: Preparation of Saturated Solution

    • Add an excess of the solid this compound (more than needed to reach saturation) to a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or biorelevant media.
    • Seal the vials and agitate (e.g., shake) the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (often 24-48 hours) to reach equilibrium [1] [2].
  • Step 2: Phase Separation

    • After equilibrium is reached, separate the saturated aqueous phase from the undissolved solid.
    • This is typically done by filtration (using a 0.45 µm or smaller syringe filter) or centrifugation to ensure no solid particles remain [1].
  • Step 3: Concentration Analysis

    • Analyze the concentration of this compound in the filtered saturated solution.
    • HPLC-UV/Vis method is recommended for its specificity and ability to detect potential impurities or degradation products. A calibrated standard curve of this compound is required for quantification [1].
    • Optional Solid-State Analysis: Characterize the leftover solid residue using techniques like X-ray Powder Diffraction (XRPD) or microscopy to confirm its crystalline or amorphous form, as this significantly impacts solubility [1].
Detailed Protocol: Kinetic Solubility Assay
  • Step 1: Sample Preparation

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-100 mM) [1].
  • Step 2: Precipitation

    • Dilute the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) in a stepwise manner. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
    • Allow the solution to incubate for a defined period (e.g., 1-24 hours) to let precipitation occur.
  • Step 3: Detection & Quantification

    • Nephelometry: Measure the turbidity caused by precipitated particles to determine the precipitation point [1].
    • HPLC-UV/Vis: After filtration or centrifugation of the precipitated solution, analyze the concentration of the compound remaining in solution. The point where the concentration plateaus or drops significantly is the kinetic solubility [1].

The workflow below illustrates the decision-making process for selecting and performing these solubility assays.

G cluster_1 Thermodynamic Assay Steps cluster_2 Kinetic Assay Steps Start Start: Determine this compound Solubility Decision1 Is the solid form of this compound well-characterized and stable? Start->Decision1 Yes1 Yes Decision1->Yes1  Use for formulation No1 No Decision1->No1  Early-stage screening Assay1 Thermodynamic Solubility Assay (Shake-Flask Method) Yes1->Assay1 Assay2 Kinetic Solubility Assay (High-Throughput Method) No1->Assay2 T1 1. Add excess solid this compound to aqueous buffer K1 1. Prepare this compound stock solution in DMSO T2 2. Agitate for 24-48 hours at constant temperature T1->T2 T3 3. Filter to separate saturated solution T2->T3 T4 4. Analyze concentration by HPLC-UV T3->T4 K2 2. Dilute serially into aqueous buffer K1->K2 K3 3. Incubate and monitor for precipitation K2->K3 K4 4. Quantify by nephelometry or HPLC-UV K3->K4

Rational Storage Guidelines for this compound

While specific stability data for this compound is unavailable, the following storage conditions are recommended based on its identity as a polyphenolic gallotannin [3] [4] [5].

Condition Recommended Setting Rationale
Temperature -20°C or -80°C for long-term storage; +4°C for short-term (days to weeks). Prevents thermal degradation of the labile polyphenolic structure.
Form Lyophilized (freeze-dried) solid powder. Maximizes stability by removing water that can facilitate hydrolysis.
Light Protect from light. Store in amber vials or opaque containers. Polyphenols are susceptible to photo-oxidation and degradation by UV/visible light.
Atmosphere Inert atmosphere (e.g., nitrogen or argon gas) for optimal long-term storage. Minimizes oxidative degradation by reducing exposure to atmospheric oxygen.
Solvent Avoid storing in aqueous solutions for long periods. If necessary, use sterile, oxygen-free buffers and freeze at ≤ -20°C. Prevents hydrolytic degradation and microbial growth.

Application in Drug Discovery & Development

Understanding this compound's solubility is critical for evaluating its drug-likeness and guiding its development. Key considerations include:

  • Lipophilicity Estimation: The octanol-water partition coefficient (log P) is a key predictor of solubility. While an experimental log P for this compound is not listed, its high number of hydrogen bond donors and acceptors suggests it may be quite polar [6] [2]. Solubility in water for organic compounds is often inversely related to log P [2].
  • Bioavailability: Poor aqueous solubility is a primary cause of low oral bioavailability [1]. The thermodynamic solubility of this compound will directly impact the choice of formulation strategy (e.g., use of solubilizers, nanomilling, or amorphous solid dispersions) [1].
  • Ligand Efficiency: In lead optimization, affinity (potency) must be balanced against molecular size and lipophilicity. Metrics like Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE/LipE) are used to assess this balance [7]. Accurate solubility data is essential for interpreting these metrics correctly.

Important Notes on Data Gaps

  • No Experimental Values: The searched literature confirms this compound's biological activity but does not provide specific numerical data for its solubility, log P, or precise storage stability (e.g., half-life) [3] [4] [5].
  • Experimental Determination is Required: You must experimentally determine the solubility and stability of your specific batch of this compound under the conditions relevant to your research, using the protocols outlined above.
  • Solution Stability: The stability of this compound in solution (e.g., in DMSO or biological assay buffers) must be determined empirically over the intended timeframe of use.

References

Quantitative Data on Ginnalin A's Cellular Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings and observations from in vitro studies on various cancer cell lines.

Table 1: Summary of In Vitro Anti-Cancer Effects of Ginnalin A

Cell Line / Model Observed Effects & Key Metrics Proposed Mechanisms Reference
Various Human Carcinoma Cell Lines (e.g., Hep-3B, PC3) Cytotoxic and apoptotic effects observed via XTT assay. Gene expression changes: CDH1 (↑3.52x), TIMP-1 (↑5.13x), TIMP-2 (↑2.67x). Activation of caspase-8 and -3. Regulation of metastasis-related genes (CDH1, TIMP-1, TIMP-2). Induction of extrinsic apoptotic pathway. [1]
Hepatocellular Carcinoma (Hep-3B) Upregulation of pro-apoptotic genes (BAX, CYCS, CASP-3, CASP-8, CASP-9, p53). Downregulation of anti-apoptotic BCL-2. Arrest of G1 phase of the cell cycle. Release of cytochrome c, activation of effector caspases, and cell cycle arrest. [2]
Neuroblastoma (SH-SY5Y) Acts as an indirect reactive oxygen species (ROS) scavenger. Activates the Nrf2 pathway. Increased levels of NQO-1, HO-1, GCLC, and glutathione. Dissociation of Nrf2 from Keap1 and its translocation to the nucleus, activating antioxidant responses. [2]
Human Keratinocytes Inhibition of TRAIL-induced apoptosis. Upregulation of anti-apoptotic proteins (Bid, BCL-2, BCL-xL, survivin). Decrease in ROS/RNS, CASP-8, CASP-9, CASP-3, and p53. Prevention of reactive species formation and inhibition of apoptosis-related protein activation. [2]

Proposed Experimental Workflow for In Vivo Research

Given the lack of specific in vivo protocols for this compound, the following workflow is proposed based on standard pre-clinical research practices and the mechanistic insights from in vitro studies. You would need to optimize critical parameters (dosing, schedule, route of administration) through preliminary studies.

cluster_analysis Analysis Phase start In Vitro Mechanism Confirmation step1 Animal Model Selection (e.g., Xenograft, Syngeneic) start->step1 Mechanistic Targets step2 Formulation & Route Determination (e.g., IP, Oral Gavage) step1->step2 step3 Dose-Range Finding Study step2->step3 Define Max Tolerated Dose step4 Efficacy Study step3->step4 Initiate Treatment Arms step5 Tissue Collection & Analysis step4->step5 Tumor Volume & Survival end Data Integration & Next Steps step5->end IHC, PCR, Biomarker Data sub_step5a sub_step5b sub_step5c inv1 inv2

Mechanism of Action: Apoptotic Signaling Pathways

The diagram below synthesizes the key apoptotic signaling pathways triggered by this compound as identified in the literature, based primarily on in vitro evidence.

GA This compound DeathReceptor Death Receptor Pathway GA->DeathReceptor Mitochondrial Mitochondrial Pathway GA->Mitochondrial CDH1 CDH1 (E-cadherin) ↑ GA->CDH1 TIMP1 TIMP-1 ↑ GA->TIMP1 TIMP2 TIMP-2 ↑ GA->TIMP2 CycleArrest G1 Phase Cell Cycle Arrest GA->CycleArrest Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3/7 Activation Caspase8->Caspase3 Bax BAX ↑ Mitochondrial->Bax Bcl2 BCL-2 ↓ Mitochondrial->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibition Relieved Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Metastasis Inhibition of Invasion/Metastasis CDH1->Metastasis TIMP1->Metastasis TIMP2->Metastasis

Key Considerations for Protocol Development

To bridge the gap between the available in vitro data and your need for in vivo protocols, here are the critical parameters you will need to define through literature review and pilot studies:

  • Animal Model Selection: The choice between immunodeficient (e.g., for human xenograft models) or immunocompetent (e.g., for syngeneic or genetically engineered models) mice should align with your research question [3]. The in vitro data provides rationale for testing GA in liver, prostate, and colorectal cancer models.
  • Dosing and Formulation: This is the most significant unknown. You will need to determine:
    • Route of Administration: Intraperitoneal (IP) injection is common for preliminary efficacy studies, while oral gavage is more relevant for clinical translation.
    • Dosage: A dose-range finding study is mandatory to establish the maximum tolerated dose (MTD) and a safe dosing schedule.
    • Vehicle: The appropriate solvent (e.g., DMSO/saline, PBS, or a cremophor-based vehicle) must be identified to ensure solubility and stability.
  • Endpoints and Biomarker Analysis: Based on the mechanisms, your in vivo study should include:
    • Primary Efficacy: Tumor volume and weight measurements.
    • Molecular Corroboration: Analysis of tumor samples via qPCR or Western Blot to confirm upregulation of key markers like CDH1, TIMP-1, TIMP-2, and cleavage of caspases [1] [2].
    • Toxicity: Monitoring body weight, organ weights (liver, kidneys), and serum biochemistry.

Conclusion and Future Directions

The existing evidence strongly suggests that this compound has multi-faceted anti-cancer potential, primarily by inducing apoptosis through both intrinsic and extrinsic pathways and inhibiting metastatic potential [1] [2] [4]. However, these promising in vitro findings require validation in a whole-organism context.

Your proposed research will be pivotal in translating these mechanistic insights into a pre-clinical proof-of-concept. The next critical step is to establish a robust in vivo protocol, focusing first on determining the pharmacokinetics and safety profile of this compound in your chosen animal model.

I hope this structured compilation of the available science provides a solid starting point for your work. Should you need further assistance in searching for specific formulation methods or general guidelines for animal studies of natural products, please feel free to ask.

References

Ginnalin A low yield extraction improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ginnalin A and Its Sources

This compound is a digalloyl gallotannin, a type of polyphenolic compound known for its antioxidant and potential anti-carcinogenic properties [1]. It is primarily found in various species of the Acer genus (maple trees).

Common Plant Sources of this compound [1]

Plant Source Plant Part(s) with Reported GA Content
Acer ginnala (Amur maple) Leaves, twigs, bark
Acer tataricum subsp. ginnala Leaves
Acer rubrum (Red maple) Buds
Acer okamotoanum Leaves, twigs

Proven Extraction Methodology & Optimization

The following table summarizes a established methanol extraction protocol and key parameters you can optimize to improve yield [1].

Extraction Step Specific Protocol & Parameters Purpose & Optimization Notes
1. Plant Material Pre-treatment Fresh leaves of Acer ginnala. Ensure plant material is properly identified. Yield can be source-dependent.
2. Solvent Extraction Macerate/soak plant material in methanol. Repeat extraction 3 times. Combine extracts. Methanol is effective for polar phenolics. Optimization of solvent-to-material ratio, time, and temperature is crucial.
3. Concentrate Extract Vacuum drying to remove solvent. Obtain a crude dry extract.
4. Re-dissolution & Filtration Add water to the dry extract and filter. Remove water-insoluble impurities.
5. Primary Purification Sephadex column chromatography. Initial fractionation to separate compounds by size/polarity.
6. Crystallization Collect and crystallize the 3rd fraction from chromatography. Yields purified this compound. Reported yield: ~80 mg per gram of fresh plant weight [1].

Strategies for Yield Improvement:

  • Solvent Selection: Methanol is commonly reported [1]. You can experiment with other solvent systems like aqueous methanol or ethanol (e.g., 70-80%) which can sometimes improve polyphenol yield by modulating polarity.
  • Temperature Control: Using heated solvent (hot water or methanol) can enhance extraction efficiency, as seen in protocols for Acer rubrum buds [1] [2].
  • Plant Part Selection: The highest concentration of GA is often in specific plant parts, which can vary by species (see table above). Using buds or young leaves may sometimes yield more than mature leaves or bark [1] [2].
  • Advanced Techniques: If traditional methods fail, consider techniques like solid-phase extraction for purification or employing a C18 reversed-phase column with a gradient elution system (methanol/water with acid), as used for the similar compound hamamelitannin [1].

Troubleshooting Low Yield

FAQ 1: My final yield of this compound is consistently low. What are the main factors I should investigate?

  • Check Your Plant Source and Quality: The species, geographic origin, time of harvest, and plant part used are critical. Ensure you are using a known high-yield source like Acer ginnala leaves and that the plant material is fresh or properly preserved to prevent compound degradation.
  • Re-evaluate Your Extraction Efficiency:
    • Solvent Volume and Repetition: A single extraction is often insufficient. Perform multiple extractions (e.g., 3 times) on the same plant material and combine the supernatants to maximize recovery [1].
    • Particle Size: Grinding the plant material into a finer powder before extraction will increase the surface area and improve solvent contact, leading to higher yields.
  • Review Your Purification Process: Losses can occur during purification steps like column chromatography or filtration. Ensure you are collecting the correct fractions (the "3rd fraction" in one protocol [1]). Monitor the process with Thin-Layer Chromatography (TLC) if possible.

FAQ 2: How can I confirm the identity and purity of my isolated compound?

You can use several analytical techniques for confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight (theoretical MW: 468.36 g/mol [3]).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the molecular structure.
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your final product by comparing its retention time and UV spectrum with a reference standard, if available.

Experimental Workflow for Extraction

The following diagram maps the logical workflow from plant material to purified this compound, incorporating key optimization and decision points.

GinnalinA_Extraction_Workflow This compound Extraction and Optimization Workflow Start Start: Plant Material (Acer ginnala leaves) P1 Pre-treatment: Grind to fine powder Start->P1 P2 Solvent Extraction (Methanol, repeated) P1->P2 Opt1 Optimization Point: Test solvent mixtures (e.g., aqueous methanol) P1->Opt1 Low Yield? P3 Concentration (Vacuum drying) P2->P3 Opt2 Optimization Point: Control temperature during extraction P2->Opt2 Low Yield? P4 Purification (Column Chromatography) P3->P4 P5 Crystallization P4->P5 Opt3 Optimization Point: Identify and collect correct fractions P4->Opt3 Low Yield? End Purified this compound P5->End Opt1->P2 Opt2->P2 Opt3->P4

References

Ginnalin A IC50 variability between cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Reported IC50 Values of Ginnalin A

The table below summarizes the anti-cancer activity (IC50 values) of this compound against various human cancer cell lines, as found in the current literature. This data can serve as a benchmark for researchers.

Table 1: Documented IC50 Values of this compound Across Cell Lines

Cancer Cell Line Cancer Type IC50 Value Exposure Time Key Findings / Proposed Mechanism Citation
HCT116 Colorectal 24.8 μM Not specified Activation of Nrf2/HO-1 pathway [1] [1]
SW480 Colorectal 22.0 μM Not specified Activation of Nrf2/HO-1 pathway [1] [1]
SW620 Colorectal 39.7 μM Not specified Activation of Nrf2/HO-1 pathway [1] [1]
Hep-3B Hepatocellular (Liver) Cytotoxic and apoptotic effects confirmed 24, 48, 72 hours Upregulation of BAX, CASP-3, CASP-8, CASP-9, p53; Downregulation of BCL-2 [2] [3] [2] [3]
SH-SY5Y Neuroblastoma Protective against oxidative stress Pre-treatment Activation of Nrf2 pathway; Increased NQO-1, HO-1, GCLC, and glutathione [2] [2]
PC3 Prostate Cytotoxic and apoptotic effects confirmed 24, 48, 72 hours Regulation of metastasis-related genes (CDH1, TIMP-1, TIMP-2) [3] [3]

Understanding and Addressing IC50 Variability

A primary challenge for researchers is the inconsistency of IC50 values for the same compound across different studies. The following guide addresses the core factors behind this variability, using insights from both the this compound data and broader pharmacological research.

FAQ: Why do my IC50 values for this compound differ from published literature or vary between my own experiments?

IC50 is not an intrinsic, fixed property of a compound. Its value is highly sensitive to specific experimental conditions. Inconsistencies are a known challenge in large-scale drug screening studies [4]. The main factors influencing your results are categorized below.

Cell Culture and Seeding Conditions
  • Cell Density: The number of cells seeded per well is a critical factor. Studies have used a fixed number (e.g., 250-500 cells/well) or a variable range based on doubling time (e.g., 1,000-15,000 cells/well) [4]. Higher cell densities can lead to higher measured IC50 values, as the same drug concentration must affect a larger number of cells.
  • Cell Line Characteristics: Always account for the doubling time of your specific cell line. A fast-dividing cell line may show a different sensitivity profile compared to a slow-dividing one over the same exposure period [4].
  • Recommendation: Justify your chosen cell seeding density in your protocol and ensure it is consistent across replicates and experiments. When comparing results, note the doubling times of the cell lines used.
Drug Exposure and Timing
  • Exposure Duration: Cytotoxicity is a function of both concentration and time, often expressed as C × T [4]. The reported sensitivity of this compound was tested over a wide range, from 24 to 72 hours [2] [3]. Longer exposure times typically result in lower IC50 values.
  • Recommendation: The IC50 value is meaningful only in the context of its exposure time. Always report the duration alongside the IC50 value. Do not assume it is constant over time [4].
Data Analysis and Model Limitations
  • The Hill Model (4PL): Most studies use the four-parameter logistic (4PL) model to fit dose-response curves and extract the IC50. This model has limitations:
    • It assumes a monotonic S-shaped curve and may not fit complex, multiphasic (e.g., U-shaped or J-shaped) dose-response data, a phenomenon known as hormesis [4].
    • It does not inherently account for the time factor in its fundamental equation [4].
  • Recommendation: Visually inspect all your dose-response curves. If the data does not fit a standard sigmoidal curve, consider using alternative algorithms (e.g., "Dr Fit") designed for non-monotonic data [4].

Mechanisms of Action and Experimental Workflow

The following diagrams, created with Graphviz, summarize the key signaling pathways of this compound and a generalized experimental workflow. These can help users interpret their results in a biological context.

ginnalin_mechanism This compound Signaling Pathways cluster_nrf2 Nrf2 Antioxidant Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway GA This compound Nrf2 Nrf2 GA->Nrf2 Stabilizes BAX BAX ↑ GA->BAX BCL2 BCL-2 ↓ GA->BCL2 p53 p53 ↑ GA->p53 OxStress Oxidative Stress (e.g., 6-OHDA) OxStress->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1 GCLC GCLC ARE->GCLC GSH Glutathione GCLC->GSH Apoptosis Apoptosis Induction CytoC Cytochrome c Release BAX->CytoC BCL2->CytoC Casp9 Caspase-9 ↑ CytoC->Casp9 Casp3 Caspase-3 ↑ Casp9->Casp3 Casp3->Apoptosis p53->Apoptosis

experimental_workflow Cell Viability Assay Workflow CellPrep 1. Cell Preparation & Seeding (Define cell line, passage, density) Incubation 2. Pre-incubation (24h at 37°C, 5% CO₂) CellPrep->Incubation Dosing 3. Compound Dosing (Apply this compound dilution series) Incubation->Dosing Exposure 4. Drug Exposure (Incubate for defined time: 24-72h) Dosing->Exposure Assay 5. Viability Assay (Add XTT/MTT reagent and incubate) Exposure->Assay Measure 6. Measurement (Read absorbance at 570nm) Assay->Measure Analysis 7. Data Analysis (Fit curve, calculate IC50) Measure->Analysis

Key Experimental Protocols from Literature

While full protocols are not provided, the cited studies offer key methodological details that you can incorporate into your troubleshooting guides.

  • Cell Viability (XTT) Assay: As described in [3], cell viability was determined using an XTT assay. Briefly, cells were cultured in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours. The XTT solution was added, and after 4 hours of incubation, the absorbance was measured at 570 nm. The IC50 values were calculated using CompuSyn software.
  • Gene Expression Analysis (qPCR): To investigate mechanisms of action, studies used quantitative real-time PCR (qPCR). After treatment with this compound, total RNA was isolated from cells using TRIzol reagent, and cDNA was synthesized. The expression of apoptosis-related genes (e.g., CASP-8, CASP-9, BAX, BCL-2, p53) and metastasis-related genes (e.g., CDH1, TIMP-1, TIMP-2) was analyzed, often normalizing to a housekeeping gene like β-actin and using the 2^(-ΔΔC) method for analysis [2] [3].

References

Ginnalin A & Apoptosis Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Ginnalin A (GA) induces apoptosis through multiple interconnected pathways. The following diagram summarizes the key molecular mechanisms based on current research, showing how GA triggers both the intrinsic and extrinsic apoptosis pathways.

ginnalin_a_apoptosis_pathway This compound Apoptosis Mechanism cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway GinnalinA GinnalinA GA_Stress Cellular Stress GinnalinA->GA_Stress DeathReceptor Death Receptor Activation (e.g., Fas) GinnalinA->DeathReceptor BCL2_Family BCL-2 Family Protein Dysregulation (↓ BCL-2/↑ Bax) GA_Stress->BCL2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp37 BCL2_Family->Mitochondria Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp37->Apoptosis

The key mechanisms illustrated are:

  • Intrinsic Pathway: GA triggers cellular stress, leading to BCL-2 family protein dysregulation. This results in Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c, which activates caspase-9 via the apoptosome [1] [2].
  • Extrinsic Pathway: GA can activate death receptors (e.g., Fas) on the cell surface, leading to the activation of caspase-8 [3].
  • Execution Phase: Both pathways converge to activate executioner caspases-3 and -7, leading to the characteristic hallmarks of apoptosis [1] [2].

Apoptosis Detection: Methods & Troubleshooting

Here is a guide to the most common methods used to detect GA-induced apoptosis, along with their specific challenges and solutions.

TUNEL Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis [4] [5].

Challenge Cause Solution
Weak or no signal Inappropriate fixative (e.g., ethanol), over-fixation, insufficient permeabilization, or fluorescence quenching [4]. Use 4% paraformaldehyde for fixation. Optimize Proteinase K incubation time (10-30 min). Protect samples from light during and after the experiment [4].
High background/noise Inadequate PBS rinsing after reaction, enzyme reaction time too long, or over-exposure during imaging [4]. Increase the number of PBS washes after incubation. Optimize TdT enzyme reaction time (~60 min at 37°C). Adjust camera exposure using the negative control as a baseline [4].
Non-specific staining (False Positives) Naturally high nuclease activity in certain cells (e.g., smooth muscle), acidic fixatives, or cellular autolysis from prolonged fixation [4]. Fix tissues immediately after collection. Use neutral buffered formalin. Always include a positive control (e.g., DNase I-treated sample) and a negative control (without TdT enzyme) [4] [5].
Caspase Activity Assay

This measures the activation of key enzymes in the apoptosis pathway [3].

Challenge Cause Solution
Low activity despite confirmed apoptosis GA may induce caspase-independent cell death, or the assay may be performed outside the optimal time window for caspase activation [2] [3]. Perform a time-course experiment to capture the peak of caspase activity. Consider complementary methods like MMP analysis to confirm apoptosis [3] [5].
High variability between replicates Inconsistent cell lysis, inaccurate protein concentration measurement, or improper handling of reagents [3]. Ensure complete and uniform cell lysis. Normalize results to total protein concentration. Allow all assay reagents to reach room temperature before use and mix thoroughly [3].
Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early marker of the intrinsic apoptosis pathway [5].

Challenge Cause Solution
Inconsistent fluorescence ratios Changes in the pH of the dye solution or an incorrect cell-to-dye ratio [5]. Ensure the pH of the dye buffer is consistent. Optimize dye loading concentration and incubation time for your specific cell type [5].
Poor correlation with other apoptosis markers The loss of MMP may not be absolute or permanent in early apoptosis, or the dye may be affected by other factors like transporter activity [5]. Use MMP as an early indicator and combine it with a late-stage assay (e.g., TUNEL or caspase-3 activation). Include a positive control (e.g., CCCP) to validate the assay [5].
DNA Fragmentation Analysis (Gel Electrophoresis)

This classic method detects the "DNA ladder" pattern characteristic of apoptosis [5].

Challenge Cause Solution
No ladder observed Apoptosis may not have reached the late stage, or the number of apoptotic cells is too low for detection [5]. Enrich for apoptotic cells if possible. Use a more sensitive method like TUNEL for a lower number of cells. Confirm apoptosis is induced at your treatment dose and time [5].
Smearing instead of a clear ladder Significant necrosis occurring alongside apoptosis, leading to random DNA degradation [5]. Use a viability stain (e.g., Trypan Blue) to check for necrosis. Ensure the GA concentration is not overly cytotoxic and optimize treatment conditions to favor apoptosis [6] [5].

Experimental Workflow & Protocol Guidance

The following diagram outlines a general workflow for assessing this compound-induced apoptosis, integrating the methods discussed above.

ginnalin_a_experimental_workflow This compound Apoptosis Assay Workflow Start 1. Treat Cells with this compound (Determine IC50 via XTT assay) Step2 2. Early Apoptosis Detection (Mitochondrial Membrane Potential Assay) Start->Step2 Step3 3. Mid-Stage Apoptosis Detection (Caspase-3/8/9 Activity Assays) Step2->Step3 Step4 4. Late Apoptosis Detection (TUNEL Assay or DNA Gel Electrophoresis) Step3->Step4 Step5 5. Gene Expression Analysis (qPCR for BAX, BCL-2, CASP, p53) Step4->Step5 End Data Integration & Conclusion Step5->End

Key Procedural Notes:

  • Cell Culture & Treatment: Confirmed protocols use human cancer cell lines (e.g., Hep-3B, PC3) cultured in EMEM or RPMI-1640 with 10% FBS. This compound is dissolved in an appropriate solvent (e.g., DMSO) and applied at varying doses, with an IC50 typically determined using an XTT assay after 24-72 hours of treatment [3].
  • qPCR Analysis: Research on GA investigates the expression of apoptosis-related genes (e.g., CASP8, CASP9, CYCS, p53, CDH1). For reliable results, use the 2-ΔΔCq method for analysis with a stable housekeeping gene like β-actin for normalization [3].
  • Control Groups: Always include these controls in your experiments [6] [5]:
    • Untreated-cell controls: Cells without GA treatment.
    • Solvent controls: Cells treated with the solvent (e.g., DMSO) at the same concentration used in treated groups.
    • Positive controls: For TUNEL, use DNase I-treated cells; for caspase assay, use cells treated with a known apoptosis inducer.

Key Takeaways for Your Research

  • Mechanism-Driven Validation: Since this compound impacts multiple pathways (intrinsic, extrinsic, p53), your detection strategy should measure more than one event (e.g., caspase activation and DNA fragmentation) to robustly confirm apoptosis [1] [3].
  • Temporal Considerations: The apoptosis stage dictates the best detection method. Use MMP assays for early events, caspase activity for the mid-stage, and TUNEL or DNA laddering for late-stage confirmation [5].
  • Rigorous Controls are Non-Negotiable: Proper controls, especially for the TUNEL assay, are critical to distinguish specific signals from false positives and background noise [4] [5].

References

Ginnalin A purity enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ginnalin A

This compound is a digalloyl gallotannin, a type of hydrolysable tannin where two galloyl groups are attached to a 1,5-anhydro-D-glucitol core [1] [2]. It is primarily found in trees of the genus Acer (maple), such as Acer ginnala and Acer rubrum (red maple), and can be extracted from their leaves, twigs, bark, and buds [1] [2].

The compound has garnered research interest due to its promising therapeutic potential, which includes [1] [2] [3]:

  • Anti-carcinogenic effects: Inducing apoptosis in cancer cells and arresting the cell cycle.
  • Antioxidant properties: Acting as a reactive oxygen species (ROS) scavenger.
  • Neuroprotective potential: Shown to inhibit the aggregation and fibrillogenesis of Amyloid-β(1–42), a peptide implicated in Alzheimer's disease.

Analytical Methods for Purity and Characterization

Accurately assessing the purity and identity of this compound is a critical first step. The table below summarizes key analytical techniques.

Method Application with this compound Key Experimental Details

| High-Performance Liquid Chromatography (HPLC) [4] | Target isolation, quantification, and purity analysis in complex plant extracts. | Column: C18 reversed-phase (e.g., 4.6 mm x 25 cm). Mobile Phase: Gradient elution with acidified water (e.g., 0.2% acetic acid) and acetonitrile. Detection: Diode Array Detector (DAD) at multiple wavelengths (e.g., 200, 280 nm). | | Ultraperformance Liquid Chromatography (UPLC) [4] | Faster, higher-resolution separation and quantification compared to HPLC. | Column: Acquity HSS T3 (100 x 2.1 mm, 1.8 μm). Mobile Phase: Gradient with water-acetic acid and acetonitrile. Coupling: Typically with Mass Spectrometry (MS) for enhanced identification. | | Mass Spectrometry (MS) [5] | Accurate molecular weight determination and structural confirmation. | Technique: High-resolution MS like LC-Orbitrap MS. Precision: Can achieve accuracy up to 1 Da. Sample Prep: Often coupled with LC for purified samples or crude extracts. | | UV-Vis Spectroscopy [6] | Quantification and initial purity checks based on light absorption. | Principle: Follows Beer-Lambert law for concentration measurement. Cuvette: Quartz is required for UV range analysis. Reference: Always use a solvent "blank" for calibration. |

Documented Experimental Protocols & Mechanisms

Here are details on key experiments that illustrate how to work with this compound and study its effects.

1. Inhibition of Amyloid-β Aggregation [3] This protocol outlines methods to study this compound's neuroprotective effects via anti-aggregation activity.

  • Objective: To evaluate if this compound can inhibit and reverse the fibrillogenesis of Amyloid-β(1–42) (Aβ42).
  • Key Reagents: this compound, Aβ42 peptide, Thioflavin T (ThT).
  • Methodology:
    • ThT Fluorescence Assay: Mix Aβ42 with this compound at various concentrations. ThT dye binds to β-sheet-rich amyloid fibrils; a decrease in fluorescence indicates inhibition of aggregation.
    • Surface Plasmon Resonance (SPR): Used to characterize the binding affinity and kinetics between this compound and Aβ42 monomers/fibrils.
    • Atomic Force Microscopy (AFM): Provides visual imaging of the morphological changes in Aβ42 aggregates (e.g., disassembly of fibrils into innocuous particles).
    • Cell Viability Assay (e.g., MTT/XTT): Confirms the reduction in cytotoxicity of Aβ42 aggregates after treatment with this compound.
  • Outcome: this compound was found to bind Aβ42 monomers, inhibit early-stage aggregation, disassemble pre-formed fibrils, and reduce associated cytotoxicity.

2. Gene Expression Analysis in Cancer Cell Lines [7] This protocol assesses the anti-metastatic and apoptotic effects of this compound.

  • Objective: To investigate the effect of this compound on the expression of genes related to metastasis and apoptosis.
  • Cell Lines: Human cancer cell lines (e.g., Hep-3B, PC3).
  • Methodology:
    • Cell Treatment: Treat cells with varying doses of this compound for 24-72 hours.
    • Cytotoxicity Assay (XTT): Determine cell viability and calculate the half-maximal inhibitory concentration (IC50).
    • RNA Isolation & cDNA Synthesis: Extract total RNA using TRIzol reagent and synthesize cDNA.
    • Quantitative Real-Time PCR (qPCR): Analyze expression levels of target genes (e.g., TIMP1, CDH1, CASP8) using the 2^(-ΔΔCq) method with a housekeeping gene for normalization.
  • Outcome: The study showed that this compound significantly upregulates genes like TIMP-1 and CDH1, which are involved in inhibiting metastasis.

The following diagram illustrates the core workflow for conducting gene expression analysis to study this compound's mechanisms.

start Start Experiment cell Culture Cancer Cell Lines (e.g., Hep-3B, PC3) start->cell treat Treat Cells with This compound cell->treat assay XTT Cell Viability Assay (Determine IC50) treat->assay isolate Isolate Total RNA Using TRIzol Reagent assay->isolate synth Synthesize cDNA isolate->synth qpcr qPCR Analysis of Target Genes synth->qpcr analyze Analyze Data (2^(-ΔΔCq) Method) qpcr->analyze end Interpret Gene Expression Changes analyze->end

Troubleshooting Common Scenarios

While specific purity enhancement techniques were not detailed in the search results, the analytical methods above are your primary tools for diagnosis and resolution.

Scenario Possible Causes Suggested Actions
Low purity after extraction. Incomplete removal of plant pigments, sugars, or other polyphenols. Optimize HPLC/UPLC: Use a sharper gradient of water/acetonitrile [4]. Fraction Collection: Collect the this compound peak from multiple HPLC runs and re-analyze purity.
Low yield of this compound. Inefficient extraction from plant material. Extraction Solvent: Use methanol or hot water, as reported in studies [1] [2]. Source Material: Ensure you are using plant parts known to be rich in this compound, like Acer ginnala leaves or A. rubrum buds [1].
Inconsistent bioactivity results. Compound degradation, inaccurate concentration, or impurity interference. Storage: Store stock solutions in a freezer, protected from light. Quantification: Use UV-Vis spectroscopy with a properly calibrated standard curve [6]. Re-assess Purity: Run an analytical HPLC-MS to check for degradation products or impurities [4] [5].

References

Ginnalin A cell culture contamination issues

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Cell Culture Contaminants

The table below summarizes the common types of cell culture contamination, their signs, and detection methods [1] [2] [3].

Contaminant Type Common Examples Visible Signs & Effects on Culture Primary Detection Methods
Bacteria Escherichia coli, Staphylococcus epidermidis [1] Increased turbidity (cloudiness) of media; rapid pH change (color shift); cell death [1] [2] Microscopy, visual inspection [1]
Mycoplasma M. fermentans, M. orale, M. arginini [1] [3] No visible change; can alter cell metabolism, growth, and cause chromosomal aberrations [1] [2] PCR, DNA staining (e.g., DAPI, Hoechst), specialized mycoplasma culture [1] [2]
Fungi/Yeast Candida spp. (yeast), Aspergillus spp. (mold) [1] [3] Floating clumps or cloudy media; filamentous mycelia under microscopy [1] [2] Microscopy, visual inspection [1]
Viruses Various (e.g., endogenous retroviruses) [2] [3] Often "silent" with no visible clues; may cause unexplained cytopathic effects [2] PCR, ELISA; often requires specialized testing [2]
Chemical Endotoxins, metal ions, disinfectant residues, free radicals [1] [3] Reduced cell viability and growth; altered cellular responses [1] Specific assays (e.g., LAL for endotoxins) [1]
Cross-Contamination Misidentified or overgrown cell lines [1] Cells exhibit unexpected morphology or growth characteristics [1] STR (Short Tandem Repeat) profiling for cell line authentication [1]

Core Prevention and Maintenance Protocols

Preventing contamination requires a proactive and consistent approach. Here are the essential protocols and best practices [1] [2] [4].

  • Practice Aseptic Technique Meticulously: Always use suitable personal protective equipment (PPE) including gloves, a lab coat, and potentially a mask. Regularly disinfect all work surfaces with 70% ethanol before and after work. Never eat or drink in the lab [1] [5].
  • Master Biological Safety Cabinet (BSC) Use: Ensure the BSC is properly certified. Before starting, disinfect the interior and organize all needed materials inside to minimize movement in and out during the procedure. Keep the front grille clear to maintain proper laminar airflow [2].
  • Manage Reagents and Equipment Carefully: Use sterile, certified media and reagents. Do not share media between different cell lines. Quarantine all new cell lines until they have been tested for contaminants like mycoplasma. Use sterile reagents and water, and ensure all reusable glassware is thoroughly rinsed to remove detergent or disinfectant residues [1] [2] [5].
  • Routine Monitoring and Quality Control: Visually inspect cultures daily for any changes in turbidity or color. Examine cells regularly under a microscope for morphological changes. Routinely test for mycoplasma (e.g., every 1-3 months) and authenticate cell lines [1] [2] [5].
  • Strategic Use of Antibiotics: Avoid the routine use of antibiotics in culture media. Their overuse can mask low-level contamination and promote the development of antibiotic-resistant strains. Use them strategically, for specific purposes like quarantining new cell lines [1] [2].
  • Maintain a Cell Repository: Create a master cell bank of early-passage, authenticated stocks and store them in liquid nitrogen. This ensures you can always return to a clean, validated stock if contamination occurs [1] [5].

Troubleshooting Common Contamination Scenarios

The following flowchart outlines a systematic approach to identifying and addressing contamination. Given the lack of specific information on Ginnalin A, this general workflow is your best tool for diagnosis.

contamination_troubleshooting Cell Culture Contamination Troubleshooting start Suspected Contamination media_turbid Is the culture media cloudy/turbid or has it changed color? start->media_turbid visible_clumps Are there floating filaments or clumps? media_turbid->visible_clumps Yes no_visible_issues No visible microbes under microscope media_turbid->no_visible_issues No check_microscope Observe Culture Under Microscope visible_clumps->check_microscope No fungi_detected Branching filaments or budding cells visible_clumps->fungi_detected Yes bacteria_detected Small, moving particles between cells check_microscope->bacteria_detected check_microscope->fungi_detected check_microscope->no_visible_issues discard_culture Discard Contaminated Culture Decontaminate Work Area bacteria_detected->discard_culture fungi_detected->discard_culture test_mycoplasma Test for Mycoplasma (via PCR or DNA stain) no_visible_issues->test_mycoplasma mycoplasma_positive Mycoplasma Detected test_mycoplasma->mycoplasma_positive Positive check_cell_health Unexplained drop in cell health or function test_mycoplasma->check_cell_health Negative mycoplasma_positive->discard_culture test_viral_chemical Consider testing for Viral or Chemical contamination check_cell_health->test_viral_chemical Yes review_technique Review Aseptic Technique & Quarantine New Cells discard_culture->review_technique

Frequently Asked Questions

  • What is the most common source of contamination in the lab? The most common source is the laboratory personnel, primarily due to poor aseptic technique. Other major sources include non-sterile supplies, reagents, contaminated equipment (like water baths), and the laboratory environment itself [1] [4] [3].

  • Should I use antibiotics in my cell culture media routinely? No, it is not recommended to use antibiotics routinely. While they might seem like a safety net, their overuse can lead to the development of antibiotic-resistant bacteria, mask the presence of low-grade contamination (like mycoplasma), and can even have subtle effects on cell gene expression and physiology [1] [2].

  • How can I tell if my culture is contaminated with mycoplasma? Mycoplasma is often called a "silent" contaminant because it does not cause media turbidity or obvious morphological changes under a standard microscope. The most reliable ways to detect it are through specific methods such as PCR, commercial DNA staining kits (which show characteristic filamentous patterns), or specialized mycoplasma culture [1] [2].

  • My experimental compound (like this compound) is causing cell death. Is this contamination? It can be difficult to distinguish. Cytotoxicity from an experimental compound typically shows a dose-dependent effect and expected apoptotic or necrotic morphology. Contamination, on the other hand, often causes rapid, widespread cell death across all treated and untreated groups and may be accompanied by signs like cloudy media. If in doubt, test your stock solutions on a different, robust cell line without the compound to rule out contamination from the reagent itself.

References

Ginnalin A Overview and Solvent Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Ginnalin A is a di-galloyl gallotannin, a type of hydrolysable tannin, found in plants of the Acer genus (such as Acer ginnala and Acer tataricum) and in witch hazel [1] [2]. Its chemical formula is C20H20O13 [3].

For your experiments, here is the standard method for dissolving this compound:

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the standard solvent for creating a stock solution [4].
  • Typical Stock Concentration: A common practice is to prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO.
  • Subsequent Dilution: The stock solution should be diluted into your cell culture medium or assay buffer for the final working concentration. It is critical that the final concentration of DMSO in any cell-based assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
  • Storage: Aliquot the stock solution and store it at -20°C to -80°C, protected from light and moisture to maintain stability.

Documented Bioactivities & Experimental Protocols

The following table summarizes key experimental findings on this compound's effects, which can guide your assay choices.

Reported Activity Cell Line / Assay System Key Findings & Potential Mechanisms Effective Concentrations (IC50/EC50)

| Anti-Cancer (Colorectal) [5] | HCT116, SW480, SW620 | Induces S-phase cell cycle arrest; activates Nrf2/HO-1 signaling pathway; reduces colony formation. | HCT116: 24.8 μM SW480: 22.0 μM SW620: 39.7 μM | | Anti-Cancer (Hepatocellular) [1] [4] | Hep-3B (Human Hepatocellular Carcinoma) | Upregulates pro-apoptotic protein BAX; downregulates anti-apoptotic BCL-2; activates caspases (CASP-3, -8, -9); arrests cell cycle at G1 phase. | Varies by study; determine via dose-response. | | Anti-Metastatic [4] | Various Carcinoma Cell Lines | Upregulates metastasis-suppressor genes CDH1 (E-cadherin), TIMP-1, and TIMP-2. | Varies by study; determine via dose-response. | | Neuroprotective (Anti-Alzheimer's) [6] | Amyloid-β(1-42) Peptides | Inhibits Aβ monomer aggregation; disassembles pre-formed fibrils; reduces Aβ-induced cytotoxicity. | Effective at low dosages; specific IC50 not provided. | | Antioxidant [1] [5] | SH-SY5Y (Neuroblastoma) | Activates Nrf2/Keap1 pathway; promotes Nrf2 nuclear translocation; upregulates HO-1, NQO1, and GCLC. | Varies by study; determine via dose-response. |

Below are the experimental protocols and signaling pathways for the key activities listed above.

Assessing Anti-Cancer Effects via Nrf2 Pathway Activation

This protocol is based on a study demonstrating this compound's chemopreventive effect in colorectal cancer cells [5].

  • Cell Lines: HCT116, SW480, SW620 human colon cancer cells.
  • Treatment: Cells are treated with this compound at various concentrations (e.g., 0-50 μM) for 24-48 hours.
  • Key Assays:
    • Cell Viability: XTT assay to determine IC50 values.
    • Colony Formation Assay: To assess long-term clonogenic survival post-treatment.
    • Cell Cycle Analysis: Flow cytometry to identify phase arrest.
    • Gene Expression Analysis: Real-time PCR (qPCR) and Western Blot to measure mRNA and protein levels of Nrf2, HO-1, NQO1, p62, and Keap1.
    • Nuclear Translocation: Western Blot of nuclear fractions to confirm Nrf2 translocation.

The diagram below illustrates the cellular mechanism of this compound in activating the Nrf2 pathway.

G GA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) GA->Keap1_Nrf2  Induces Nrf2_free Nrf2 Dissociation Keap1_Nrf2->Nrf2_free  Promotes Nrf2_nucleus Nrf2 Nuclear Translocation Nrf2_free->Nrf2_nucleus  Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE  Binds HO1 ↑ HO-1 ARE->HO1  Activates Transcription NQO1 ↑ NQO1 ARE->NQO1  Activates Transcription GCLC ↑ GCLC ARE->GCLC  Activates Transcription Outcome Cell Protection & Detoxification HO1->Outcome NQO1->Outcome GCLC->Outcome

Evaluating Apoptosis Induction in Cancer Cells

This protocol is based on research into this compound's pro-apoptotic effects in hepatocellular carcinoma cells [1] [4].

  • Cell Lines: Hep-3B, PC3, or other cancer cell lines of interest.
  • Treatment: Cells are treated with this compound at various concentrations for 24-72 hours. Combining this compound with a p38 MAPK inhibitor (e.g., SB203580) can be used to investigate synergistic effects [4].
  • Key Assays:
    • Cytotoxicity: XTT assay to determine IC50.
    • Caspase Activity: Caspase-3/7, -8, and -9 activity assays using commercial kits.
    • Gene Expression Analysis: qPCR to measure expression levels of BAX, BCL-2, CASP8, CASP9, CYCS (Cytochrome c), and P53.
    • Protein Analysis: Western Blot to confirm changes in BAX, BCL-2, and cytochrome c protein levels.

Troubleshooting Common Assay Issues

  • Problem: this compound precipitates in aqueous buffer.

    • Solution: Ensure the stock solution is in 100% DMSO. When diluting into cell culture medium, add the stock drop-wise while vortexing the medium gently to ensure proper mixing. Final DMSO concentration should be ≤0.1%.
  • Problem: High background cytotoxicity in control groups.

    • Solution: This is often due to solvent toxicity. Confirm that the DMSO concentration is no higher than 0.1% v/v in all treated and control wells. Include a solvent control (medium with 0.1% DMSO) in every experiment.
  • Problem: Inconsistent results between experiments.

    • Solution: this compound may be sensitive to storage conditions. Always use fresh aliquots from stock stored at -80°C, protected from light. Ensure consistent cell passage number and health across replicates.
  • Problem: Expected biological effect is not observed.

    • Solution: Verify the activity of your this compound stock by running a pilot assay with a cell line known to be sensitive (e.g., HCT116). Confirm the solubility and stability of your compound under specific assay conditions.

Key Considerations for Experimental Design

  • Positive Controls: Include appropriate positive controls for your assays. For Nrf2 pathway activation, consider using a known Nrf2 activator like sulforaphane. For apoptosis induction, Staurosporine is a common choice.
  • Mechanistic Studies: Using specific inhibitors, like SB203580 for p38 MAPK, can help elucidate the precise signaling pathways involved in this compound's action [1] [4].
  • Beyond IC50: To fully characterize the compound's effects, include assays that measure apoptosis (caspase activation), cell cycle distribution (flow cytometry), and gene/protein expression changes (qPCR, Western Blot).

References

Ginnalin A metabolic stability in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity & Gene Expression Data

The table below summarizes quantitative data from studies on Ginnalin A's effects on various human cancer cell lines.

Cell Line Assay Type Key Findings / IC₅₀ Regulated Genes/Proteins Experimental Context Citation
Hep-3B, Hep-3G, PC3 XTT Cell Viability IC₅₀ values determined (specific values not listed in source) N/A Cytotoxic effect determination [1]
Various Carcinoma Cell Lines XTT Cell Viability, qPCR Demonstrated cytotoxic and apoptotic effects CASP8, CASP3 activity; ↑ CDH1, TIMP1, TIMP2 expression Investigation of anti-metastatic and pro-apoptotic effects [1]
SH-SY5Y (Neuroblastoma) Cell Viability, Western Blot, qPCR 20 μM GA prevented oxidative damage NQO1, HO-1, GCLC; Nrf2 nuclear translocation Activation of Nrf2 antioxidant pathway [2] [3]

Experimental Protocols for Key Assays

Here are detailed methodologies for experiments conducted with this compound, which can be adapted for metabolic stability studies.

Cell Viability Assay (XTT)

This protocol is used to determine the cytotoxic effect and IC₅₀ of this compound [1].

  • Cell Seeding: Seed cancer cells (e.g., Hep-3B, PC3) in 96-well plates and culture for 24 hours.
  • Compound Treatment: Apply this compound to the cells at various concentrations (dose-response) for 24, 48, and 72 hours.
  • Viability Measurement: Add the XTT solution to each well and incubate for 4 hours.
  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC₅₀ value using appropriate software (e.g., CompuSyn).
Analysis of Gene Expression by qPCR

This protocol is used to investigate changes in gene expression after this compound treatment [1].

  • Total RNA Isolation: Isolate total RNA from treated and control cells using the TRIzol reagent method.
  • RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio of ~2.0).
  • cDNA Synthesis: Perform reverse transcription on the RNA samples using a cDNA synthesis kit.
  • qPCR Reaction: Set up reactions with target-specific primers for genes of interest (e.g., CASP8, CDH1, TIMP1, TIMP2, NQO1) and a housekeeping gene (e.g., β-actin).
  • Data Analysis: Use the 2^–ΔΔCт method to calculate relative changes in gene expression between treatment and control groups.
Caspase-3 Activity Assay

This protocol measures the induction of apoptosis by this compound [1].

  • Cell Treatment: Treat cells in 6-well plates with this compound at predetermined doses and durations.
  • Lysis and Assay: Lyse cells and perform the caspase-3 activity assay according to the manufacturer's instructions for the kit.
  • Measurement: Read the absorbance at 400 nm with a microplate reader. Higher absorbance indicates higher caspase-3 activity.

This compound Activates the Nrf2 Antioxidant Pathway

The diagram below illustrates the mechanism by which this compound activates the cellular antioxidant defense system, a key pathway in its neuroprotective effects [2] [3].

GA_Nrf2_Pathway GA This compound (GA) Keap1 Keap1 Protein GA->Keap1 Binds to Nrf2_Inactive Nrf2 (Inactive) Cytoplasm Keap1->Nrf2_Inactive Releases Nrf2_Active Nrf2 (Active) Nucleus Nrf2_Inactive->Nrf2_Active Translocates ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to NQO1 NQO1 Protein ARE->NQO1 Transcribes HO1 HO-1 Protein ARE->HO1 Transcribes GCLC GCLC Protein ARE->GCLC Transcribes OxidativeStress Offset Oxidative Stress NQO1->OxidativeStress Collective Action HO1->OxidativeStress Collective Action GSH Glutathione (GSH) GCLC->GSH Synthesizes GSH->OxidativeStress Collective Action

Diagram: this compound activates the Nrf2-mediated antioxidant defense pathway. This compound binds to Keap1, leading to Nrf2 release and nuclear translocation. In the nucleus, Nrf2 binds to the ARE, promoting the expression of antioxidant proteins like NQO1, HO-1, and GCLC, ultimately increasing glutathione levels and reducing oxidative stress [2] [3].

FAQs and Troubleshooting Guide

Q1: What could explain low cytotoxicity of this compound in my cell viability assay?

  • Check Solubility and Vehicle: Ensure this compound is properly dissolved in an appropriate solvent (e.g., DMSO) and that the final vehicle concentration in cell culture media is non-toxic (typically <0.1%) [1].
  • Optimize Treatment Duration: Cytotoxic effects may be time-dependent. Extend the treatment period beyond 24 hours (e.g., to 48 or 72 hours) to observe effects [1].
  • Confirm Cell Line Sensitivity: Verify that your chosen cell line is responsive to this compound. Consider using positive controls or cell lines with known sensitivity (e.g., certain liver or prostate cancer lines) [1].

Q2: How can I confirm the specific activation of the Nrf2 pathway by this compound?

  • Use an Nrf2 Silencing Control: The most definitive confirmation is to silence Nrf2 expression (e.g., with siRNA). Abrogation of this compound's cytoprotective and antioxidant effects upon Nrf2 silencing confirms the pathway's specific role [3].
  • Monitor Nuclear Translocation: Use immunofluorescence imaging to visually confirm the translocation of Nrf2 from the cytoplasm into the nucleus after treatment [2] [3].
  • Measure Multiple Downstream Targets: As shown in the diagram, don't rely on a single metric. Use Western blotting or qPCR to confirm the upregulation of multiple ARE-driven genes like NQO1, HO-1, and GCLC [2] [3].

Q3: Why are the gene expression changes in my qPCR experiment not statistically significant?

  • Ensure RNA Quality: Use high-quality RNA with an A260/A280 ratio of 2.0 ± 0.1. Degraded RNA can lead to unreliable results [1].
  • Validate Primer Efficiency: Confirm that your qPCR primers for target genes (e.g., TIMP1, CDH1) and the housekeeping gene (e.g., β-actin) have high and similar amplification efficiencies.
  • Increase Replicates: Biological and technical replicates are crucial. Ensure you have an adequate sample size (n) to achieve statistical power.

References

About Ginnalin A and its Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Ginnalin A is a polyphenolic compound isolated from the red maple (Acer rubrum). A key study has highlighted its potential in Alzheimer's disease research, showing it can inhibit aggregation, reverse fibrillogenesis, and alleviate cytotoxicity of Amyloid β(1-42) [1].

The analytical techniques used in this research to study its effects included:

  • Thioflavin T (ThT) fluorescence
  • Surface plasmon resonance (SPR)
  • Atomic force microscopy (AFM)
  • Circular dichroism (CD) spectra
  • Cell viability assays
  • Molecular dynamics (MD) simulations [1]

This provides a starting point for the types of analytical procedures that would need to be validated if applied to quality control of the compound itself.

Principles of Analytical Method Validation

While specific methods for this compound are not available, the general principles and parameters for validating an analytical method are well-established in the pharmaceutical industry, primarily guided by ICH Q2(R1) guidelines [2] [3].

The table below summarizes the key parameters that must be validated for a method to be considered suitable for its intended use.

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to measure the analyte accurately despite potential interferences (e.g., impurities, sample matrix) [4] [3]. No interference observed.
Accuracy Closeness of test results to the true value [2] [4] [3]. Reported as % recovery (e.g., 98-102%).
Precision Degree of agreement among individual test results. Includes repeatability and intermediate precision [2] [4] [3]. Expressed as %RSD (Relative Standard Deviation).
Linearity Ability to obtain results proportional to the analyte concentration [2] [4] [3]. Correlation coefficient (r) > 0.998.
Range The interval between upper and lower analyte levels where linearity, accuracy, and precision are demonstrated [2] [3]. Conforms to linearity studies.
LOD / LOQ Limit of Detection: Lowest detectable amount. Limit of Quantitation: Lowest quantifiable amount with accuracy and precision [2] [4] [3]. Signal-to-Noise ratio: LOD ≥ 3:1, LOQ ≥ 10:1.
Robustness Method reliability against deliberate, small variations in parameters (e.g., pH, temperature) [2] [3]. Method performance remains within acceptable criteria.

Proposed Workflow for Method Development & Validation

Since standardized methods are not publicly available, your team would likely need to develop and validate an in-house method. The following diagram outlines a high-level workflow for this process.

G Start Start: Define Method Purpose Dev Method Development (Select technique, optimize parameters) Start->Dev ValPlan Create Validation Protocol Dev->ValPlan ValExp Conduct Validation Experiments ValPlan->ValExp Data Analyze Data & Compare to Pre-defined Acceptance Criteria ValExp->Data Report Prepare Validation Report Data->Report Approve QA Approval & Implementation Report->Approve inv1 inv2

Frequently Asked Questions (FAQs)

Here are answers to some common questions based on general validation principles.

Q1: What is the difference between accuracy and precision? A1: Accuracy measures how close your results are to the true value. Precision measures how close repeated measurements are to each other (reproducibility). A method can be precise but not accurate, and vice versa [2] [3].

Q2: When does an analytical method need to be revalidated? A2: Revalidation is necessary when there is a significant change, such as a change in the synthesis route of the drug substance, a change in the product composition, or when the method is transferred to a different laboratory [2].

Q3: What is the difference between method validation and verification? A3: Validation is a comprehensive study to prove a new method is suitable for its intended use. Verification is the process of confirming that a compendial method (e.g., from a pharmacopeia) works as intended under actual conditions of use in your laboratory [2].

How to Move Forward

To create the specific troubleshooting guides you need, I suggest these steps:

  • Consult Specialized Databases: Search for patents or scientific journals in natural product chemistry using terms like "HPLC method for this compound quantification" or "validation of this compound assay".
  • Adapt from Existing Knowledge: The general validation parameters and workflow provided here can serve as a direct template. Your team can begin testing by adapting common analytical techniques like HPLC or LC-MS.
  • In-House Development: Given the lack of published methods, developing, optimizing, and validating a proprietary analytical method in-house may be the most viable path.

References

Ginnalin A Overview and Relevance to Batch Consistency

Author: Smolecule Technical Support Team. Date: February 2026

Ginnalin A (also known as acertannin) is a digalloyl gallotannin [1], a type of polyphenolic compound. Its structure consists of two galloyl moieties attached to a 1,5-anhydro-D-glucitol core [1]. This specific structure is key to its function, and any variations in it could be a source of batch-to-batch issues.

Understanding its natural sources and mechanism of action is critical for troubleshooting, as variability can arise from the raw material source or affect the expected experimental outcome.

  • Natural Sources: It is primarily found in plants of the Acer genus, such as Acer ginnala, Acer tataricum subsp. ginnala (source of Kujin tea), and Acer rubrum (Red Maple) [1] [2]. It can be extracted from leaves, twigs, and bark [1].
  • Key Mechanism of Action: A well-documented molecular target of this compound is the Keap1-Nrf2 signaling pathway [2] [3]. The diagram below illustrates how this compound activates this pathway to exert antioxidant and cytoprotective effects.

G GA This compound Keap1 Keap1 Protein GA->Keap1 Binds to Inhibits Nrf2 Nrf2 Protein Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantGenes HO-1, NQO1, GCLC ARE->AntioxidantGenes Activates transcription Cytoprotection Cytoprotection Reduced Oxidative Stress AntioxidantGenes->Cytoprotection

Experimental Data and Protocols

For a technical support center, providing summarized experimental data and detailed protocols is essential. The table below consolidates key quantitative findings from various studies on this compound.

Table 1: Summary of Experimental Data on this compound's Effects

Cell Line / System Observed Effect / Parameter Measured Key Quantitative Findings Citation

| HCT116, SW480, SW620 (Human colon cancer) | Cytotoxicity (IC₅₀) Mechanism: Nrf2/HO-1 pathway activation | IC₅₀: 22.0 - 39.7 μM Induced Nrf2 nuclear translocation; ↑ mRNA & protein levels of Nrf2, HO-1, NQO1; ↑ p62, ↓ Keap1. | [2] | | SH-SY5Y (Human neuronal cells) | Cytoprotection from oxidative stress Mechanism: Keap1/Nrf2-ARE pathway activation | 20 μM GA pretreatment prevented 6-OHDA-induced damage. ↑ NQO1 (>4.6x), HO-1 (~1.2x), GCLC (~0.7x); ↑ glutathione; ↓ intracellular ROS. Effect abrogated by Nrf2 silence. | [3] | | Various Carcinoma Cell Lines | Effect on gene expression Mechanism: Regulation of metastasis & apoptosis genes | ↑ CDH1 (3.52x), ↑ TIMP-1 (5.13x), ↑ TIMP-2 (2.67x) compared to control. Activation of Caspase-8 and Caspase-3. | [4] | | In-silico Model | Molecular Docking | this compound fits into five subpockets of the Keap1 Kelch domain via hydrogen bonding and hydrophobic interactions. | [3] |

Here is a generalized workflow for assessing the antioxidant response via the Nrf2 pathway, based on the methodologies from these studies [4] [2] [3].

G Start Cell Culture & Treatment Step1 Viability Assay (XTT/MTT) - Determine IC₅₀ values Start->Step1 Step2 Cell Treatment with this compound - Include positive/negative controls Step1->Step2 Establish dosing Step3 Molecular Analysis - qPCR (Nrf2, HO-1, NQO1, etc.) - Western Blot (Nrf2, Keap1, etc.) - Immunofluorescence (Nrf2 localization) Step2->Step3 Step4 Functional Assays - Caspase activity - ROS detection - Glutathione measurement Step2->Step4

Potential FAQs on Batch Consistency

Based on the general principles of working with natural products and the gathered information, here are some potential FAQs.

  • What are the primary sources of batch-to-batch variability for a natural product like this compound? Variability can originate from the source plant material (species, geographical location, time of harvest, plant part used) and the extraction and purification processes (solvents, temperature, chromatography methods). Consistent sourcing and a standardized, documented purification protocol are essential [1] [5].

  • How can we verify that a new batch of this compound is active and comparable to previous batches? Establish a standardized bioassay as a quality control check. For example, you could treat a sensitive cell line (like SH-SY5Y or HCT116) with a standard concentration of this compound and measure the induction of a key downstream gene like NQO1 or HO-1 via qPCR. A consistent fold-increase in expression across batches indicates functional consistency [4] [2] [3].

  • Our experiments with a new batch of this compound are showing reduced anti-cancer effects. What could be the reason? Reduced activity could be due to:

    • Degradation: Check storage conditions. This compound, as a polyphenol, can be sensitive to light, temperature, and oxygen.
    • Purity: Verify the chemical purity of the batch using techniques like HPLC or mass spectrometry.
    • Biological Validation: Re-run a key experiment (e.g., determination of IC₅₀ on a reference cell line) side-by-side with the old and new batches to quantitatively compare potency [4].

Key Considerations for Your Support Content

  • Standardization is Critical: Emphasize the need for Standard Operating Procedures (SOPs) for everything from sourcing plant material to the final purification step [5].
  • Implement Rigorous QC: Go beyond chemical purity. Advocate for the use of cell-based bioassays (as described in the experimental protocols) to confirm the biological activity of each new batch [6].
  • Maintain Detailed Records: Keep comprehensive records of the source, purification steps, certificates of analysis, and results from bioactivity checks for every batch. This traceability is key for troubleshooting future inconsistencies [7] [5].

References

Comparative Anti-Cancer Profiles: Ginnalin A vs. Hamamelitannin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ginnalin A (GA) Hamamelitannin (HAM)
Chemical Structure Di-galloyl gallotannin; two galloyl groups attached to a 1,5-anhydro-D-glucitol core [1]. Di-galloyl gallotannin; two galloyl groups attached to a D-hamamelose (furanose) core [1] [2].
Natural Source Plants of the genus Acer (e.g., Acer ginnala, Acer tataricum, red maple) [1]. Witch hazel plant (Hamamelis virginiana), especially in the bark [1] [3].

| Key Anti-Cancer Mechanisms | - Activates Nrf2/ARE antioxidant pathway [1] [4] [5]

  • Induces Mitochondrial Apoptosis [1] [6] [7]
  • Causes Cell Cycle Arrest [1] [6] | - Induces Oxidative Stress & Apoptosis [3]
  • Promotes Apoptotic Signaling [3] | | Experimentally Tested Cell Lines | - Neuroblastoma (SH-SY5Y) [1] [4]
  • Hepatocellular Carcinoma (Hep3B, Hep-3B) [1] [6] [7]
  • Colorectal Cancer (DLD-1) [1]
  • Keratinocytes (HaCaT) [1] | - Liver Cancer (HepG2) [3] | | Representative Key Findings | - IC₅₀ of 155 μM in Hep3B cells after 72h [7].
  • Increased caspase-3, -8, -9, and p53 gene expression (3.37 to 16.15-fold) in Hep3B cells [7]. | - Selectively cytotoxic against colon cancer cells (HT29) [2].
  • In HepG2 cells: Increased Bax, caspase-3, and caspase-9 expression; induced LDH release [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.

For this compound

The experimental data primarily come from in vitro studies on cancer cell lines:

  • Cell Viability and IC₅₀ Determination: The XTT assay is a common method used. Cells are cultured in 96-well plates and treated with GA at various concentrations for 24, 48, and 72 hours. After adding the XTT solution, the absorbance is measured at 570 nm, and cell viability is calculated. Software like CompuSyn is then used to determine the IC₅₀ value [6] [7].
  • Apoptosis and Gene Expression Analysis:
    • RNA Isolation and cDNA Synthesis: Total RNA is isolated from treated and control cells using TRIzol Reagent. The quantity and quality are checked via Nanodrop, and cDNA is synthesized using a commercial kit [6] [7].
    • qPCR (Real-Time Polymerase Chain Reaction): The expression levels of apoptosis-related genes (e.g., CASP3, CASP8, CASP9, CYCS, P53) are analyzed using qPCR, with β-actin as a housekeeping gene. The 2^(-ΔΔC) method is used to calculate the fold change in expression [6] [7].
  • Pathway Analysis (Nrf2): Molecular docking calculations can predict GA's binding to the Keap1 protein. In cells, Western blotting and qPCR are used to verify the upregulation of Nrf2 pathway-related proteins like NQO1 and HO-1 [4].
For Hamamelitannin

Recent studies on HAM also employ a combination of biochemical and computational methods:

  • Antioxidant Assays: In vitro free radical scavenging activity is evaluated using standard assays like DPPH, ABTS, hydrogen peroxide, and superoxide radical scavenging [3].
  • Cytotoxicity and Apoptosis in Cell Lines:
    • Cell Viability and Cytotoxicity: Assays such as MTT are used to assess viability, while the release of Lactate Dehydrogenase (LDH) is measured to indicate cell membrane damage and death [3].
    • Oxidative Stress Markers: The activity of key antioxidant enzymes (SOD, CAT, GPx) and the level of intracellular reactive oxygen species (ROS) can be measured in treated cancer cells [3].
    • Gene Expression Analysis: Similar to GA, RT-PCR is used to quantify the mRNA levels of pro-apoptotic genes like Bax, caspase-3, and caspase-9 [3].
  • Molecular Docking and Dynamics Simulations: These computational methods are used to predict and confirm the stable binding interactions between HAM and key target proteins involved in apoptosis and oxidative stress [3].

Mechanisms of Action Visualization

The following diagrams summarize the primary anti-cancer mechanisms of action for this compound and hamamelitannin based on the current research.

ga_pathway This compound Activates Nrf2 and Induces Apoptosis GA This compound (GA) Keap1 Keap1 GA->Keap1 Binds to Mitochondria Mitochondrial Dysfunction GA->Mitochondria Induces CellCycle Cell Cycle Arrest (↓ Cyclins D1, A) GA->CellCycle Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidants Antioxidant Enzymes (NQO1, HO-1, GCLC) ARE->Antioxidants Transactivation of ROS ↓ ROS & Oxidative Damage Antioxidants->ROS CytoC Cytochrome C Release Mitochondria->CytoC Caspases Caspase-9 & Caspase-3 Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ham_pathway Hamamelitannin Modulates ROS and Promotes Apoptosis HAM Hamamelitannin (HAM) ROS_Up Modulates ROS Levels HAM->ROS_Up Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) HAM->Enzymes Increases Bax ↑ Pro-apoptotic Bax HAM->Bax Upregulates Bcl2 ↓ Anti-apoptotic Bcl-2 HAM->Bcl2 Downregulates LDH ↑ LDH Release (Cell Membrane Damage) HAM->LDH Induces CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Research Status and Implications

  • This compound: Research is relatively more advanced, with a clearer elucidation of its dual role in activating the Nrf2-mediated antioxidant defense and inducing mitochondrial apoptosis. Its chemopreventive potential, particularly in colorectal cancer, is a highlighted area of interest [1] [5].
  • Hamamelitannin: While known for its antioxidant and quorum-sensing inhibitory properties, its specific anti-cancer efficacy is an emerging field. The most recent studies (2025) provide strong evidence of its pro-apoptotic action in liver cancer models, but more research is needed to fully explore its potential across different cancer types [3] [2] [8].

How to Proceed with Further Research

  • Consulting Primary Literature: Access the full-text papers cited in this guide (e.g., [1], [3], [4]) for exhaustive methodological details and complete data sets.
  • Exploring Synergistic Effects: The search results suggest both compounds can influence sensitivity to other treatments. Research on this compound combined with p38 MAPK inhibitors [6] and hamamelitannin's role as a quorum-sensing inhibitor that boosts antibiotic efficacy [2] could open avenues for combination therapies.
  • Broadening the Scope: Current data is primarily from in vitro models. Future work should focus on validating these findings in in vivo animal models and exploring pharmacokinetics and toxicity profiles.

References

Ginnalin A validation of Nrf2 pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Ginnalin A activates the Nrf2 pathway through a well-defined mechanism that disrupts its interaction with its negative regulator, Keap1.

G GA This compound Keap1 Keap1 GA->Keap1 Binds to Kelch Domain Ub Ubiquitination & Proteasomal Degradation GA->Ub Inhibits Nrf2 Nrf2 (Inactive in Cytoplasm) Keap1->Nrf2 Sequesters Nrf2->Ub Leads to Nrf2_N Nrf2 (Active in Nucleus) Nrf2->Nrf2_N Stabilizes & Translocates ARE Antioxidant Response Element (ARE) Nrf2_N->ARE Binds to HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC

Diagram Title: this compound Activates Nrf2 Pathway by Binding Keap1

Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and degradation [1]. This compound contains phenolic structures that act as redox-sensitive co-factors [2]. It fits into the subpockets of the Keap1 Kelch domain via hydrogen bonding and hydrophobic interactions, which disrupts the Keap1-Nrf2 complex [3]. This disruption inhibits Nrf2 degradation, allowing it to accumulate and translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes [4] [3].

Experimental Validation & Efficacy Data

The mechanism described above has been validated in multiple experimental models, demonstrating this compound's bioactivity in both cancer and neuroprotection contexts.

In Vitro Anti-Cancer Activity in Colorectal Cancer Models

A 2018 study investigated this compound isolated from Acer tataricum subsp. ginnala leaves in human colon cancer cells [4] [5].

Experimental Protocol:

  • Cell Lines: HCT116, SW480, SW620.
  • Treatment: Cells treated with this compound.
  • Viability Assay: IC50 values calculated (concentration causing 50% cell death).
  • Colony Formation Assay: Cells treated and monitored for their ability to form colonies.
  • Flow Cytometry: Used to analyze cell cycle distribution.
  • Gene/Protein Expression: Real-time PCR and Western Blotting measured levels of Nrf2, HO-1, NQO1, p62, and Keap1. Nuclear translocation of Nrf2 was also assessed [4] [5].

Key Findings:

  • Potent Cytotoxicity: this compound exhibited promising preventive activity against colon cancer cells [4] [5].
  • Reduced Clonogenicity: Significantly reduced the colony-forming ability of these cells [4] [5].
  • Cell Cycle Arrest: Induced cell cycle arrest at the S-phase, suppressing proliferation [4] [5].
  • Nrf2 Pathway Activation: Upregulated mRNA and protein levels of Nrf2, HO-1, and NQO1. Promoted Nrf2 nuclear translocation, and likely induced this activation through upregulation of p62 and inhibition of Keap1 [4] [5].
In Vitro Neuroprotective Activity

A 2021 study explored the effect of this compound in a neuronal model of oxidative stress [3].

Experimental Protocol:

  • Cell Line: SH-SY5Y human neuroblastoma cells.
  • Oxidative Insult: Treatment with 6-hydroxydopamine (6-OHDA).
  • Pre-treatment: Cells pre-treated with 20 μM this compound.
  • Molecular Docking: Computational simulations to study binding to Keap1.
  • Viability & ROS Assays: Cell cytotoxicity and reactive oxygen species measured.
  • Imaging & Biochemistry: Fluorescence imaging tracked Nrf2 localization. RT-PCR and Western Blotting quantified gene and protein expression. Nrf2 was also silenced to confirm the pathway's role [3].

Key Findings:

  • Keap1 Binding: Molecular docking confirmed this compound fits well into the Keap1 Kelch domain [3].
  • Cytoprotection: Pre-treatment effectively prevented cells from 6-OHDA-induced oxidative assault [3].
  • Nrf2 Translocation: Induced dissociation of the Keap1-Nrf2 complex and Nrf2 nuclear translocation [3].
  • Antioxidant Gene Upregulation: Elevated NQO1 (>4.6-fold), HO-1 (~1.2-fold), and GCLC (0.7-fold), alongside increased glutathione concentration [3].
  • Pathway Confirmation: Silencing of Nrf2 abrogated the cytoprotection, confirming the Keap1/Nrf2-ARE pathway is solely responsible for this compound's biological effects [3].

Quantitative Data Comparison

The table below summarizes key quantitative findings from these studies for easy comparison.

Experimental Model Cell Line / Assay Key Metric Result Citation
Colorectal Cancer HCT116 IC50 24.8 μM [4] [5]
Colorectal Cancer SW480 IC50 22.0 μM [4] [5]
Colorectal Cancer SW620 IC50 39.7 μM [4] [5]
Neuroprotection SH-SY5Y (Viability) Protective Concentration 20 μM [3]
Neuroprotection NQO1 Gene Expression Fold Increase >4.6x [3]
Neuroprotection HO-1 Gene Expression Fold Increase ~1.2x [3]
Neuroprotection GCLC Gene Expression Fold Increase ~0.7x [3]

Therapeutic Potential & Contextualization

The experimental data positions this compound as a promising candidate for therapeutic strategies targeting the Nrf2 pathway.

  • Chemoprevention & Neuroprotection: The activation of Nrf2 is a recognized strategy for cancer chemoprevention and combating neurodegenerative diseases linked to oxidative stress, such as Parkinson's disease [4] [3] [2].
  • The Dual Role of Nrf2 in Cancer: While Nrf2 activation can protect normal cells and prevent cancer initiation, constitutive activation of Nrf2 is a common feature in many established cancers (e.g., via mutations in KEAP1 or NRF2) and can promote tumor survival, progression, and resistance to therapy [6] [7] [1]. The anti-cancer effects of this compound observed in the colorectal cancer study [4] suggest that in those specific models, its pro-apoptotic and anti-proliferative actions overcome any potential pro-survival benefits of Nrf2 activation for the cancer cells.
  • Comparison with Other Activators: this compound joins other natural product Nrf2 activators like sulforaphane (from broccoli) and curcumin (from turmeric) [8] [2]. Its unique chemical structure as a gallotannin and its well-documented binding mode to Keap1 make it a distinct and interesting molecule for further investigation [3] [9].

Critical Considerations for Research

When evaluating this compound as an Nrf2 activator, these factors are essential for a complete assessment:

  • Lack of Clinical Data: Current evidence is from in vitro and computational studies. No clinical trials in humans have been conducted to confirm efficacy or safety.
  • Cell Line Specificity: Effects can vary significantly between different cell types, as seen in the differing IC50 values across colorectal cancer lines [4].
  • The Nrf2 Duality: Its dual role in cancer requires careful consideration. The therapeutic window and context for using an Nrf2 activator are critical [7] [1].

References

Ginnalin A's Anti-Cancer Efficacy: Experimental Data Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on Ginnalin A's efficacy from published research. Much of this data comes from studies using immortalized cell lines.

Cancer/Cell Model Observed Efficacy & Key Findings Proposed Mechanisms of Action Experimental Citations

| Colorectal Cancer (HCT116, SW480, SW620 immortalized cells) [1] | • IC50: 22.0 - 39.7 μM • Suppressed colony formation • Induced cell cycle arrest in S-phase | • Activation of Nrf2/HO-1 signaling pathway • Promotion of Nrf2 nuclear translocation • Upregulation of p62, inhibition of Keap1 [1] | XTT assay, Flow Cytometry (cell cycle), Western Blot, qPCR [1] | | Multiple Carcinoma Cell Lines (Hep-3G, Hep-3B, PC3 immortalized cells) [2] | • Dose-dependent cytotoxic effect • Induced apoptosis | • Increased gene expression of CDH1, TIMP-1, TIMP-2 • Activation of Caspase-8 and Caspase-3 [2] | XTT assay, Caspase-3 activity assay, qPCR [2] | | Neuroblastoma Model (SH-SY5Y immortalized cells exposed to 6-OHDA) [3] | • Served as an indirect ROS scavenger • Protected against neurotoxicity | • Activation of the Nrf2 pathway • Dissociation of Nrf2 from Keap1 and its nuclear translocation • Increased expression of NQO-1, HO-1, GCLC, and glutathione [3] | Cell viability assay, Western Blot | | Alzheimer's Model (Aβ(1–42) aggregation) [4] | • Inhibited Aβ aggregation & reversed fibrillogenesis • Alleviated Aβ-induced cytotoxicity | • Binding to Aβ monomers and fibrils via hydrophobic interactions & hydrogen bonding • Reduction of β-sheet structure content [4] | Thioflavin T fluorescence, Surface Plasmon Resonance, Atomic Force Microscopy, Cell viability assay |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed look at the key methodologies used in the cited studies.

Cell Viability and Cytotoxicity Assay (XTT Method) [2]

This protocol is used to determine the cytotoxic effect of a compound and calculate IC50 values.

  • Cell Culture: Cancer cells are cultured in appropriate media (e.g., EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
  • Compound Treatment: this compound is dissolved in an appropriate solvent and applied to cells plated on 96-well plates at various concentrations for 24, 48, and 72 hours.
  • Viability Measurement: After the treatment period, the XTT solution is added to the cells and incubated for 4 hours. The absorbance is then measured at 570 nm using a microplate reader.
  • Data Analysis: Cell viability percentage is calculated as (Optical Density of Treated Sample / Optical Density of Control) × 100. The IC50 value is determined using software like CompuSyn.
Gene Expression Analysis (qPCR) [2]

This method quantifies changes in the expression levels of target genes in response to this compound treatment.

  • Total RNA Isolation: RNA is isolated from control and treated cells using TRIzol reagent. The quantity and purity of RNA are measured (A260/A280 ratio of 2.0 ± 0.1 is ideal).
  • cDNA Synthesis: Isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a commercial cDNA synthesis kit.
  • Quantitative PCR (qPCR): The cDNA is amplified using gene-specific primers for targets of interest (e.g., CASP8, CDH1, TIMP-1, TIMP-2, P53) and a housekeeping gene (e.g., β-actin).
  • Data Analysis: The relative changes in gene expression are calculated using the 2^–ΔΔCt method, comparing the treated groups to the control.
Apoptosis Mechanism Analysis (Caspase-3 Activity Assay) [2]

This protocol measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.

  • Cell Treatment: Cells are treated with pre-determined doses of this compound for a specific duration.
  • Analysis: Caspase-3 activity is measured using a commercial kit according to the manufacturer's instructions.
  • Measurement: The absorbance values of the samples are read at 400 nm with a microplate reader. Higher caspase-3 activity in treated cells compared to the control indicates the induction of apoptosis.

This compound Signaling Pathways in Cancer

The research indicates that this compound exerts its anti-cancer effects through multiple signaling pathways. The following diagram illustrates the key apoptotic and antioxidant mechanisms.

GinnalinA_Pathways cluster_apoptosis Apoptosis Pathway cluster_nrf2 Nrf2 Antioxidant Pathway cluster_metastasis Anti-Metastasis Effects GA This compound Apoptosis Induction of Apoptosis GA->Apoptosis Antioxidant Activation of Antioxidant Response GA->Antioxidant Metastasis Inhibition of Metastasis GA->Metastasis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Nrf2 Nrf2 Stabilization & Nuclear Translocation Antioxidant->Nrf2 TIMPs ↑ TIMP-1, TIMP-2 Metastasis->TIMPs Mitochondria Mitochondrial Pathway (BAX/BCL-2) CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 DeathReceptor Death Receptor Pathway (FAS, Caspase-8) DeathReceptor->Caspase3 Keap1 Keap1 Inhibition Keap1->Nrf2 ARE ARE Binding Nrf2->ARE TargetGenes HO-1, NQO1, GCLC Upregulation ARE->TargetGenes E_Cadherin ↑ E-Cadherin (CDH1) MMPs ↓ MMP-2, MMP-9 Activity TIMPs->MMPs

This diagram synthesizes mechanisms described across multiple studies, showing how this compound promotes apoptosis through mitochondrial and death receptor pathways, activates the protective Nrf2 antioxidant response, and inhibits metastasis by affecting key genes [3] [2] [1].

Key Implications for Research

The collective data strongly supports this compound's multi-targeted anti-cancer potential. However, a critical gap exists.

  • Known Efficacy: The consistent reports of efficacy across various immortalized cell lines (colorectal, liver, prostate) through mechanisms like apoptosis, cell cycle arrest, and antioxidant activation make it a promising candidate for further development [3] [2] [1].
  • Critical Unknown - Primary vs. Immortalized: The lack of direct comparative studies means its true translational potential is unclear. Immortalized cells, while convenient, often have altered genetics and physiology compared to primary cells. Confirming efficacy in primary cell models is a crucial step to validate these findings and better predict in vivo performance [5].

References

Ginnalin A anti-cancer mechanism verification

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Anti-Cancer Mechanisms

The anti-cancer effects of Ginnalin A have been studied across different cancer types. Key quantitative data and gene/protein expression changes are summarized below.

Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound

Cancer Cell Line Observed Effect / Mechanism Key Metrics / Expression Changes
Colon Cancer (HCT116, SW480, SW620) [1] Chemoprevention via Nrf2 pathway activation; S-phase cell cycle arrest; reduced colony formation [1]. IC50: 24.8 μM (HCT116), 22.0 μM (SW480), 39.7 μM (SW620) [1].
Hepatocellular Carcinoma (Hep-3B) [2] Induction of apoptosis and cell cycle arrest at G1 phase when combined with SB203580 (p38 MAPK inhibitor) [2]. Upregulation of: BAX, CYCS, CASP-3, CASP-8, CASP-9, p53. Downregulation of: BCL-2, CCND1, CDK1, CDK4 [2].
Neuroblastoma (SH-SY5Y) [2] Activation of Nrf2 pathway; protection against oxidative stress (6-OHDA-induced) [2]. Nrf2 translocation to nucleus; Increased NQO1, HO-1, GCLC, glutathione [2].
Human Keratinocytes (HaCaT) [2] Inhibition of TRAIL-induced apoptosis and reduction of reactive oxygen/nitrogen species [2]. Upregulation of: Bid, BCL-2, BCL-xL, survivin. Downregulation of: BAX, Cyt c, CASP-8, CASP-9, CASP-3, p53 [2].
Human Blood Neutrophils [2] Induction of apoptosis in inflammatory cells [2]. Elevated: FADD, phospho-Rad17, SMAC/Diablo, Cyt c. Lowered: catalase [2].
Prostate Cancer (PC3), Hepatocellular Carcinoma (Hep-3G) [3] Anti-metastatic effect; regulation of metastasis-related genes [3]. Increased gene expression: CDH1 (3.52x), TIMP-1 (5.13x), TIMP-2 (2.67x) [3].

Table 2: Gene and Protein Expression Changes Induced by this compound

Category Element Change Associated Function / Interpretation
Apoptosis Regulators BAX Up [2] Pro-apoptotic protein promotes cell death.
BCL-2 Down [2] Anti-apoptotic protein; its reduction promotes cell death.
CASP-3, CASP-8, CASP-9 Up [2] Executioner caspases; key enzymes in apoptosis.
Cell Cycle Regulators CCND1 (Cyclin D1) Down [2] Drives G1/S phase transition; downregulation arrests cell cycle.
CDK1, CDK4 Down [2] Cyclin-dependent kinases; downregulation halts cell cycle progression.
Metastasis & Invasion CDH1 (E-cadherin) Up [3] Tumor suppressor; increased expression inhibits metastasis.
TIMP-1, TIMP-2 Up [3] Inhibitors of matrix metalloproteinases (MMPs); suppress invasion.
Oxidative Stress Response Nrf2 Up/Activated [2] [1] Master regulator of antioxidant response.
HO-1, NQO1 Up [2] [1] Key antioxidant enzymes cytoprotective.

Detailed Experimental Protocols

The anti-cancer mechanisms of this compound were validated through standardized in vitro assays. The general workflow for these experiments is summarized below. Please note that specific details like reagent concentrations and incubation times should be sourced directly from the original research publications.

G Start Start: Cell Culture A Treatment with This compound Start->A B Viability Assay (XTT/MTS) A->B C Gene Expression Analysis (qPCR) A->C D Protein Analysis (Western Blot) A->D E Apoptosis Assay (Caspase Activity) A->E F Cell Cycle Analysis (Flow Cytometry) A->F End Data Analysis B->End C->End D->End E->End F->End

Core Methodologies for Key Assays:

  • Cell Viability and Cytotoxicity (XTT Assay): Cells are cultured in 96-well plates and treated with this compound at varying concentrations and durations. The yellow XTT tetrazolium dye is reduced to an orange-colored formazan product by metabolically active cells. Cell viability percentage is calculated based on optical density readings at 570nm, and IC50 values are determined using specialized software [3].

  • Gene Expression Analysis (Quantitative Real-Time PCR - qPCR): After treatment, total RNA is isolated from cells using reagents like TRIzol. RNA is reverse-transcribed into complementary DNA (cDNA). This cDNA is amplified using gene-specific primers (e.g., for BAX, BCL-2, CASP genes, CDH1) in a real-time PCR machine. The 2^(-ΔΔCq) method is used to calculate the fold change in gene expression relative to an untreated control group, with a housekeeping gene (e.g., β-actin) for normalization [3].

  • Protein Expression Analysis (Western Blotting): Treated cells are lysed to extract total protein. Proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against Nrf2, HO-1, Keap1, p62), followed by incubation with enzyme-linked secondary antibodies. Protein bands are visualized using a detection system, showing changes in protein levels and localization (e.g., Nrf2 translocation to the nucleus) [1].

  • Apoptosis Measurement (Caspase Activity Assay): This kit-based assay measures the activity of caspase enzymes. Upon treatment, cell lysates are incubated with a caspase-specific substrate that releases a colored or fluorescent product when cleaved. The increase in signal intensity, measured with a plate reader, is directly proportional to caspase activity, indicating the induction of apoptosis [3].

Mechanisms of Action: Signaling Pathways

This compound exerts its effects through multiple cellular pathways. The two primary mechanisms identified in the research are the activation of the Nrf2-mediated antioxidant response and the induction of the mitochondrial apoptosis pathway.

1. Nrf2-Mediated Antioxidant and Chemopreventive Pathway This mechanism is crucial for protecting cells from oxidative stress and is implicated in the chemopreventive effects of this compound, particularly in colon cancer cells [1].

G GA This compound p62 p62 Protein (Upregulated) GA->p62 Upregulates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to p62->Keap1 Binds and Inhibits HO1_NQO1 HO-1, NQO1 Antioxidant Enzymes ARE->HO1_NQO1 Activates transcription Outcome Cell Protection Reduced Oxidative Stress HO1_NQO1->Outcome

2. Induction of Mitochondrial Apoptosis and Cell Cycle Arrest This pathway explains the direct cytotoxic and anti-proliferative effects of this compound on various cancer cells [2] [3].

G cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Cell Cycle Arrest GA This compound BAX BAX (Up) GA->BAX BCL2 BCL-2 (Down) GA->BCL2 CyclinD1 Cyclin D1 (Down) GA->CyclinD1 CDK4 CDK4 (Down) GA->CDK4 CytoC Cytochrome c Release BAX->CytoC BCL2->CytoC Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Death Apoptotic Cell Death Casp3->Death Arrest G1/S Phase Arrest CyclinD1->Arrest CDK4->Arrest

Interpretation and Research Context

  • Research Status: The data presented here is based on in vitro (lab-grown cells) and some in vivo (animal model) studies [2] [1]. As of the latest publications, this compound is still in the preclinical research phase and has not yet progressed to clinical trials in humans.
  • Comparative Potential: While this compound shows promising multi-mechanistic anti-cancer activity, its development status is earlier than new therapeutic classes now in clinical trials, such as PROTACs (protein degradation-targeting drugs) [4] or the recently reported RAS-PI3K interaction inhibitor entering Phase I trials [5].
  • Key Consideration for Researchers: A primary challenge in the field of oncology drug discovery is tumor heterogeneity and resistance [6]. This compound's ability to target multiple pathways (apoptosis, antioxidant, cell cycle) could be advantageous, but its efficacy and safety in more complex human systems remain to be established.

References

Ginnalin A synergistic effects with chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Mechanisms of Ginnalin A

The table below summarizes the key anti-cancer mechanisms of this compound observed in preclinical studies.

Mechanism of Action Experimental Model Key Observations/Quantitative Data Signaling Pathways/Key Molecules Involved
Inducing Apoptosis Human hepatocellular carcinoma (Hep-3B) cells [1] Upregulation of pro-apoptotic genes: BAX (details not specified), CASP8 (details not specified), CYCS (details not specified). Activation of caspase-3 [1]. p38-MAPK pathway [1]
Human blood neutrophils [2] Elevated FADD, SMAC/Diablo, and Cyt c; lowered catalase [2]. Intrinsic & Extrinsic Apoptosis pathways [2]
Inhibiting Metastasis Various human carcinoma cell lines [1] Significant increase in gene expression: CDH1 (E-cadherin) by 3.52x, TIMP1 by 5.13x, TIMP2 by 2.67x [1]. Regulation of MMP-2, MMP-9, TIMP-1, TIMP-2, CDH1, CDH2 [1]
Activating Cytoprotective Pathways Human colon cancer cells (HCT116, SW480, SW620) [3] IC50 values: 24.8 μM (HCT116), 22.0 μM (SW480), 39.7 μM (SW620). Upregulated mRNA of Nrf2, HO-1, NQO1 [3]. Nrf2/HO-1 signaling via Keap1 inhibition and p62 upregulation [3] [4]
Arresting Cell Cycle Colon and breast cancer cells [1] Arrest at G2/M and S-phases; decreased Cyclin D1 levels [1]. Decreased Cyclins A and D1 [1]
Antioxidant Effect Neuroblastoma cell line (SH-SY5Y) [2] Activation of Nrf2 pathway; increased HO-1, NQO1, GCLC, and glutathione [2]. Keap1-Nrf2 complex dissociation [2]

Experimental Protocols from Key Studies

To facilitate experimental replication and further research, here are the methodologies from pivotal studies on this compound.

  • 1. Cytotoxicity and Apoptosis Assay (XTT and Caspase Activity)

    • Cell Lines Used: Hep-3B, PC3, and others [1].
    • Treatment: Cells were treated with varying doses of this compound for 24, 48, and 72 hours [1].
    • Viability Measurement: Cell viability was determined using the XTT assay. The XTT solution was added to cells, and absorbance was read at 570 nm after 4 hours. The IC50 value was calculated using CompuSyn software [1].
    • Apoptosis Detection: Caspase-3 activity was measured using commercial kits. Absorbance was read at 400 nm after the treatment period [1].
  • 2. Gene Expression Analysis via Real-Time PCR (qPCR)

    • RNA Isolation: Total RNA was isolated from cancer cells using TRIzol Reagent [1].
    • cDNA Synthesis: Reverse transcription was performed using the Script cDNA Synthesis Kit [1].
    • qPCR Analysis: Expressions of apoptosis and metastasis-related genes (e.g., CASP8, BAX, CDH1, TIMP1, TIMP2) were analyzed. The 2-ΔΔCt method was used for quantification, with β-actin as the housekeeping gene. A p-value of <0.05 was considered statistically significant [1].
  • 3. Investigating the Nrf2 Signaling Pathway

    • Cell Lines: Human colon cancer cells (HCT116, SW480, SW620) [3].
    • Colony Formation Assay: To measure the long-term inhibitory effect of this compound on cell proliferation [3].
    • Flow Cytometry: Used to analyze cell cycle arrest [3].
    • Molecular Analysis: Real-time PCR and Western blotting were employed to demonstrate that this compound promotes Nrf2 nuclear translocation and upregulates Nrf2, HO-1, and NQO1. The mechanism was linked to the upregulation of p62 and inhibition of Keap1 [3].

Proposed Synergistic Mechanisms & Research Outlook

While direct synergy data is lacking, the established mechanisms of this compound point to several promising research directions for combination therapy.

G cluster_pathways Key Pathways Modulated by this compound cluster_chemo_effects Chemotherapy Challenges GinnalinA This compound Apoptosis Enhanced Apoptosis (↑ Caspases, ↑ BAX, ↓ BCL-2) GinnalinA->Apoptosis Metastasis Inhibited Metastasis (↑ E-cadherin, ↑ TIMPs) GinnalinA->Metastasis CellCycle Cell Cycle Arrest (↓ Cyclins D1/A) GinnalinA->CellCycle Nrf2 Nrf2 Pathway Activation (Cytoprotection) GinnalinA->Nrf2 OxStress Reduction of Oxidative Stress GinnalinA->OxStress ChemoDrug Chemotherapy Drug ChemoResist Drug Resistance ChemoDrug->ChemoResist NormalTox Toxicity to Normal Cells ChemoDrug->NormalTox MetastasisPotential Metastatic Potential ChemoDrug->MetastasisPotential Apoptosis->ChemoResist Sensitizes Metastasis->MetastasisPotential Inhibits Nrf2->NormalTox May Protect OxStress->NormalTox May Protect

The diagram above illustrates how this compound could counteract several challenges posed by chemotherapy. A primary hypothesis for synergy is that this compound could sensitize cancer cells to apoptosis induced by chemotherapeutic agents. Furthermore, by activating the Nrf2 antioxidant pathway, this compound might help protect healthy cells from the oxidative stress caused by chemotherapy, potentially reducing side effects [2] [3]. Its anti-metastatic properties could also be beneficial in preventing the spread of cancer cells during treatment [1].

Future Research Directions

To translate these mechanistic findings into therapeutic strategies, the following research is needed:

  • Synergy Screening: Conduct in vitro studies combining this compound with standard chemotherapy drugs (e.g., 5-FU, cisplatin, doxorubicin) across various cancer cell lines. Calculations for a Synergistic Effect Index can be performed as follows [5]:
    • YCalculated = a × YBiomass + (1-a) × YPlastic [5]
    • ΔY = (YExperimental - YCalculated) / YCalculated * 100% [5]
  • In Vivo Validation: Evaluate the efficacy and safety of these combinations in animal models.
  • Nrf2 Pathway Delineation: Further investigation is needed to understand the context-dependent effects of Nrf2 activation, as it may protect both healthy and cancer cells.

References

Documented Anti-Cancer Mechanisms of Ginnalin A

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the experimental data on Ginnalin A's cytotoxicity and its effects on key genes and proteins involved in cancer pathways.

Table 1: Cytotoxic Effects (IC50) of this compound on Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value Experimental Method Citation
HCT116 Colorectal Cancer 24.8 μM XTT Cell Viability Assay [1]
SW480 Colorectal Cancer 22.0 μM XTT Cell Viability Assay [1]
SW620 Colorectal Cancer 39.7 μM XTT Cell Viability Assay [1]
Hep-3G Hepatocellular Carcinoma Not Specified XTT Cell Viability Assay [2]
PC3 Prostate Cancer Not Specified XTT Cell Viability Assay [2]

Table 2: Effect of this compound on Gene and Protein Expression

Molecule Expression Change Functional Role Experimental Method Citation
CDH1 (E-cadherin) ↑ 3.52x (mRNA) Suppresses metastasis qPCR [2]
TIMP-1 ↑ 5.13x (mRNA) Inhibits metastasis qPCR [2]
TIMP-2 ↑ 2.67x (mRNA) Inhibits metastasis qPCR [2]
Nrf2, HO-1, NQO1 (mRNA & Protein) Antioxidant response qPCR, Western Blot [3] [1]
Caspase-8, -3 Activated Induces apoptosis Activity Assay, qPCR [2] [3]

Experimental Protocols from Key Studies

Here are the methodologies used in the cited research, which could serve as a reference for future tissue distribution studies.

  • Cell Culture & Treatment: Human carcinoma cell lines (e.g., HCT116, SW480, Hep-3G, PC3) were cultured in EMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a 5% CO₂ environment. This compound (commercially obtained from Sigma-Aldrich) was dissolved in an appropriate solvent and applied to cells at varying doses and time points (e.g., 24, 48, 72 hours) [2] [1].
  • Cytotoxicity Assay (XTT): Cell viability was determined using the XTT assay. After treatment with this compound, the XTT solution was added to the cells. After 4 hours, the absorbance was measured at 570 nm using a microplate reader. The percentage of cell survival and the half-maximal inhibitory concentration (IC50) were calculated [2].
  • Gene Expression Analysis (qPCR): Total RNA was isolated from cancer cells using TRIzol Reagent. cDNA was synthesized using a commercial cDNA Synthesis Kit. Quantitative real-time PCR (qPCR) was performed to analyze the expression levels of target genes (e.g., CDH1, TIMP-1, TIMP-2, caspases). The 2-ΔΔC method was used for analysis, with β-actin as a housekeeping gene [2].
  • Protein Analysis (Western Blot): To investigate protein-level mechanisms, such as the activation of the Nrf2 pathway, Western blotting was used. This involved separating proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against targets like Nrf2, HO-1, and NQO1 [1].
  • Caspase Activity Assay: The activity of caspase-3, an key enzyme in apoptosis, was measured using a commercial kit. The absorbance of the samples was read at 400 nm, with higher activity indicating induction of programmed cell death [2].

Signaling Pathways and Experimental Workflow

Based on the described mechanisms, the following diagrams illustrate the proposed signaling pathways influenced by this compound and a general experimental workflow for validating its effects.

G cluster_apoptosis Apoptosis Induction GA This compound p62 p62 GA->p62 Keap1_inhib Keap1 Inhibition GA->Keap1_inhib Casp8 Caspase-8 Activation GA->Casp8 CytoC Cytochrome c Release GA->CytoC Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Nrf2_solo Nrf2 Keap1_Nrf2->Nrf2_solo  Releases Nucleus Nucleus Nrf2_solo->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 p62->Keap1_Nrf2  Upregulates Keap1_inhib->Keap1_Nrf2 Casp3 Caspase-3 Activation Casp8->Casp3 CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathways of this compound's anti-cancer effects

G Step1 Cell Culture & Treatment (Cancer cell lines e.g., HCT116, Hep-3G) Step2 Viability Assay (XTT) (Determine IC50 values) Step1->Step2 Step3 Molecular Analysis Step2->Step3 Sub5 Caspase Activity Assay Step2->Sub5 Step4 Data Analysis & Validation (Statistical analysis with e.g., SPSS) Step3->Step4 Sub1 RNA Isolation (TRIzol method) Step3->Sub1 Sub2 cDNA Synthesis (Reverse transcription) Sub1->Sub2 Sub3 qPCR (Gene expression analysis) Sub2->Sub3 Sub4 Western Blot (Protein expression analysis) Sub2->Sub4

General workflow for this compound experimental validation

References

Ginnalin A safety profile versus efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Ginnalin A

Experimental data from various cell line studies demonstrate that this compound can inhibit cancer cell growth and induce apoptosis. The following table summarizes key efficacy findings:

Cancer Cell Line IC₅₀ / Effective Dose Observed Effects & Mechanisms Experimental Methodologies Cited

| Hep3B (Human Hepatocellular Carcinoma) | 155 μM for 72h [1] | Induced apoptosis; significant increase in gene expression of CASP3, CASP8, CASP9, CYCS, and P53 [1]. | • Cell viability: XTT assay • Gene expression: Total RNA isolation with TRIzol, cDNA synthesis, qPCR analysis [1]. | | HCT116, SW480, SW620 (Human Colorectal Cancer) | 24.8 μM, 22.0 μM, 39.7 μM respectively [2] | Induced cell cycle arrest at S-phase; activated Nrf2/HO-1 signaling pathway; reduced colony formation [2]. | • Cell viability and colony formation assays • Cell cycle analysis: Flow cytometry • Gene/Protein expression: Real-time PCR, Western Blotting [2]. | | Various Human Carcinoma Cell Lines (e.g., Hep-3G, Hep-3B, PC3) | Cytotoxic and apoptotic effects observed [3] | Regulated metastasis-related genes (increased CDH1, TIMP-1, TIMP-2); activation of caspase-8 and caspase-3 [3]. | • Cell viability: XTT assay • Caspase activity: Caspase-3 activity assay • Gene expression: qPCR [3]. | | SH-SY5Y (Neuroblastoma Cell Line) | Not specified | Activated Nrf2 pathway, acting as an indirect antioxidant; increased NQO1, HO-1, GCLC, and glutathione [4]. | • In vitro antioxidant assays (DPPH radical scavenging, NBT/superoxide scavenging) [4]. |

Mechanisms of Action: Signaling Pathways

The anticancer activity of this compound is associated with its influence on several key signaling pathways.

Diagram: Nrf2 Pathway Activation by this compound

This diagram illustrates the mechanism by which this compound activates the antioxidant and chemopreventive Nrf2 pathway, as identified in colorectal cancer cells [2].

G GA This compound p62 p62 GA->p62 Upregulates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to p62->Keap1 Binds & Inhibits HO1_NQO1 HO-1, NQO1 (Antioxidant & Detoxification Genes) Nucleus->HO1_NQO1 Activates Transcription

Other Key Mechanisms

Beyond the Nrf2 pathway, research points to other mechanisms:

  • Induction of Apoptosis: In Hep3B liver cancer cells, this compound treatment significantly upregulated key pro-apoptotic genes, including caspases-3, -8, and -9, as well as cytochrome C (CYCS) and tumor protein p53 [1].
  • Inhibition of Metastasis: One study reported that this compound increased the expression of genes that suppress metastasis, including E-cadherin (CDH1) and tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2) [3].
  • Antioxidant Activity: this compound has demonstrated direct radical scavenging abilities and can act as an indirect antioxidant by activating the cellular Nrf2 defense pathway in neuronal cells [4].

Unknowns and Research Gaps

A significant challenge in creating a complete comparison guide is the lack of specific data in several critical areas based on the current search results:

  • Comprehensive Safety Profile: The search results do not contain detailed toxicological data, such as maximum tolerated doses, organ-specific toxicity, or genotoxicity studies in preclinical models.
  • Direct Comparative Data: While the efficacy of this compound is described, there is a lack of head-to-head experimental comparisons with standard chemotherapeutic agents or other natural product alternatives like hamamelitannin in terms of both potency and safety.
  • Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the provided results.

References

Ginnalin A cross-laboratory reproducibility studies

Author: Smolecule Technical Support Team. Date: February 2026

Reported Bioactivities of Ginnalin A

Cancer / Cell Type Key Findings / Mechanism Experimental Data (IC₅₀ / Effect) Citation
Colorectal Cancer (HCT116, SW480, SW620 cells) Activates Nrf2/HO-1 pathway; induces S-phase cell cycle arrest; reduces colony formation. IC₅₀: 22.0 - 39.7 µM (depending on cell line) [1]
Hepatocellular Carcinoma (Hep-3B cells) Upregulates BAX, CASP-3, -8, -9, p53; downregulates BCL-2; synergizes with p38 MAPK inhibitor (SB203580). Induced apoptosis and G1 phase cell cycle arrest. [2] [3]
Neuroblastoma (SH-SY5Y cells under oxidative stress) Activates Nrf2 pathway; acts as an indirect ROS scavenger; increases NQO-1, HO-1, GCLC, and glutathione. Protected cells from 6-hydroxydopamine-induced toxicity. [4] [2]
Human Neutrophils (Inflammation model) Induces apoptosis; elevates FADD, SMAC/Diablo, Cyt c; lowers catalase. Promoted apoptosis in human blood neutrophils. [4] [2]
Human Keratinocytes (HaCaT cells) Inhibits TRAIL-induced apoptosis; upregulates BID, BCL-2, BCL-xL; decreases BAX, Cyt c, Caspases, p53. Reduced cell toxicity and increased viability under H₂O₂-induced stress. [2]
Alzheimer's Disease Model (Aβ(1-42) aggregation) Binds to Aβ(1-42) monomers; prolongs lag phase of fibrillogenesis. KD: 3.5 ± 1.1 µM (Strong binding affinity) [5]

Detailed Experimental Protocols

Here are the methodologies from the key studies cited in the table, which are essential for understanding the context of the data.

  • Cytotoxicity and Anti-Proliferation (XTT Assay): Cells (e.g., Hep-3B, PC3) are cultured in EMEM with 10% FBS and plated in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound for 24, 48, and 72 hours. XTT reagent is added, and after 4 hours, absorbance is measured at 570 nm. Cell viability is calculated as (ODtreated / ODcontrol) × 100%, and IC₅₀ values are determined using software like CompuSyn [3].
  • Apoptosis Mechanism (Gene Expression): Total RNA is isolated from treated and control cells using TRIzol reagent. After quantifying RNA quality (A260/A280 ~2.0), cDNA is synthesized with a reverse transcription kit. The mRNA expression levels of apoptosis-related genes (e.g., BAX, BCL-2, CASP-3, -8, -9, p53) are analyzed using quantitative real-time PCR (qPCR) with the 2^–ΔΔCt method, using β-actin as a housekeeping gene [2] [3].
  • Nrf2 Pathway Activation: Human colon cancer cells are treated with this compound. Nuclear and cytoplasmic proteins are fractionated. The translocation of Nrf2 into the nucleus is detected by Western blotting. Additionally, the mRNA levels of Nrf2-target genes (HO-1, NQO1) are quantified by real-time PCR, and protein levels are confirmed by Western blot [1].
  • Kinetic Binding Analysis (Surface Plasmon Resonance - SPR): Aβ(1-42) monomers are covalently immobilized on a carboxymethylated dextran sensor chip. This compound solutions at different concentrations (e.g., 1.0 to 200.0 µM) are flowed over the chip in PBS buffer. Sensorgrams are generated, and binding kinetics (KD, kon, koff) are calculated by fitting the data to a 1:1 Langmuir binding model [5].

Mechanism of Action in Cancer Cells

The following diagram, generated using Graphviz, synthesizes the reported mechanisms by which this compound induces anti-cancer effects across the various studies, highlighting its multi-target action.

G cluster_ox Oxidative Stress Response cluster_apo Intrinsic Apoptosis cluster_cc Cell Cycle Disruption GinnalinA This compound OxStress Oxidative Stress GinnalinA->OxStress Mitochondria Mitochondrial Pathway GinnalinA->Mitochondria CellCycle Cell Cycle Arrest GinnalinA->CellCycle Nrf2Pathway Nrf2 Pathway Activation OxStress->Nrf2Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2  Dissociates Antioxidants ↑ Antioxidant Enzymes (HO-1, NQO1, GCLC) Nrf2->Antioxidants Nrf2Pathway->Nrf2 BAX ↑ BAX (Pro-apoptotic) Mitochondria->BAX BCL2 ↓ BCL-2 (Anti-apoptotic) Mitochondria->BCL2 CytoC ↑ Cytochrome c Release BAX->CytoC BCL2->CytoC  Inhibits Caspases Activation of Caspase-9 & -3 CytoC->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis CDK ↓ CDK1, CDK4 CellCycle->CDK CCND1 ↓ Cyclin D1 CellCycle->CCND1 SPhase S-Phase Arrest CDK->SPhase CCND1->SPhase CellDeath Cancer Cell Death SPhase->CellDeath Apoptosis->CellDeath

Interpretation of the Current Evidence

The compiled data strongly suggests that this compound is a multi-target agent with promising anti-cancer and neuroprotective properties. However, the absence of cross-laboratory studies means its reproducibility remains an open question.

  • Mechanistic Plausibility: The consistency of findings across different cell lines (e.g., activation of apoptosis pathways in both liver and colon cancers) adds weight to the proposed mechanisms of action. This internal consistency across independent studies is a positive, though preliminary, indicator.
  • Critical Knowledge Gaps: True reproducibility requires that different research groups can independently confirm findings using the same protocols. Key gaps include:
    • A lack of standardized, purified compounds from a common source.
    • The absence of inter-laboratory validation studies using identical cell lines, assays, and protocols.
    • Limited in vivo data to confirm that these mechanisms hold true in a complex living organism.

References

×

XLogP3

-0.3

Dates

Last modified: 02-18-2024

Explore Compound Types